N-(4-aminobutyl)-2-chloroacetamide hydrochloride
Description
BenchChem offers high-quality N-(4-aminobutyl)-2-chloroacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminobutyl)-2-chloroacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-aminobutyl)-2-chloroacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMLUUTGQFWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-28-0 | |
| Record name | Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-aminobutyl)-2-chloroacetamide Hydrochloride: A Bifunctional Tool for Covalent Targeting in Drug Discovery
Introduction: Decoding a Versatile Chemical Probe
In the landscape of modern drug discovery and chemical biology, the ability to forge precise, stable connections between molecules is paramount. Bifunctional molecules, equipped with two distinct reactive groups, are the essential architects of these connections, serving as linkers, bridges, and spacers.[1] Among these critical tools is N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a molecule designed for elegant efficiency. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, reactivity, and its pivotal applications for researchers, scientists, and drug development professionals.
While a dedicated CAS (Chemical Abstracts Service) number for the hydrochloride salt is cited as 1423029-28-0 by some suppliers, it is less common in major databases than its free base form.[2] The core reactivity and utility, however, reside in the N-(4-aminobutyl)-2-chloroacetamide structure itself. This molecule uniquely combines a nucleophilic primary amine with an electrophilic chloroacetamide "warhead," making it an invaluable asset for covalent ligand discovery, targeted protein degradation, and the construction of complex biomolecular conjugates.
Physicochemical and Structural Properties
Understanding the fundamental properties of N-(4-aminobutyl)-2-chloroacetamide is crucial for its effective application in experimental design. The key attributes are summarized below.
| Property | Data | Source |
| CAS Number (HCl Salt) | 1423029-28-0 | [2] |
| CAS Number (Free Base) | 1251101-69-5 | |
| Molecular Formula (HCl Salt) | C₆H₁₄Cl₂N₂O | [2] |
| Molecular Weight (HCl Salt) | 201.09 g/mol | [2] |
| Molecular Formula (Free Base) | C₆H₁₃ClN₂O | N/A |
| Molecular Weight (Free Base) | 164.63 g/mol | N/A |
| Appearance | Colorless to pale yellow solid | [3] |
| Solubility | Readily soluble in water | [3] |
| Storage | 2-8 °C, protect from light | [4] |
Synthesis and Characterization
The synthesis of N-(4-aminobutyl)-2-chloroacetamide is typically achieved through a straightforward acylation reaction. The process involves the reaction of a diamine precursor, such as 1,4-diaminobutane (putrescine), with chloroacetyl chloride. Often, one of the amine groups of the diamine is protected to ensure mono-acylation.
A representative synthetic workflow is as follows:
-
Protection: One amine group of 1,4-diaminobutane is protected, for example, as a tert-butoxycarbonyl (Boc) group.
-
Acylation: The remaining free amine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM).[5][6]
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the free amine.
-
Salt Formation (Optional): The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether or isopropanol.
Caption: General synthesis workflow for N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
Characterization of the final product is essential and is typically performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Mechanism of Action: The Covalent Warhead
The utility of this molecule stems from the chloroacetamide group, a well-characterized electrophilic "warhead." This group reacts with nucleophilic amino acid residues on proteins, forming a stable, covalent bond. The primary target for chloroacetamides is the thiol group of cysteine residues.[7][8]
The reaction proceeds via a concerted S_N2 mechanism.[8] The deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. This attack displaces the chloride ion as a leaving group, resulting in a stable thioether linkage. This covalent modification is effectively irreversible under physiological conditions. While cysteine is the most common target, at higher pH or with prolonged exposure, reactions with other nucleophilic residues like histidine, lysine, and methionine can occur.[4][9]
Caption: S_N2 reaction mechanism of a chloroacetamide with a cysteine residue.
Applications in Drug Discovery and Chemical Biology
The dual functionality of N-(4-aminobutyl)-2-chloroacetamide hydrochloride makes it a versatile tool. The primary amine serves as a convenient handle for further chemical modification, while the chloroacetamide provides the covalent targeting capability.
Covalent Ligand and Fragment-Based Screening
This compound can be used as a reactive fragment in screening campaigns to identify proteins susceptible to covalent modification. By exposing a protein library or a specific protein of interest to the molecule, researchers can use mass spectrometry to identify which proteins have been covalently labeled. The butylamine linker provides a site for subsequent attachment of reporter tags (like biotin or a fluorophore) or for elaboration into more complex inhibitors.
Building Block for Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[10][11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[10][11] N-(4-aminobutyl)-2-chloroacetamide is an ideal starting point for PROTAC synthesis. The primary amine can be coupled to a known ligand for a protein of interest, creating a molecule that can then be used to covalently bind and recruit an E3 ligase, or vice versa. The choice of linker is critical as it dictates the spatial orientation and formation of the ternary complex.[10]
Synthesis of Chemical Probes and Bioconjugates
The amine group can be readily coupled to a wide range of molecules, including peptides, fluorescent dyes, or affinity tags.[12] This allows for the creation of custom chemical probes to study biological systems. For example, attaching it to a known peptide sequence can create a probe to covalently label the peptide's binding partner.
Experimental Protocols
Protocol 1: Screening for Covalent Protein Binders
This protocol outlines a general workflow for identifying protein targets that are covalently modified by N-(4-aminobutyl)-2-chloroacetamide using mass spectrometry.
Objective: To identify proteins in a complex lysate that are covalently labeled by the compound.
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Cell lysate or purified protein solution
-
Reaction Buffer: 100 mM HEPES or PBS, pH 7.4
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for control alkylation
-
SDS-PAGE materials
-
In-gel digestion kit (Trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Methodology:
-
Lysate Preparation: Prepare a cell lysate at a concentration of 1-2 mg/mL in the reaction buffer. Clarify by centrifugation.
-
Labeling Reaction:
-
To 100 µL of lysate, add N-(4-aminobutyl)-2-chloroacetamide to a final concentration of 100 µM.
-
Prepare a control sample with vehicle (e.g., DMSO or water).
-
Incubate both samples for 1 hour at 37°C.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Digestion: Excise the entire lane for both the treated and control samples. Cut the gel into small pieces and perform in-gel digestion with trypsin according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of N-(4-aminobutyl)-2-chloroacetamide (163.07 Da). Compare the labeled peptides in the treated sample to the control to identify specific targets.
Caption: Workflow for identifying protein targets of covalent probes.
Protocol 2: Synthesis of a Bifunctional Linker Intermediate
Objective: To couple N-(4-aminobutyl)-2-chloroacetamide to a carboxylic acid-containing molecule (Molecule-COOH).
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Molecule-COOH (e.g., a known drug, a fluorescent tag)
-
Amide coupling reagents: HATU or HBTU, and a base like DIPEA
-
Anhydrous DMF or DCM
Methodology:
-
Activation: Dissolve Molecule-COOH (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add N-(4-aminobutyl)-2-chloroacetamide hydrochloride (1.2 eq.) to the reaction mixture. Note: The presence of excess base (DIPEA) will neutralize the hydrochloride salt to generate the free amine in situ.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired conjugate. Confirm the identity and purity of the final product by NMR and mass spectrometry.
Handling and Safety
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a reactive alkylating agent and should be handled with care. Chloroacetamide itself is classified as toxic and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a powerful and versatile bifunctional molecule that serves as a cornerstone for numerous applications in chemical biology and drug discovery. Its combination of a reactive covalent warhead and a modifiable amine handle allows for the rational design of covalent inhibitors, the construction of sophisticated PROTACs, and the synthesis of bespoke chemical probes. By understanding its synthesis, reactivity, and experimental applications, researchers can effectively leverage this compound to explore complex biological questions and accelerate the development of next-generation therapeutics.
References
-
PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
-
Wikipedia. Chloroacetamide. [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. [Link]
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
Royal Society of Chemistry. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry. [Link]
-
Sharma, P., et al. (2017). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Brazilian Chemical Society. [Link]
-
Onys'ko, M. I., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. [Link]
-
MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
Vankayalapati, H., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications. [Link]
-
ResearchGate. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Link]
-
YouTube. (2023). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of Linkers in Chemical Biology [bldpharm.com]
- 11. youtube.com [youtube.com]
- 12. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(4-aminobutyl)-2-chloroacetamide hydrochloride: Synthesis, Characterization, and Applications in Drug Development
This technical guide provides a comprehensive overview of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, provides detailed synthetic and analytical methodologies, and explores its applications as a versatile intermediate in the synthesis of biologically active compounds.
Core Molecular Attributes and Physicochemical Properties
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a valuable building block in medicinal chemistry, characterized by a primary amine and a reactive chloroacetamide moiety. This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄Cl₂N₂O | [1][2] |
| Molecular Weight | 201.09 g/mol | [1] |
| CAS Number | 1423029-28-0 | [1] |
| Purity | Typically ≥97% | [3] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Room temperature | [1] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
Strategic Synthesis: The Chloroacetylation of 1,4-Diaminobutane
The synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride is primarily achieved through the N-acylation of a protected 1,4-diaminobutane derivative, followed by deprotection. The key transformation is the formation of the amide bond between an amino group and chloroacetyl chloride.[4] Due to the presence of two primary amine groups in 1,4-diaminobutane, a selective mono-acylation is required. This is typically accomplished by using a protecting group strategy.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
Experimental Protocol: A Representative Synthesis
This protocol outlines a common laboratory-scale synthesis. Researchers should adapt this procedure based on their specific experimental setup and safety protocols.
Step 1: Mono-Boc Protection of 1,4-Diaminobutane
-
Dissolve 1,4-diaminobutane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-1.0 equivalents to favor mono-protection) in DCM to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess diaminobutane and impurities.
-
Purify the resulting mono-Boc-protected diaminobutane by column chromatography on silica gel.
Step 2: Chloroacetylation of Mono-Boc-Protected Diaminobutane
-
Dissolve the purified mono-Boc-protected diaminobutane (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the mixture to 0 °C.
-
Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected chloroacetamide intermediate in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble anhydrous HCl gas through the solution.
-
Stir the mixture at room temperature for 1-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any residual starting material or byproducts, and dry under vacuum.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-aminobutyl)-2-chloroacetamide hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups of the butyl chain, a singlet for the methylene group adjacent to the chlorine atom, and signals for the amine and amide protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbon atom bonded to chlorine, and the four distinct carbon atoms of the butyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the free base of the molecule. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product. A reverse-phase HPLC method is generally suitable for this type of compound.[7][8]
Table: Representative HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
Applications in Drug Discovery and Development
The unique bifunctional nature of N-(4-aminobutyl)-2-chloroacetamide hydrochloride makes it a highly valuable intermediate in several areas of pharmaceutical research.[1]
Synthesis of Enzyme Inhibitors and Receptor Ligands
The chloroacetamide moiety is a reactive electrophile that can act as a covalent warhead, forming a stable bond with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes or the binding pocket of receptors.[9] The aminobutyl chain can be further functionalized to introduce pharmacophoric features that enhance binding affinity and selectivity.
Construction of Peptide-Like Frameworks
The primary amine allows for the extension of the molecule through standard peptide coupling reactions, while the chloroacetamide group can be used for cyclization or conjugation to other molecules. This makes it a useful building block for creating peptidomimetics and other complex structures.[1]
Bioconjugation and Cross-Linking
This compound can be used as a cross-linking agent to study protein-protein interactions or to conjugate small molecules to biomolecules such as antibodies or proteins for targeted drug delivery.[1] The primary amine can be reacted with an activated carboxyl group on a biomolecule, and the chloroacetamide can then react with a thiol group on another part of the molecule or a different molecule.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be taken when handling N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a synthetically versatile and valuable building block for drug discovery and chemical biology. Its straightforward synthesis and dual reactivity provide a powerful tool for the construction of novel bioactive molecules. The methodologies and applications outlined in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their research endeavors.
References
- MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.
- Benchchem.
- SIELC Technologies. (2018, May 16). Separation of Chloroacetamide on Newcrom R1 HPLC column.
- PubChem. Chloroacetamide.
- CymitQuimica. N-(4-Aminobutyl)-2-chloroacetamide hydrochloride.
- ChemBK. N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
- Thermo Fisher Scientific.
- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ResearchGate.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....
- Google Patents.
- Organic Syntheses. chloroacetamide.
- Sigma-Aldrich. 2-Chloroacetamide = 98.0 HPLC 79-07-2.
- Benchchem. An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
- Google Patents.
- ResearchGate. Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions.
- ResearchGate. Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles.
- CHIRALEN. N-(4-Aminobutyl)-2-chloroacetamide.
- NIST WebBook. Acetamide, 2-chloro-.
- The Royal Society of Chemistry.
- AIR Unimi. NMR SPECTRA OF CHAPTER 1.
- SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- Google Patents. US10835515B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
- Google Patents. US8314117B2 - CGRP receptor antagonists.
- Google Patents. US11129869B2 - Pharmaceutical compositions.
- ResearchGate. (2025, August 9). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
- ResearchGate. (PDF)
- MD Topology. 2-Chloroacetamide | C2H4ClNO | MD Topology | NMR | X-Ray.
- ChemicalBook. 2'-Chloroacetanilide(533-17-5) 1H NMR spectrum.
- Thermo Fisher Scientific. HPLC with Charged Aerosol Detection.
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. n-(4-Aminobutyl)-2-chloroacetamide hydrochloride [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chloroacetamide | SIELC Technologies [sielc.com]
- 8. 氯乙酰胺 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride synthesis route
An In-depth Technical Guide to the Synthesis of N-(4-aminobutyl)-2-chloroacetamide Hydrochloride
Introduction
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional molecule of significant interest to researchers in drug discovery and chemical biology.[1] Its structure incorporates a primary amine and a reactive chloroacetamide moiety, making it a valuable intermediate for synthesizing a variety of biologically active compounds, including enzyme inhibitors and receptor ligands.[1] The chloroacetyl group serves as a versatile electrophilic handle for covalent modification of biological targets, while the aminobutyl chain provides a flexible linker for tethering to other molecular fragments. This guide provides a detailed exploration of a robust synthetic route to N-(4-aminobutyl)-2-chloroacetamide hydrochloride, focusing on the underlying chemical principles, experimental protocols, and analytical characterization.
Core Synthetic Strategy: Overcoming the Challenge of Selectivity
The synthesis of N-(4-aminobutyl)-2-chloroacetamide initiates from the symmetrical diamine, 1,4-diaminobutane (commonly known as putrescine), and the acylating agent, chloroacetyl chloride. The primary challenge in this transformation is achieving selective mono-acylation. Due to the presence of two nucleophilic primary amine groups in 1,4-diaminobutane, direct reaction with chloroacetyl chloride often leads to a mixture of the desired mono-acylated product and the undesired di-acylated byproduct. The formation of the di-acylated product can be difficult to control, even when using a large excess of the diamine.[2]
To ensure a high yield of the mono-acylated product, a protection-acylation-deprotection strategy is the most reliable and widely employed approach. This strategy involves:
-
Protection: Temporarily blocking one of the amino groups of 1,4-diaminobutane with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent acylation step and its facile removal under acidic conditions.[3][4]
-
Acylation: Reacting the remaining free amino group of the mono-protected diamine with chloroacetyl chloride. With only one nucleophilic site available, the reaction proceeds cleanly to the desired N-acylated intermediate.
-
Deprotection: Removing the Boc protecting group under acidic conditions. This step simultaneously liberates the primary amine and, when using hydrochloric acid, forms the final product as its hydrochloride salt, which often aids in purification and handling.[3]
The overall synthetic workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
Detailed Experimental Protocols
Part 1: Synthesis of N-(tert-Butoxycarbonyl)-1,4-diaminobutane
This initial step protects one of the two amine functionalities of 1,4-diaminobutane. The mono-Boc-protected product is commercially available but can also be synthesized. The key to achieving mono-protection is the slow addition of di-tert-butyl dicarbonate to an excess of the diamine.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1,4-Diaminobutane | 88.15 | 4.0 | (User to calculate) |
| Di-tert-butyl dicarbonate | 218.25 | 1.0 | (User to calculate) |
| Dichloromethane (DCM) | - | - | (User to calculate) |
Procedure:
-
Dissolve 1,4-diaminobutane (4.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 2-3 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove excess diamine and any diamine dihydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure N-(tert-butoxycarbonyl)-1,4-diaminobutane.
Part 2: Acylation with Chloroacetyl Chloride
With one amine protected, the free primary amine of N-(tert-butoxycarbonyl)-1,4-diaminobutane is selectively acylated using chloroacetyl chloride.[5] Chloroacetyl chloride is a highly reactive and corrosive reagent and should be handled with care in a fume hood.[6]
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 188.27 | 1.0 | (User to calculate) |
| Chloroacetyl chloride | 112.94 | 1.1 | (User to calculate) |
| Triethylamine (TEA) or DBU | 101.19 | 1.2 | (User to calculate) |
| Dichloromethane (DCM), anhydrous | - | - | (User to calculate) |
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-1,4-diaminobutane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the mixture to 0 °C.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.[7]
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-N'-(chloroacetyl)-1,4-diaminobutane. This intermediate is often sufficiently pure for the next step.
Part 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions.[3] Using a solution of hydrogen chloride in an organic solvent like dioxane or methanol directly yields the desired hydrochloride salt.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Boc-N'-(chloroacetyl)-1,4-diaminobutane | 264.75 | 1.0 | (User to calculate) |
| 4M HCl in 1,4-Dioxane | - | Excess (e.g., 5-10 eq.) | (User to calculate) |
| Diethyl ether | - | - | (User to calculate) |
Procedure:
-
Dissolve the crude intermediate from Part 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq.) to the solution at room temperature.[8][9]
-
Stir the mixture at room temperature for 2-12 hours. The deprotection is typically accompanied by the evolution of carbon dioxide and isobutylene.[10]
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. If not, add cold diethyl ether to induce precipitation.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield N-(4-aminobutyl)-2-chloroacetamide hydrochloride as a solid.
Reaction Mechanism Visualization
The mechanism involves nucleophilic attacks by the amine groups, with the Boc group directing the regioselectivity of the acylation.
Caption: Key mechanistic steps in the synthesis of the target compound.
Product Characterization
The final product, N-(4-aminobutyl)-2-chloroacetamide hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| ¹H NMR (in D₂O, ~400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~4.15 | s, 2H (Cl-CH₂ -CO) |
| ~3.25 | t, 2H (-NH-CH₂ -CH₂) |
| ~3.00 | t, 2H (H₃N⁺-CH₂ -CH₂) |
| ~1.65 | m, 4H (-CH₂-CH₂ -CH₂ -CH₂-) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
| ¹³C NMR (in D₂O, ~100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C =O |
| ~42.5 | Cl-C H₂-CO |
| ~39.0 | -NH-C H₂- |
| ~38.5 | H₃N⁺-C H₂- |
| ~25.0 | -CH₂-C H₂-C H₂-CH₂- |
| ~24.5 | -CH₂-C H₂-C H₂-CH₂- |
Conclusion
The synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride is effectively achieved through a three-part strategy involving amine protection, selective acylation, and deprotection. This approach successfully navigates the primary challenge of diacylation inherent in reactions with symmetrical diamines. The resulting compound is a key building block for further chemical synthesis, particularly in the development of targeted therapeutic agents and chemical probes. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers to produce and validate this important chemical intermediate.
References
-
Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399–3402. [Link]
-
Reddy, K. L., & Kumar, A. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4446–4449. [Link]
-
MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3348-3380. [Link]
-
ResearchGate. (2018). Boc deprotection conditions tested. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
An In-Depth Technical Guide to the Postulated Mechanism of Action of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional molecule featuring a reactive chloroacetamide "warhead" and a 4-aminobutyl "tail." While specific biological targets of this particular compound are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action centered on covalent inhibition of target proteins. This guide synthesizes the well-established reactivity of chloroacetamide electrophiles with the principles of ligand-protein interactions to postulate a detailed mechanism of action for N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Furthermore, this document provides a comprehensive suite of experimental workflows for researchers to rigorously test this hypothesis, identify potential protein targets, and characterize the downstream cellular consequences of target engagement.
Introduction: The Chemical Architecture of a Covalent Inhibitor
N-(4-aminobutyl)-2-chloroacetamide hydrochloride belongs to a class of compounds known as covalent inhibitors. These molecules form a stable, covalent bond with their protein target, often leading to irreversible inhibition.[1] The power of this approach lies in the potential for high potency and prolonged duration of action. The structure of N-(4-aminobutyl)-2-chloroacetamide hydrochloride can be deconstructed into two key functional domains:
-
The Chloroacetamide "Warhead": The 2-chloroacetamide moiety is a classic electrophilic group widely employed in the design of covalent inhibitors.[2] It acts as an alkylating agent, with the carbon atom adjacent to the chlorine being susceptible to nucleophilic attack.
-
The 4-Aminobutyl "Tail": This flexible, positively charged chain is hypothesized to play a crucial role in target recognition and binding affinity. It can engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with the target protein, thereby guiding the warhead to a specific location.[3][4][5]
This dual-functionality suggests a "lock-and-key" and "induced fit" model of interaction, where the aminobutyl tail first directs the molecule to a specific protein surface, and then the chloroacetamide warhead covalently reacts with a nearby nucleophilic amino acid residue.[5][6]
Postulated Mechanism of Action: Covalent Modification of Cysteine Residues
The primary postulated mechanism of action for N-(4-aminobutyl)-2-chloroacetamide hydrochloride is the irreversible covalent modification of nucleophilic amino acid residues within a target protein's binding pocket.
The Nucleophilic Target: The Primacy of Cysteine
Among the naturally occurring amino acids, the thiol group (-SH) of cysteine is the most potent nucleophile under physiological conditions. Chloroacetamides are well-documented to react readily with cysteine residues.[2][7] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine thiol attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.
A Two-Step Engagement Model
The interaction between N-(4-aminobutyl)-2-chloroacetamide hydrochloride and its putative target protein can be conceptualized as a two-step process:
-
Reversible Binding (Formation of the Encounter Complex): Initially, the compound reversibly binds to the target protein to form a non-covalent encounter complex. This initial binding is primarily driven by interactions between the 4-aminobutyl tail and the protein surface. These interactions could include hydrogen bonds between the amine and carbonyl groups of the tail and polar residues on the protein, as well as ionic interactions between the protonated amine of the tail and negatively charged residues like aspartate or glutamate.[3][4]
-
Irreversible Covalent Bond Formation: Once the compound is correctly oriented within the binding site, the chloroacetamide warhead is positioned in close proximity to a reactive cysteine residue. The nucleophilic attack by the cysteine thiol on the electrophilic carbon of the chloroacetamide then leads to the formation of an irreversible covalent bond.[1]
Caption: Postulated mechanism of covalent inhibition.
Experimental Workflows for Mechanistic Elucidation
To validate the postulated mechanism of action and identify the specific protein targets of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a multi-faceted experimental approach is required.
Caption: Experimental workflow for mechanistic studies.
Step 1: Confirmation of Covalent Binding via Mass Spectrometry
The foundational experiment is to unequivocally demonstrate that N-(4-aminobutyl)-2-chloroacetamide hydrochloride forms a covalent adduct with a protein.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate a purified candidate protein (if known) or a complex protein lysate with N-(4-aminobutyl)-2-chloroacetamide hydrochloride at various concentrations and time points. A control sample with vehicle (e.g., DMSO) should be run in parallel.
-
Sample Preparation: Desalt the protein samples using a suitable method (e.g., C4 ZipTips).
-
Mass Analysis: Analyze the samples by high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS.[8]
-
Data Analysis: Compare the mass spectra of the treated and control samples. A mass shift corresponding to the molecular weight of N-(4-aminobutyl)-2-chloroacetamide (minus HCl) covalently bound to the protein will confirm adduct formation.[9]
Protocol: Peptide Mapping Mass Spectrometry
-
Incubation and Digestion: Following incubation as described above, denature, reduce, alkylate (with a different alkylating agent, e.g., iodoacetamide, to block free cysteines), and digest the protein samples with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Data Analysis: Search the MS/MS data against the protein sequence database, specifying a variable modification on cysteine residues corresponding to the mass of the N-(4-aminobutyl)-2-chloroacetamide adduct. This will identify the specific cysteine residue(s) that are modified.[10]
Step 2: Characterization of Irreversible Enzyme Inhibition
If the target protein is an enzyme, its inhibition kinetics must be characterized.
Protocol: Determination of kinact and KI
-
Enzyme Assay: Utilize a suitable assay to measure the activity of the target enzyme (e.g., a fluorescence-based substrate turnover assay).
-
Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of N-(4-aminobutyl)-2-chloroacetamide hydrochloride for different durations.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.
-
Data Analysis: Plot the pseudo-first-order rate constants of inactivation (kobs) against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate of inactivation is half-maximal (KI).[12][13] The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI.[13][14]
| Kinetic Parameter | Description | Hypothetical Value |
| KI | Inhibitor concentration for half-maximal inactivation rate. | 10 µM |
| kinact | Maximal rate of inactivation. | 0.5 min-1 |
| kinact/KI | Second-order rate constant of inactivation. | 50,000 M-1min-1 |
Step 3: Target Identification and Validation in a Cellular Context
Identifying the specific protein(s) that N-(4-aminobutyl)-2-chloroacetamide hydrochloride interacts with in a complex biological system is crucial.
Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a derivative of N-(4-aminobutyl)-2-chloroacetamide hydrochloride that incorporates a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore).[14][15]
-
Cell/Lysate Labeling: Treat live cells or cell lysates with the probe.
-
Reporter Tag Conjugation (if applicable): For click chemistry probes, perform the copper-catalyzed or strain-promoted alkyne-azide cycloaddition to attach a fluorescent dye or biotin.
-
Analysis: Labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. For identification, biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.[16][17][18]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with N-(4-aminobutyl)-2-chloroacetamide hydrochloride or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blot or other protein detection methods (e.g., AlphaScreen) for a specific target protein.[19][20][21][22]
-
Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement.[23]
Conclusion
The chemical structure of N-(4-aminobutyl)-2-chloroacetamide hydrochloride strongly supports a mechanism of action based on covalent, irreversible inhibition of target proteins, likely through the alkylation of cysteine residues. The 4-aminobutyl tail is postulated to provide initial binding affinity and specificity. The experimental workflows detailed in this guide provide a robust framework for rigorously testing this hypothesis, identifying specific molecular targets, and elucidating the functional consequences of target engagement in a cellular context. These studies will be instrumental in unlocking the therapeutic potential of this and related chloroacetamide-based compounds.
References
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. (2019, April 23). Retrieved January 18, 2026, from [Link]
-
Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed. (2021). Retrieved January 18, 2026, from [Link]
-
Dynamic protein ligand interactions – insights from MS - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC - NIH. (2016, August 26). Retrieved January 18, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 18, 2026, from [Link]
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1). Retrieved January 18, 2026, from [Link]
-
Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands | ACS Omega - ACS Publications. (2025, July 4). Retrieved January 18, 2026, from [Link]
-
(PDF) Protein–Ligand Interactions: Energetic Contributions and Shape Complementarity. (n.d.). Retrieved January 18, 2026, from [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved January 18, 2026, from [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. (n.d.). Retrieved January 18, 2026, from [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry - Emery Pharma. (n.d.). Retrieved January 18, 2026, from [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved January 18, 2026, from [Link]
-
Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling - Longdom Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Biochemistry | Enzyme Inhibition - YouTube. (2017, April 26). Retrieved January 18, 2026, from [Link]
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Activity-based Protein Profiling - SciSpace. (2018, January 22). Retrieved January 18, 2026, from [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). Retrieved January 18, 2026, from [Link]
-
Enzyme inhibitor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24). Retrieved January 18, 2026, from [Link]
-
Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. (n.d.). Retrieved January 18, 2026, from [Link]
-
Protein-Ligand Interaction - Creative Biostructure. (n.d.). Retrieved January 18, 2026, from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Webinar - Development of Covalent Drugs with New Emerging Technologies - YouTube. (2022, July 18). Retrieved January 18, 2026, from [Link]
-
Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC - PubMed Central. (2025, June 30). Retrieved January 18, 2026, from [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PubMed. (2020, October 22). Retrieved January 18, 2026, from [Link]
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. Chloroacetamides - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of N-(4-aminobutyl)-2-chloroacetamide Hydrochloride with Amino Acids
<Technical Guide >
Abstract
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional reagent featuring a primary amine and a reactive chloroacetamide electrophile. This guide provides a comprehensive technical overview of its reactivity with nucleophilic amino acid residues. We will delve into the core chemical principles, reaction mechanisms, the critical role of pH in dictating selectivity, and potential side reactions. Furthermore, this guide furnishes detailed experimental protocols for executing and analyzing these modification reactions, discusses their applications in bioconjugation and the development of targeted covalent inhibitors, and is grounded in authoritative scientific literature.
Foundational Chemical Principles
1.1 The Reagent: N-(4-aminobutyl)-2-chloroacetamide Hydrochloride
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (CAS 1423029-28-0) possesses a molecular formula of C₆H₁₄Cl₂N₂O and a molecular weight of 201.09 g/mol .[1][2][3] Its utility as a chemical probe and synthetic intermediate stems from its distinct functionalities:
-
The Electrophilic Warhead: The 2-chloroacetamide group is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating an irreversible alkylation reaction.[4][5] Chloroacetamides are a well-established class of electrophiles used in the design of covalent inhibitors for their ability to form stable, irreversible bonds.[6]
-
The Aminobutyl Spacer: The 4-aminobutyl chain provides a flexible linker and a primary amine. This amine can be used for secondary conjugation reactions or can influence the molecule's solubility and interaction with a target protein's microenvironment. In its hydrochloride salt form, the amine is protonated, enhancing water solubility.
1.2 The Targets: Nucleophilic Amino Acids
The reactivity of N-(4-aminobutyl)-2-chloroacetamide is primarily directed towards nucleophilic amino acid side chains within peptides and proteins.[7] The intrinsic reactivity of these side chains is a function of their nucleophilicity and their protonation state, which is governed by their pKa and the ambient pH.
| Amino Acid | Side Chain Group | Typical pKa | Nucleophilic Form | Relative Reactivity |
| Cysteine | Thiol (-SH) | ~8.5 | Thiolate (S⁻) | Very High |
| Histidine | Imidazole | ~6.0 | Neutral Imidazole | Moderate |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Neutral Amine | Moderate to Low |
| Methionine | Thioether (-S-CH₃) | N/A | Thioether | Low (potential for side reactions) |
| N-terminus | α-Amino (-NH₂) | ~8.0 | Neutral Amine | Moderate to Low |
| Aspartate | Carboxylate (-COO⁻) | ~3.9 | Carboxylate | Very Low (potential for side reactions) |
| Glutamate | Carboxylate (-COO⁻) | ~4.3 | Carboxylate | Very Low (potential for side reactions) |
Table 1: Nucleophilic potential of common amino acid residues. The pKa values are approximate and can vary significantly based on the local protein microenvironment.[8]
Cysteine is the most reactive amino acid towards chloroacetamides.[6][9] Its high reactivity is due to the strong nucleophilicity of the thiolate anion (S⁻), which is formed upon deprotonation of the thiol group.
Reaction Mechanism and Selectivity
2.1 The S_N2 Alkylation Mechanism
The core reaction between the chloroacetamide moiety and a nucleophilic amino acid side chain, such as a cysteine thiolate, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4] This results in the formation of a stable, irreversible thioether bond.[4][10]
Caption: S_N2 reaction of a Cysteine thiolate with the chloroacetamide.
2.2 The Decisive Role of pH in Reaction Selectivity
Controlling the reaction pH is the most critical parameter for achieving selective alkylation of a specific amino acid residue. The pH of the buffer system dictates the protonation state of both the nucleophile (amino acid side chain) and the electrophile.
-
Targeting Cysteine (pH 7.0 - 8.5): This is the most common application. At a pH slightly below or near the pKa of the cysteine thiol (~8.5), a sufficient population of the highly reactive thiolate anion exists to drive the reaction forward.[11] Meanwhile, the ε-amino group of lysine (pKa ~10.5) and the α-amino N-terminus (pKa ~8.0) remain largely protonated and therefore non-nucleophilic.[8][12] This pH window provides a high degree of selectivity for cysteine residues.
-
Targeting Histidine (pH ~6.0 - 7.0): While the reaction with histidine is generally sluggish, it can be favored in this pH range where the imidazole side chain (pKa ~6.0) is predominantly in its neutral, nucleophilic form.[9][12]
-
Non-Specific Labeling (pH > 9.0): At high pH, multiple residues become deprotonated and nucleophilic, including lysine, the N-terminus, and cysteine. Using chloroacetamide at high pH can result in alkylation of amines, thioethers (methionine), and imidazoles.[12] This can be useful for general protein modification but must be avoided when selectivity is desired.
Caption: Influence of pH on the selective targeting of amino acids.
2.3 Potential Side Reactions and Considerations
While chloroacetamide is more selective than the more reactive iodoacetamide, off-target modifications can still occur, particularly under non-optimal conditions.[13][14]
-
Alkylation of Other Residues: As mentioned, high pH can lead to the modification of lysine, histidine, and the N-terminus.[12][15]
-
Methionine Oxidation: Some studies have shown that 2-chloroacetamide can cause a significant increase in methionine oxidation compared to iodoacetamide.[13][14][16] This is a critical consideration in proteomics experiments where artifactual modifications can complicate data analysis.
-
Hydrolysis: At very high pH, the chloroacetamide moiety itself can undergo hydrolysis, reducing the effective concentration of the reagent.
Experimental Protocols
The following sections provide standardized, field-proven methodologies for protein modification and analysis.
3.1 Protocol: Selective Alkylation of Cysteine Residues
This protocol is designed for the selective modification of cysteine residues in a purified protein sample.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers with primary amines like Tris.
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: 100 mM Sodium Phosphate or Ammonium Bicarbonate, pH 7.5-8.5[12]
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein sample (e.g., 5-100 µg) in 100 µL of reaction buffer.[12]
-
Reduction (Optional but Recommended): If targeting all cysteines (not just surface-accessible free thiols), reduce disulfide bonds by adding TCEP to a final concentration of 5 mM or DTT to 10 mM. Incubate for 30-60 minutes at 37-50°C.[12][17]
-
Alkylation Reaction: a. Prepare a fresh stock solution of N-(4-aminobutyl)-2-chloroacetamide HCl (e.g., 200 mM in reaction buffer).[12] b. Add the chloroacetamide solution to the protein sample to achieve a final concentration of 20-50 mM.[12][17] This typically represents a 10- to 50-fold molar excess over cysteine residues. c. Incubate the reaction for 30-90 minutes at room temperature, protected from light.[4][12]
-
Quenching: Stop the reaction by adding a quenching reagent with a free thiol (e.g., DTT to a final concentration of 10 mM or L-cysteine in slight excess to the chloroacetamide) to consume any unreacted electrophile.[4] Incubate for 15 minutes.
-
Sample Cleanup: Remove excess reagents and byproducts by buffer exchange using a desalting column or through dialysis against a suitable storage buffer.
Caption: Experimental workflow for selective cysteine alkylation.
3.2 Analytical Characterization of Modified Proteins
Confirming the success and specificity of the alkylation reaction is paramount. Mass spectrometry is the definitive analytical tool for this purpose.[18][19]
-
Intact Mass Analysis:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Purpose: To confirm the covalent addition of the reagent to the protein. The mass of the modified protein will increase by the mass of the N-(4-aminobutyl)-2-acetamido group (C₆H₁₃N₂O = 129.10 Da) for each modification event.
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]
-
Workflow: a. The modified protein is digested into smaller peptides using a protease like trypsin.[18][19] b. The resulting peptide mixture is separated by liquid chromatography. c. Peptides are analyzed by tandem mass spectrometry (MS/MS).
-
Purpose: To precisely identify the specific amino acid residue(s) that have been modified. The mass shift will be observed on the specific peptide containing the alkylated residue, and MS/MS fragmentation data can pinpoint the exact site of modification.[18][21]
-
Applications in Research and Drug Development
The specific and irreversible nature of the chloroacetamide reaction with cysteine has made it a valuable tool in several fields.
-
Targeted Covalent Inhibitors (TCIs): Chloroacetamide moieties are used as "warheads" on small molecule inhibitors.[21][22][23] By designing a molecule that first binds non-covalently to a target protein's active site, a strategically placed chloroacetamide can then react with a nearby, non-catalytic cysteine residue, forming a permanent, irreversible bond.[21][22] This strategy can lead to drugs with enhanced potency and prolonged duration of action.
-
Proteomics and Chemical Biology: In mass spectrometry-based proteomics, alkylating agents are essential for capping cysteine residues after disulfide bond reduction.[10][19] This prevents the disulfide bonds from re-forming, which is critical for accurate protein identification and quantification.[4][10] While iodoacetamide is more common, chloroacetamide is used as an alternative, particularly when studying systems where iodo-compounds might cause unwanted side reactions.[16][19]
-
Bioconjugation: The reaction can be used to attach probes, such as fluorescent dyes or biotin tags, to specific cysteine residues on a protein for imaging or pull-down experiments.[9][24] It can also be used to create antibody-drug conjugates (ADCs) or to PEGylate proteins to improve their pharmacokinetic properties.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a versatile reagent whose reactivity is dominated by the electrophilic nature of its chloroacetyl group. Its reaction with amino acids, particularly cysteine, is a robust and well-characterized S_N2 alkylation. The ultimate success and specificity of any modification strategy hinge on the rigorous control of reaction pH, which allows for the selective targeting of cysteine residues over other nucleophiles like lysine and histidine. When coupled with modern analytical techniques like mass spectrometry, this reagent provides a powerful tool for researchers in drug discovery, proteomics, and chemical biology to probe and manipulate protein structure and function with high precision.
References
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]
-
Geist, L., et al. (2022). Peptide-based covalent inhibitors of protein-protein interactions. PMC. PubMed Central. Retrieved from [Link]
-
Lin, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. ACS Publications. Retrieved from [Link]
-
Kelstrup, C. D., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. NIH. Retrieved from [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2023). Revealing the impact of side-chains in amino acids on the formation of haloacetamides during chlorination. Request PDF. Retrieved from [Link]
-
Xia, Y., & Li, W. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry. Retrieved from [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE. Retrieved from [Link]
-
Zupan, J., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Retrieved from [Link]
-
Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF. ResearchGate. Retrieved from [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. PMC, NIH. Retrieved from [Link]
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Retrieved from [Link]
-
Vinogradova, E. V., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC, NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]
-
Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Request PDF. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. Retrieved from [Link]
-
Hocek, M., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal. PMC, NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]
-
Massey, V., & Alberty, R. A. (1954). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochimica et Biophysica Acta. PMC, NIH. Retrieved from [Link]
-
ChemBK. (n.d.). N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Retrieved from [Link]
-
Schneider, M., et al. (2021). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. PMC, NIH. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2021). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetamides - Enamine [enamine.net]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jpt.com [jpt.com]
- 18. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide‐based covalent inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Protein Alkylation Using N-(4-aminobutyl)-2-chloroacetamide hydrochloride
This guide provides a comprehensive technical overview of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a bifunctional reagent for protein alkylation. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile molecule for protein modification, cross-linking, and the development of chemical probes. This document delves into the underlying chemical principles, provides detailed experimental protocols, and explores the applications of this reagent in modern proteomics and drug discovery.
Introduction: A Bifunctional Tool for Protein Chemistry
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a chemical reagent that possesses two distinct reactive functionalities: a chloroacetamide group and a primary amine. This dual nature makes it a valuable tool for protein chemists, enabling not only the alkylation of proteins but also the introduction of a reactive handle for subsequent modifications.[1] The chloroacetamide moiety is a well-established electrophile that preferentially reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine.[2] The aminobutyl group, on the other hand, provides a nucleophilic primary amine that can be utilized for a variety of bioconjugation strategies, such as the attachment of fluorophores, biotin, or other chemical probes.[1]
This guide will explore the strategic application of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in protein science, with a focus on achieving specific and efficient protein modification.
The Chemistry of Protein Alkylation with Chloroacetamides
Protein alkylation is a fundamental technique in proteomics and chemical biology, primarily used to covalently modify amino acid residues.[3] The chloroacetamide group of N-(4-aminobutyl)-2-chloroacetamide hydrochloride is an alkylating agent that reacts with nucleophilic side chains of amino acids via a nucleophilic substitution reaction.
Mechanism of Action
The reaction proceeds through an SN2 mechanism where a nucleophilic amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond.
Figure 1: General mechanism of protein alkylation by N-(4-aminobutyl)-2-chloroacetamide. "Nu" represents a nucleophilic amino acid residue.
Target Specificity and pH Dependence
The primary target for alkylation by chloroacetamides is the thiol group of cysteine residues.[2] However, other nucleophilic residues such as the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine can also be modified, particularly under non-optimal reaction conditions.[2]
The selectivity of the alkylation reaction is highly dependent on the pH of the reaction buffer. This is because the nucleophilicity of the target amino acid side chains is governed by their protonation state.
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3. At pH values around or slightly above this, the thiolate anion (S-) is the predominant species, which is a much stronger nucleophile than the protonated thiol (SH). Therefore, performing the alkylation reaction at a pH between 7.5 and 8.5 favors the specific modification of cysteine residues.[2][4]
-
Lysine: The ε-amino group of lysine has a pKa of around 10.5. At neutral or slightly alkaline pH, this group is predominantly protonated (NH3+) and thus not nucleophilic. To target lysine residues, a higher pH is generally required to deprotonate the amine to its nucleophilic NH2 form.[5]
-
Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. It can be a target for alkylation, especially if the reaction is performed at a pH close to neutral.[3]
Table 1: pH-Dependent Reactivity of Amino Acid Residues with Chloroacetamides
| Amino Acid | Nucleophilic Group | pKa | Optimal pH for Alkylation |
| Cysteine | Thiol | ~8.3 | 7.5 - 8.5 |
| Lysine | ε-Amine | ~10.5 | > 9.0 |
| Histidine | Imidazole | ~6.0 | ~6.0 - 7.0 |
By carefully controlling the pH of the reaction, it is possible to achieve a high degree of selectivity for cysteine alkylation.
Experimental Protocols
The following protocols provide a framework for the use of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in protein alkylation. It is essential to optimize these protocols for each specific protein and application.
Materials and Reagents
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Protein of interest
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), Tris-HCl, or Ammonium Bicarbonate)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting columns or dialysis equipment
Protocol for Cysteine-Specific Alkylation
This protocol is designed to maximize the specific alkylation of cysteine residues.
Figure 2: Workflow for cysteine-specific protein alkylation.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1-5 mg/mL.[1]
-
Reduction: If the protein contains disulfide bonds, they must be reduced to free the cysteine thiols for alkylation. Add a reducing agent such as DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM. Incubate the solution at 37°C for 30-60 minutes.[1]
-
Alkylation: Prepare a fresh stock solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in the reaction buffer. Add the alkylating agent to the protein solution to a final concentration of 10-20 mM. The optimal concentration may need to be determined empirically. Incubate the reaction at room temperature for 30-60 minutes in the dark to prevent the formation of reactive radicals.[1]
-
Quenching: To stop the alkylation reaction, add a quenching reagent containing a thiol group, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial concentration of the alkylating agent.
-
Sample Cleanup: Remove excess alkylating agent and other small molecules by desalting, dialysis, or buffer exchange.
Considerations for Dual-Functionality
The primary amine of the aminobutyl group can be used for subsequent orthogonal chemical reactions.[6] This allows for a two-step labeling strategy where the protein is first alkylated at specific sites, and then a second molecule is attached via the newly introduced amine.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N-(4-aminobutyl)-2-chloroacetamide hydrochloride protein labeling protocol
An Application and Protocol Guide for Protein Labeling with N-(4-aminobutyl)-2-chloroacetamide hydrochloride
A Senior Application Scientist's Guide to Targeted Cysteine Modification
This document provides a detailed protocol and technical insights for the use of N-(4-aminobutyl)-2-chloroacetamide hydrochloride as a protein labeling reagent. It is intended for researchers, scientists, and drug development professionals engaged in protein modification, proteomics, and bioconjugation.
Introduction: The Utility of Chloroacetamide-Based Reagents in Protein Science
The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a sulfhydryl-reactive alkylating agent designed for the targeted labeling of cysteine residues in proteins and other biomolecules.[1] Chloroacetamides, as a class of reagents, offer a balance of reactivity and specificity that makes them highly valuable in the protein scientist's toolkit.
Unlike more reactive haloacetamides, such as iodoacetamides, chloroacetamides exhibit a slower reaction rate, which translates to a higher degree of specificity for the highly nucleophilic thiol group of cysteine residues over other potentially reactive amino acid side chains.[2] This increased specificity minimizes off-target modifications, leading to more homogeneous and well-defined protein conjugates.
The N-(4-aminobutyl) linker in this particular reagent introduces a primary amine functionality, which can be used for subsequent conjugation to other molecules of interest, such as fluorophores, biotin, or drug molecules, making it a versatile tool for creating complex bioconjugates.
The Chemistry of Cysteine Alkylation
The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of a deprotonated cysteine residue (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetamide moiety. This results in the displacement of the chloride ion and the formation of a stable thioether bond.
The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion.
Specificity and Potential Side Reactions:
While chloroacetamides are highly specific for cysteine residues, potential side reactions can occur, particularly at higher pH values or with a large excess of the labeling reagent.[2] These can include reactions with the side chains of histidine, lysine, and methionine.[2][3] The presence of a primary amine on the aminobutyl linker of the reagent itself requires careful pH control during the labeling reaction to prevent self-reaction or cross-linking with other reactive sites on the protein.
Detailed Protocols for Protein Labeling
Materials and Reagents
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (CAS: 1423029-28-0)
-
Protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching solution: 1 M L-cysteine or Dithiothreitol (DTT)
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Step-by-Step Labeling Protocol
Step 1: Preparation of Reagent Stock Solution
-
Immediately before use, prepare a 100 mM stock solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in anhydrous DMF or DMSO.
-
Vortex briefly to ensure complete dissolution.
Step 2: Protein Preparation and Reduction
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add TCEP to a final concentration of 5-10 mM. Note: TCEP is recommended as it does not contain a free thiol that could react with the chloroacetamide reagent.
-
Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
Step 3: Labeling Reaction
-
Add the N-(4-aminobutyl)-2-chloroacetamide hydrochloride stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C for sensitive proteins.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the quenching solution (e.g., L-cysteine or DTT) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The quenching agent will react with any remaining unreacted chloroacetamide.
Step 5: Purification of the Labeled Protein
-
Remove the excess labeling reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Exchange the buffer to a suitable storage buffer for your protein.
Characterization of the Labeled Protein
Confirmation of successful labeling is a critical step. The following methods are recommended:
Mass Spectrometry
Mass spectrometry is the most definitive method to confirm covalent modification.
-
Mass Addition: The covalent attachment of N-(4-aminobutyl)-2-chloroacetamide to a cysteine residue results in a specific mass increase. The added moiety is -CH₂-CO-NH-(CH₂)₄-NH₂, which has a monoisotopic mass of 129.1028 Da .
-
Procedure:
-
Analyze both the unlabeled and labeled protein samples by ESI-MS or MALDI-TOF MS.
-
Compare the resulting spectra. A mass shift corresponding to multiples of 129.1028 Da will confirm the number of labeled cysteine residues.
-
For more detailed analysis, perform proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS to identify the specific cysteine residues that have been modified.[4]
-
| Parameter | Description |
| Reagent | N-(4-aminobutyl)-2-chloroacetamide hydrochloride |
| CAS Number | 1423029-28-0[1][5][6][7] |
| Molecular Formula | C₆H₁₄Cl₂N₂O[1][5] |
| Molecular Weight | 201.09 g/mol [1][6] |
| Target Residue | Cysteine |
| Bond Formed | Thioether |
| Monoisotopic Mass Addition | 129.1028 Da |
SDS-PAGE Analysis
While not quantitative, SDS-PAGE can provide a qualitative indication of labeling, especially if the labeling reagent is conjugated to a fluorophore or a bulky group that causes a noticeable shift in the protein's migration.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. |
| pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 8.0-8.5. | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the reagent. | |
| Non-specific Labeling | pH of the reaction buffer is too high. | Decrease the pH to 7.5-8.0. |
| Molar excess of the reagent is too high. | Reduce the molar excess of the reagent. | |
| Protein Precipitation | Protein instability in the labeling buffer or upon modification. | Optimize buffer conditions (e.g., add stabilizing excipients). Perform the reaction at 4°C. |
Safety and Handling
N-(4-aminobutyl)-2-chloroacetamide hydrochloride should be handled with care. While a specific safety data sheet for this compound is not widely available, the hazards are expected to be similar to those of 2-chloroacetamide.
-
Hazards: Toxic if swallowed. May cause skin and eye irritation. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child.[8]
-
Precautions:
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Available at: [Link]
-
ChemBK. N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Available at: [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. Available at: [Link]
-
Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 229, 103932. Available at: [Link]
-
Hofer, A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Available at: [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. Available at: [Link]
-
Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF. Available at: [Link]
-
PubChem. Chloroacetamide. Available at: [Link]
-
ResearchGate. (a) Schematic representation of the covalent labeling approach of.... Available at: [Link]
-
Wang, C., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO molecular medicine, 14(12), e16368. Available at: [Link]
-
Wikipedia. Chloroacetamide. Available at: [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
-
Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(15), 1675-1681. Available at: [Link]
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Chloroacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-(4-aminobutyl)-2-chloroacetamide hydrochloride in Proteomics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile use of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in modern proteomics workflows. This document elucidates the chemical principles behind its reactivity and offers detailed protocols for its application in affinity purification and chemical cross-linking studies.
Introduction: A Bifunctional Tool for Exploring Protein Interactions
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional chemical reagent with significant potential in proteomics research. Its structure uniquely combines two reactive moieties: a chloroacetamide group and a primary amine, separated by a butyl spacer. This dual functionality allows for a range of applications aimed at capturing, identifying, and characterizing protein-protein interactions.[1]
-
The Chloroacetamide Moiety: This functional group is a well-established alkylating agent that specifically reacts with the sulfhydryl (thiol) group of cysteine residues in proteins, forming a stable covalent thioether bond.[2][3] This reaction is most efficient at a slightly alkaline pH. While primarily targeting cysteines, high concentrations or significant pH deviations can lead to off-target reactions with other nucleophilic amino acid side chains like lysine, histidine, and methionine.[2]
-
The Aminobutyl Moiety: The terminal primary amine provides a versatile handle for various bioconjugation techniques. It can be coupled to solid supports (e.g., agarose beads) for affinity purification or targeted by amine-reactive cross-linkers in multi-step cross-linking protocols.[4][5]
The hydrochloride salt form enhances the compound's solubility in aqueous buffers, simplifying its use in biological experiments.
Core Applications in Proteomics
The unique bifunctional nature of N-(4-aminobutyl)-2-chloroacetamide hydrochloride enables its use in several key proteomics applications:
-
Affinity Purification-Mass Spectrometry (AP-MS): The reagent can be immobilized onto a solid support via its primary amine. This "bait" can then be used to covalently capture "prey" proteins that interact with the bait protein through cysteine-mediated cross-linking. The captured proteins can then be identified by mass spectrometry.[4][6][7]
-
Chemical Cross-linking: In a two-step process, the chloroacetamide group can first be reacted with a cysteine residue on a protein of interest. Subsequently, an amine-reactive cross-linker can be introduced to covalently link the aminobutyl group to interacting proteins. This allows for the stabilization of transient or weak protein-protein interactions for subsequent analysis.[8][9][10]
-
Protein Labeling and Derivatization: The reagent can be used to label cysteine residues. The presence of the primary amine introduces a site for further chemical modification or for altering the physicochemical properties of the protein or peptide for analytical purposes.[1]
Experimental Protocols
The following protocols are designed to provide a robust starting point for utilizing N-(4-aminobutyl)-2-chloroacetamide hydrochloride in your research. Optimization may be required depending on the specific proteins and experimental systems.
Protocol 1: Immobilization for Affinity Purification
This protocol describes the covalent coupling of N-(4-aminobutyl)-2-chloroacetamide hydrochloride to an amine-reactive solid support, such as NHS-activated agarose beads, to create a cysteine-reactive affinity resin.
Workflow for Resin Preparation and Affinity Purification
Caption: Workflow for preparing cysteine-reactive resin and performing affinity purification.
Materials:
-
NHS-activated agarose beads
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching/Wash Buffer: 100 mM Tris-HCl, pH 7.5
-
Storage Buffer: PBS with 0.02% sodium azide
Procedure:
-
Bead Equilibration: Resuspend the NHS-activated agarose beads in 1 mL of ice-cold 1 mM HCl per manufacturer's instructions. Wash the beads twice with cold Coupling Buffer.
-
Ligand Coupling: Immediately add a solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride (e.g., 10-20 mg/mL in Coupling Buffer) to the equilibrated beads. Incubate for 2-4 hours at room temperature with gentle end-over-end mixing.
-
Quenching: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant. Add Quenching/Wash Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS esters.
-
Washing and Storage: Wash the beads three times with Coupling Buffer. Resuspend the resin in Storage Buffer and store at 4°C.
Protocol 2: Cysteine-Directed Protein Pull-Down
This protocol outlines the use of the prepared cysteine-reactive resin to capture interacting proteins from a cell lysate.
Materials:
-
Prepared cysteine-reactive affinity resin
-
Cell lysate in a suitable non-reducing lysis buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol)
-
Wash Buffer: Lysis buffer with adjusted salt concentration (e.g., 300-500 mM NaCl)
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer)
Procedure:
-
Resin Equilibration: Wash the required amount of cysteine-reactive resin twice with the lysis buffer used for your sample.
-
Binding: Add the pre-cleared cell lysate to the equilibrated resin. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin and discard the supernatant. Wash the resin three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the resin and boil for 5-10 minutes to elute the captured proteins.
-
Analysis: Centrifuge to pellet the resin, and analyze the supernatant by SDS-PAGE, followed by Coomassie staining or Western blotting. For protein identification, the entire lane from the gel can be excised and submitted for in-gel digestion and mass spectrometry analysis.[11][12]
| Parameter | Recommendation | Rationale |
| Lysate Protein Conc. | 1-5 mg/mL | Ensures sufficient protein for interaction capture. |
| Resin to Lysate Ratio | 20-50 µL of resin per 1 mg of lysate | Balances capture efficiency with non-specific binding. |
| Incubation Time | 2-4 hours | Allows for sufficient time for the covalent reaction to occur. |
| Wash Buffer Salt Conc. | 300-500 mM NaCl | Reduces non-specific ionic interactions. |
Protocol 3: Two-Step Chemical Cross-linking
This protocol describes a two-step cross-linking strategy. First, the chloroacetamide moiety reacts with a cysteine on a purified "bait" protein. Second, an amine-reactive cross-linker is used to capture interacting "prey" proteins.
Workflow for Two-Step Cross-linking
Caption: Two-step protocol for cysteine labeling followed by amine cross-linking.
Materials:
-
Purified "bait" protein with at least one cysteine residue
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Amine-reactive cross-linker (e.g., BS3 for a water-soluble option)
-
Reaction Buffer: PBS or HEPES buffer, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Step 1: Cysteine Labeling
-
Dissolve the purified "bait" protein in the Reaction Buffer.
-
Add a 10- to 20-fold molar excess of N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted labeling reagent by dialysis or using a desalting column.
-
-
Step 2: Amine Cross-linking
-
Combine the labeled "bait" protein with the "prey" protein or protein mixture in Reaction Buffer. Allow the proteins to interact for 30 minutes at room temperature.
-
Add the amine-reactive cross-linker (e.g., BS3 to a final concentration of 1-2 mM).
-
Incubate for 30-60 minutes at room temperature.[9]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubating for 15 minutes.
-
Analyze the reaction products by SDS-PAGE and mass spectrometry to identify cross-linked species.
-
Considerations for Mass Spectrometry Analysis
When analyzing samples prepared with N-(4-aminobutyl)-2-chloroacetamide hydrochloride by mass spectrometry, it is crucial to account for the mass modification. The covalent attachment of the reagent to a cysteine residue results in a specific mass shift.
-
Mass Shift Calculation: The modification adds a carbamidomethylbutylamine group to the cysteine residue. The exact mass shift should be calculated based on the chemical formula of the added moiety and included as a variable modification in the database search parameters.
-
Tandem MS (MS/MS) Fragmentation: The modified peptides will fragment in the mass spectrometer, and the resulting fragmentation pattern can be used to confirm the sequence and pinpoint the site of modification.[13]
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a promising and versatile tool for proteomics research. Its bifunctional nature allows for innovative approaches to the study of protein-protein interactions through affinity purification and chemical cross-linking. The protocols provided herein serve as a foundation for the successful application of this reagent in elucidating complex biological networks. As with any chemical biology technique, careful optimization and appropriate controls are essential for generating reliable and interpretable data.
References
-
Moraes, K. C., et al. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Metabolites, 12(11), 1083. Available at: [Link]
-
Witham, S., & De-la-Pena, C. (2012). Biochemical Purification of Native Immune Protein Complexes. In Plant Immunity (pp. 165-176). Humana Press. Available at: [Link]
-
Slavoff, S. A., et al. (2019). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 30(5), 843-853. Available at: [Link]
-
Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(15), 1665-1672. Available at: [Link]
-
Pivovarenko, V. G., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(12), e202116248. Available at: [Link]
-
Donovan, K. K., et al. (2023). A proteome-wide atlas of drug mechanism of action. Nature Biotechnology, 41(6), 845-857. Available at: [Link]
-
Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]
-
Zhang, C., et al. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. International Journal of Molecular Sciences, 23(16), 9143. Available at: [Link]
-
Abdel-Latif, E., et al. (2023). Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
Charles, C., & Sruthi, S. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5093. Available at: [Link]
-
Tsybin, Y. O., et al. (2021). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Analytical Chemistry, 93(1), 339-370. Available at: [Link]
-
Verma, R., et al. (2001). Proteasomal proteomics: identification of nucleotide-sensitive proteasome-interacting proteins by mass spectrometric analysis of affinity-purified proteasomes. Molecular biology of the cell, 12(11), 3425-3439. Available at: [Link]
-
Tan, D. S. Y., et al. (2021). Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome. eLife, 10, e68922. Available at: [Link]
-
Tsybin, Y. O., et al. (2021). Top-down proteomics. Nature Reviews Methods Primers, 1(1), 1-22. Available at: [Link]
-
Chen, Y., et al. (2022). Probing Protein–Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Column. ResearchGate. Available at: [Link]
-
Donovan, K. K., et al. (2023). A proteome-wide atlas of drug mechanism of action. Nature Biotechnology, 41(6), 845-857. Available at: [Link]
-
Spengler, B. (2015). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available at: [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
Shchepin, R. V., et al. (2018). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2018(5), 1-13. Available at: [Link]
-
University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biochemical Purification of Native Immune Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. Proteasomal proteomics: identification of nucleotide-sensitive proteasome-interacting proteins by mass spectrometric analysis of affinity-purified proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 11. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Analysis of Protein Modifications_Mass Spectrometry Identification of Protein Modifications_Protein Modification Mass Spectrometry Identification | Baitai Parker Biotechnology [en.biotech-pack.com]
- 13. msf.ucsf.edu [msf.ucsf.edu]
Mastering Proximity: A Technical Guide to N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA) Cross-linking Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for utilizing N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA), a versatile heterobifunctional cross-linking agent. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations to empower researchers in their exploration of protein-protein interactions and the development of targeted covalent inhibitors.
Introduction: The Power of Proximity-Based Covalent Capture
Understanding the intricate dance of proteins within a cell is fundamental to deciphering biological processes and developing effective therapeutics. N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a powerful tool for these investigations, enabling the covalent capture of interacting biomolecules. Its unique structure, featuring a sulfhydryl-reactive chloroacetamide group and a primary amine, allows for flexible, multi-step cross-linking strategies.[1][2][3] This allows for the "freezing" of transient interactions, providing a snapshot of the cellular machinery at a specific moment in time.
Chemical Structure and Properties of N-(4-aminobutyl)-2-chloroacetamide hydrochloride:
| Property | Value |
| Molecular Formula | C₆H₁₄Cl₂N₂O |
| Molecular Weight | 201.09 g/mol |
| CAS Number | 1423029-28-0 |
| Reactive Groups | Chloroacetamide (sulfhydryl-reactive), Primary Amine |
| Storage | Room temperature, desiccated |
Mechanism of Action: A Tale of Two Reactive Ends
The utility of NA-BCA lies in the distinct reactivity of its two functional groups, which can be exploited in a sequential manner to achieve specific and controlled cross-linking.
The Chloroacetamide "Warhead": Targeting Cysteine and Histidine
The chloroacetamide moiety is an electrophilic "warhead" that primarily reacts with the nucleophilic sulfhydryl group of cysteine residues via an SN2 reaction.[4][5] To a lesser extent, it can also react with the imidazole ring of histidine.[6] This reaction forms a stable thioether or alkylated imidazole bond, covalently linking NA-BCA to the first protein.
The efficiency of this reaction is pH-dependent. Optimal reactivity is generally observed in the pH range of 7.5-8.5, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[4] However, at pH values above 8.0, the reactivity of other nucleophiles, such as the primary amine of lysine, may increase, potentially leading to off-target labeling.[4][6]
Figure 1. Reaction of the chloroacetamide group of NA-BCA with cysteine or histidine residues on a target protein.
The Primary Amine: A Handle for the Second Step
The primary amine on the 4-aminobutyl spacer arm of NA-BCA serves as a versatile handle for the second step of the cross-linking reaction. This amine is typically unreactive under the conditions used for the initial chloroacetamide reaction. To make it reactive towards a second protein, it must first be activated. This is commonly achieved by reacting the amine with a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker, such as Disuccinimidyl suberate (DSS) or its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). This reaction forms a stable amide bond and introduces a new NHS ester group at the end of the spacer arm.[7][8]
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[7][8][9][10][11] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[7][8]
This newly introduced NHS ester is now reactive towards primary amines (N-terminus and lysine side chains) on a second protein, completing the cross-link.
Figure 2. Two-step activation of the primary amine on NA-BCA and subsequent cross-linking to a second protein.
Detailed Application Protocols
The following protocols provide a framework for performing cross-linking experiments with NA-BCA. Optimization of reaction times, concentrations, and buffer conditions may be necessary for specific protein systems.
Protocol 1: One-Step Cross-linking (for intramolecular cross-linking or when a single reactive partner is targeted)
This protocol is suitable for stabilizing the conformation of a single protein or for capturing a protein that interacts with a small molecule or peptide that has been pre-functionalized with a cysteine.
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA)
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare NA-BCA Solution: Immediately before use, dissolve NA-BCA in the Reaction Buffer to a concentration that is 10-50 fold molar excess to the protein.
-
Reaction: Add the NA-BCA solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[9][12] Incubate for an additional 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted NA-BCA and quenching reagent using a desalting column equilibrated with a buffer suitable for downstream analysis.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Two-Step Cross-linking (for protein-protein interaction studies)
This protocol is designed to identify interacting protein partners in a sequential and controlled manner.
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA)
-
Protein 1 ("Bait" protein with accessible cysteine)
-
Protein 2 ("Prey" protein with accessible lysines)
-
Homobifunctional NHS ester (e.g., DSS or BS3)
-
Reaction Buffer 1 (for Step 1): 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Reaction Buffer 2 (for Step 2): 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0 (amine-free)
-
Quenching Solution 1 (for Step 1): 1 M L-cysteine or β-mercaptoethanol
-
Quenching Solution 2 (for Step 2): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
Step A: Modification of "Bait" Protein with NA-BCA
-
Follow steps 1-4 of Protocol 1 to react the "Bait" protein with NA-BCA.
-
Quenching: Add Quenching Solution 1 to a final concentration sufficient to react with any unreacted chloroacetamide groups. Incubate for 15 minutes.
-
Purification: Remove excess NA-BCA and quenching reagent using a desalting column equilibrated with Reaction Buffer 2.
Step B: Activation of NA-BCA's Amine and Cross-linking to "Prey" Protein 4. Prepare NHS Ester Solution: Immediately before use, dissolve the homobifunctional NHS ester in an anhydrous organic solvent like DMSO (for DSS) or directly in Reaction Buffer 2 (for BS3) to a 10- to 50-fold molar excess over the "Bait" protein.[13] 5. Activation Reaction: Add the NHS ester solution to the purified, NA-BCA-modified "Bait" protein. Incubate for 30-60 minutes at room temperature. 6. Removal of Excess NHS Ester: Remove the unreacted NHS ester using a desalting column equilibrated with Reaction Buffer 2. 7. Cross-linking Reaction: Add the "Prey" protein to the activated "Bait" protein solution. The molar ratio should be optimized for the specific interaction being studied. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. 8. Quenching: Add Quenching Solution 2 to a final concentration of 20-50 mM to stop the reaction.[9][12] Incubate for 15 minutes. 9. Analysis: Analyze the cross-linked protein complex by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partner.
Applications in Drug Development
The unique capabilities of NA-BCA and similar heterobifunctional cross-linkers have significant implications for drug discovery and development.
Identification of Drug Targets and Off-Targets
By attaching NA-BCA to a drug molecule (with a suitable functional group for derivatization), researchers can perform "pull-down" experiments to identify the cellular targets and potential off-targets of the compound. The chloroacetamide group can covalently link the drug to its binding partners, allowing for their isolation and identification by mass spectrometry.
Development of Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their target protein, often leading to enhanced potency and duration of action.[14][15] NA-BCA can be used as a linker in the development of TCIs.[16][17] The chloroacetamide "warhead" can be directed to a non-catalytic cysteine residue near the active site of a target protein, while the aminobutyl portion can be modified to incorporate a targeting moiety that provides specificity.
Figure 3. Conceptual workflow for using NA-BCA as a linker in the design of a targeted covalent inhibitor.
Data Analysis and Interpretation
-
SDS-PAGE and Western Blotting: These techniques are used to visualize the formation of higher molecular weight species corresponding to cross-linked proteins. A shift in the band of the target protein or the appearance of a new, larger band indicates a successful cross-linking event.
-
Mass Spectrometry (MS): MS is the gold standard for identifying the specific sites of cross-linking and for identifying unknown interacting partners.[18][19][20] By analyzing the peptide fragments after enzymatic digestion of the cross-linked complex, researchers can pinpoint the exact amino acid residues involved in the interaction. The use of cleavable cross-linkers can simplify the analysis of MS data.[18][19][20][21]
Troubleshooting and Scientific Integrity
Self-Validating Systems: Each protocol should include appropriate controls to ensure the specificity of the cross-linking reaction. These include:
-
No cross-linker control: To ensure that the observed interaction is not due to non-covalent association.
-
Single protein control: To distinguish between intramolecular and intermolecular cross-linking.
-
Competition control: Using an excess of a non-cross-linking inhibitor to demonstrate that the cross-linking is occurring at the specific binding site.
Causality Behind Experimental Choices:
-
The choice of a one-step versus a two-step protocol depends on the experimental question. One-step is for stabilizing known interactions or conformations, while two-step is for discovering new interactions.
-
The molar excess of the cross-linker should be carefully optimized to maximize cross-linking efficiency while minimizing non-specific modifications and protein aggregation.
-
The choice of quenching reagent is important to effectively stop the reaction without interfering with downstream analysis.
By understanding the chemical principles and carefully controlling the experimental parameters, researchers can confidently employ N-(4-aminobutyl)-2-chloroacetamide hydrochloride to gain valuable insights into the complex world of protein interactions and to accelerate the development of novel therapeutics.
References
-
Götze, M., et al. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78-93. [Link]
-
Götze, M., et al. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo. PubMed, 33151079. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Encyclopedia.pub. (2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. [Link]
-
Kalkhof, S., et al. (2012). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 84(21), 9468-9474. [Link]
-
Bio-Synthesis Inc. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis Inc.[Link]
-
Singh, J., et al. (2021). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 12(7), 1086-1100. [Link]
-
Foley, C. A., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 67(12), 9481-9511. [Link]
-
Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. Interchim. [Link]
-
Chowdhury, S. M., et al. (2010). A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Journal of the American Society for Mass Spectrometry, 21(5), 837-848. [Link]
-
Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017. [Link]
-
O'Connell, J. D., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 17(5), 1947-1956. [Link]
-
Sinn, L., et al. (2021). Reliable identification of protein-protein interactions by crosslinking mass spectrometry. Nature Communications, 12(1), 3366. [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Creative Biolabs. [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Wikipedia. [Link]
-
Quach, D., et al. (2021). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. ChemRxiv. [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 74-86. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester. [Link]
-
Wang, L., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Mass Spectrometry, 386, 23-30. [Link]
-
BARNARD, E. A., & STEIN, W. D. (1959). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochimica et Biophysica Acta, 31, 339-346. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Virginia Tech. [Link]
-
Carlson, J. C., et al. (2018). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Journal of The American Society for Mass Spectrometry, 29(12), 2442-2451. [Link]
-
Reddit. (2024). Quenching guide. Reddit. [Link]
-
Reddit. (2021). Reaction Quenching Question. Reddit. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. de.lumiprobe.com [de.lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(4-aminobutyl)-2-chloroacetamide hydrochloride as a Versatile Scaffold for Activity-Based Protein Profiling
Abstract
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes in complex biological systems.[1][2][3] This application note details the use of N-(4-aminobutyl)-2-chloroacetamide hydrochloride as a foundational scaffold for creating customized activity-based probes. We will explore the underlying chemical principles, provide detailed protocols for probe synthesis and application in both standard and competitive ABPP workflows, and discuss data analysis strategies for target identification and inhibitor screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage ABPP for functional proteomics and drug discovery.
Introduction: The Power of Activity-Based Protein Profiling (ABPP)
1.1 What is ABPP?
Activity-Based Protein Profiling (ABPP) is a functional proteomics technology that utilizes chemical probes to directly assess the activity of enzymes within their native biological environment.[1][2][3] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a snapshot of the catalytically active portion of the proteome, offering valuable insights into cellular processes, disease mechanisms, and drug interactions.[1][3] At the core of ABPP are activity-based probes (ABPs), small molecules designed to covalently bind to the active sites of specific enzyme families.[2][4]
1.2 The Role of Covalent Probes in ABPP
Covalent probes are the cornerstone of ABPP.[2] These probes typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with a residue in the enzyme's active site, a linker, and a reporter tag for detection and enrichment.[2][5] This covalent and activity-dependent labeling allows for the selective isolation and identification of active enzymes from complex mixtures like cell lysates or tissues.[3]
1.3 Introduction to N-(4-aminobutyl)-2-chloroacetamide hydrochloride
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a versatile chemical building block ideal for the synthesis of custom ABPP probes. Its structure features a chloroacetamide "warhead" and a primary amine on a butyl linker. The chloroacetamide group is a moderately reactive electrophile that can selectively target nucleophilic amino acid residues. The terminal amine provides a convenient handle for the attachment of various reporter tags, such as fluorophores or biotin, through standard bioconjugation chemistry.
Principle of Action: The Chloroacetamide Warhead
2.1 Mechanism of Covalent Modification
The chloroacetamide moiety is an electrophilic group that reacts with nucleophilic residues in protein active sites. It is particularly effective at targeting the thiol group of cysteine residues, which are often found in the catalytic sites of enzymes like proteases, kinases, and oxidoreductases.[6][7] The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiol attacks the carbon atom bearing the chlorine, resulting in the formation of a stable thioether bond and the displacement of the chloride leaving group.
2.2 Selectivity and Reactivity Profile
While chloroacetamides can react with other nucleophilic residues, such as histidine, their reactivity towards cysteine is generally more favorable under physiological conditions.[6] The selectivity of a chloroacetamide-based probe can be further tuned by modifying the linker and by the inherent binding affinity of the probe for the target enzyme's active site. The moderate reactivity of the chloroacetamide warhead is advantageous as it minimizes off-target labeling compared to more hyper-reactive electrophiles.[8]
Caption: Covalent modification of a cysteine residue by a chloroacetamide probe.
Probe Design & Synthesis: Creating Your Custom ABPP Probe
The modular nature of N-(4-aminobutyl)-2-chloroacetamide allows for the straightforward synthesis of a diverse range of ABPP probes.
3.1 The Modular Design: Warhead, Linker, and Reporter Tag
-
Warhead: The chloroacetamide group serves as the reactive moiety.
-
Linker: The aminobutyl group acts as a spacer and provides a point of attachment for the reporter tag.
-
Reporter Tag: The choice of reporter tag depends on the downstream application.
Table 1: Common Reporter Tags and Their Applications
| Reporter Tag | Application | Detection Method |
| Fluorophores (e.g., Rhodamine, Fluorescein) | In-gel fluorescence scanning, microscopy | Fluorescence scanner, microscope |
| Biotin | Enrichment of labeled proteins, pull-down assays | Streptavidin blotting, mass spectrometry |
| Alkyne/Azide | Two-step labeling via click chemistry | In-gel fluorescence, mass spectrometry |
3.2 Protocol: Synthesis of a Fluorescently Labeled Probe
This protocol describes the synthesis of a rhodamine-labeled probe from N-(4-aminobutyl)-2-chloroacetamide hydrochloride and a commercially available NHS-ester of rhodamine.
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Rhodamine B isothiocyanate or other amine-reactive fluorophore
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve N-(4-aminobutyl)-2-chloroacetamide hydrochloride in anhydrous DMF.
-
Add triethylamine to neutralize the hydrochloride salt and deprotonate the primary amine.
-
Add the amine-reactive fluorophore (e.g., Rhodamine B isothiocyanate) to the solution.
-
Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Core Application: Profiling Enzyme Activity in Complex Proteomes
4.1 Workflow Overview
A typical ABPP experiment involves incubating a complex proteome (e.g., cell lysate) with the activity-based probe, followed by analysis to identify the labeled proteins.
Caption: General workflow for an activity-based protein profiling experiment.
4.2 Detailed Protocol: In-Gel Fluorescence-Based ABPP
This protocol is a rapid and effective method for visualizing the activity profile of a proteome.[2]
4.2.1 Materials and Reagents:
-
Cell or tissue lysate
-
Fluorescently labeled chloroacetamide probe
-
Bradford assay reagent
-
4x SDS-PAGE loading buffer
-
Precast polyacrylamide gels
-
Fluorescence gel scanner
4.2.2 Step-by-Step Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration using a Bradford assay.
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL.
-
Add the fluorescent chloroacetamide probe to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching and Sample Preparation:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
In-Gel Fluorescence Scanning:
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
4.2.3 Data Analysis and Interpretation: The resulting gel will show fluorescent bands corresponding to proteins that have been covalently labeled by the probe. The intensity of each band is proportional to the activity of the enzyme. Comparing the labeling patterns between different samples (e.g., diseased vs. healthy tissue) can reveal changes in enzyme activity.[9]
Advanced Application: Competitive ABPP for Inhibitor Screening
Competitive ABPP is a powerful method for identifying and characterizing enzyme inhibitors.[9][10] In this approach, the proteome is pre-incubated with a potential inhibitor before the addition of the activity-based probe. If the inhibitor binds to the active site of a target enzyme, it will block the subsequent labeling by the probe, leading to a decrease in the fluorescent signal for that enzyme.[2][9]
5.1 Protocol: Screening for Covalent Inhibitors
5.2.1 Experimental Design:
-
Inhibitor Pre-incubation:
-
Prepare multiple aliquots of the proteome.
-
To each aliquot, add a different concentration of the test inhibitor (or a single concentration for a primary screen). Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature.
-
-
Probe Labeling: Add the fluorescent chloroacetamide probe to each sample and incubate as described in the standard ABPP protocol.
-
Analysis: Analyze the samples by in-gel fluorescence scanning.
5.2.2 Data Analysis: Quantify the fluorescence intensity of the bands of interest. A dose-dependent decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement. This data can be used to determine the IC50 value of the inhibitor for its target.
Table 2: Example Data from a Competitive ABPP Experiment
| Inhibitor Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 10,000 | 0 |
| 0.1 | 8,500 | 15 |
| 1 | 5,200 | 48 |
| 10 | 1,100 | 89 |
| 100 | 250 | 97.5 |
Target Identification & Validation using Mass Spectrometry
For definitive identification of the proteins labeled by the probe, a mass spectrometry-based approach is employed.[1][11] This typically involves using a biotin-tagged version of the chloroacetamide probe.
6.1 Workflow:
-
Label the proteome with a biotinylated chloroacetamide probe.
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Identify the proteins from the resulting peptide fragmentation data using a protein sequence database.
6.2 Protocol: Sample Preparation for Mass Spectrometry
Materials:
-
Biotinylated chloroacetamide probe
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
Procedure:
-
Labeling and Enrichment:
-
Label the proteome with the biotinylated probe as described previously.
-
Incubate the labeled proteome with streptavidin-agarose beads to capture the biotinylated proteins.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate the resulting thiols with IAA.[12]
-
Dilute the urea and add trypsin to digest the proteins overnight.
-
-
Peptide Cleanup: Collect the supernatant containing the peptides and desalt them using a C18 StageTip before LC-MS/MS analysis.
Troubleshooting & Best Practices
| Issue | Potential Cause | Solution |
| High background fluorescence | Probe concentration too high; insufficient washing. | Titrate probe concentration; optimize wash steps. |
| No or weak labeling | Probe is inactive; target enzyme not active or abundant. | Verify probe integrity; use a positive control lysate. |
| Non-specific binding in pull-downs | Insufficient washing; sticky proteins. | Increase stringency of wash buffers (e.g., add detergents). |
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a highly adaptable and valuable tool for activity-based protein profiling. Its straightforward chemistry allows for the creation of a wide array of customized probes for studying enzyme function. The protocols outlined in this application note provide a solid foundation for researchers to employ ABPP for target discovery, inhibitor screening, and a deeper understanding of the functional proteome.
References
-
bioRxiv. (2022-02-21). ABPP-HT - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods*. Retrieved from [Link]
-
Mtoz Biolabs. Activity Based Protein Profiling ABPP. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications. Retrieved from [Link]
-
Biotai PegBio. Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis. Retrieved from [Link]
-
Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. PubMed Central. Retrieved from [Link]
-
ResearchGate. Schematic showing comparative and competitive activity-based protein.... Retrieved from [Link]
-
Frontiers. (2018-04-08). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]
-
YouTube. (2022-05-05). Activity Based Protein Profiling for Drug Discovery. Retrieved from [Link]
-
Wikipedia. Activity-based proteomics. Retrieved from [Link]
-
National Institutes of Health. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2024-01-26). The revolution and evolution of activity-based protein profiling. Retrieved from [Link]
-
ACS Publications. (2016-08-01). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Retrieved from [Link]
-
National Institutes of Health. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Retrieved from [Link]
-
ScienceOpen. (2018-04-09). Advanced Activity Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]
-
ResearchGate. (2023-01). (PDF) Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Retrieved from [Link]
-
National Institutes of Health. (2023-04-14). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Retrieved from [Link]
-
National Institutes of Health. (2023-03-03). Activity-based protein profiling – finding general solutions to specific problems. Retrieved from [Link]
-
PubMed Central. (2019-03-18). Reactive-cysteine profiling for drug discovery. Retrieved from [Link]
Sources
- 1. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis [en.biotech-pack.com]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride for ligand-directed labeling
Application Notes & Protocols
Topic: N-(4-aminobutyl)-2-chloroacetamide Hydrochloride for Ligand-Directed Covalent Labeling
Audience: Researchers, scientists, and drug development professionals.
Guide to Ligand-Directed Covalent Labeling Using N-(4-aminobutyl)-2-chloroacetamide as a Bifunctional Linker-Warhead
Abstract
Targeted covalent modification of proteins is a powerful strategy in chemical biology and drug discovery, enabling durable target engagement, enhanced potency, and the ability to probe complex biological systems.[1][2] Ligand-directed labeling, a proximity-induced approach, offers a method to achieve high specificity by tethering a reactive electrophile to a high-affinity ligand for a protein of interest. This guide provides a detailed overview of the principles, synthesis, and application of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a versatile bifunctional molecule, for creating bespoke covalent probes. We present the mechanistic basis for this technique, protocols for probe synthesis and protein labeling, and methods for verifying covalent modification, offering researchers a comprehensive resource for implementing this strategy.
Principle of Ligand-Directed Covalent Modification
Ligand-directed labeling is a sophisticated two-step strategy designed to covalently modify a specific protein target with high precision, even in complex biological environments.[3][4][5] The methodology leverages the high affinity and selectivity of a known ligand to deliver a reactive chemical "warhead" to the protein's surface.
The core of this strategy relies on a bifunctional probe, which is synthesized by connecting three essential components:
-
The Ligand: A molecule with known high affinity and selectivity for the protein of interest (POI). This component acts as the "homing device."
-
The Linker: A chain connecting the ligand to the warhead. In this case, the N-(4-aminobutyl) group provides a flexible, four-carbon chain with a terminal primary amine for straightforward conjugation to the ligand.[6]
-
The Warhead: An electrophilic group capable of forming a covalent bond with a nucleophilic amino acid residue on the protein. The 2-chloroacetamide moiety serves this purpose effectively.
The process unfolds as follows:
-
Reversible Binding: The ligand portion of the probe first binds non-covalently to its specific binding pocket on the target protein. This is a reversible, high-affinity interaction.
-
Proximity-Induced Reaction: This binding event dramatically increases the effective local concentration of the chloroacetamide warhead around the protein surface.[5][7][8]
-
Covalent Bond Formation: The electrophilic chloroacetamide is now positioned to react with a nearby nucleophilic amino acid side chain (e.g., the thiol group of a cysteine), forming a stable, irreversible covalent bond.[9][10][11] This locks the probe onto its target.
The chloroacetamide group is a well-established electrophilic warhead that primarily reacts with the thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism.[2][12] While cysteine is the most common target due to the high nucleophilicity of its deprotonated thiolate form, reactions with other nucleophiles like histidine or lysine can occur, particularly if they are highly accessible and positioned favorably.[8] The reactivity of chloroacetamides is considered relatively high, which ensures efficient labeling but also necessitates careful experimental design to minimize off-target reactions.[10][13][14]
Protocol: Synthesis of a Ligand-Chloroacetamide Probe
The foundational step is the chemical synthesis of the bespoke covalent probe. N-(4-aminobutyl)-2-chloroacetamide hydrochloride provides a primary amine handle, which is ideal for conjugation to a ligand containing a carboxylic acid via standard amide bond formation.
2.1. Materials and Reagents
-
Ligand with an available carboxylic acid group
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (MW: 201.09 g/mol )[6]
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) or HATU.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Purification system: HPLC or column chromatography
2.2. General Synthesis Protocol (Amide Coupling)
This protocol is a general guideline and must be optimized based on the specific properties of the ligand.
-
Ligand Activation:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours to form the NHS-ester intermediate.
-
-
Amine Coupling:
-
In a separate vial, dissolve N-(4-aminobutyl)-2-chloroacetamide hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add a base such as DIPEA (2.5 eq) to neutralize the hydrochloride salt and deprotonate the primary amine.
-
Add the amine solution to the activated ligand solution from Step 1.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress using LC-MS or TLC.
-
Once complete, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final ligand-probe conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.
-
| Coupling Strategy | Reagents | Solvent | Key Advantages |
| Carbodiimide | EDC, NHS/HOBt | DMF, DCM | Widely used, reliable, good for simple structures. |
| Phosphonium/Uronium | HATU, HBTU | DMF | Fast reaction times, high yields, low racemization. |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | DCM, THF | Highly reactive, but harsh conditions may not be suitable for complex ligands. |
Experimental Protocols: Protein Labeling
The following protocols describe the covalent labeling of a target protein in vitro (with purified protein) and in a complex biological mixture (cell lysate).
3.1. Protocol: In Vitro Labeling of Purified Protein
This protocol is ideal for validating that the synthesized probe successfully labels the intended target protein.
Materials:
-
Purified protein of interest (POI) in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid buffers with primary amines (e.g., Tris) or high concentrations of nucleophiles (e.g., DTT).
-
Synthesized Ligand-Probe Conjugate (from Section 2), dissolved in DMSO to make a 10-100 mM stock.
-
Quenching solution: 1 M N-acetylcysteine or glutathione in water.
-
Analysis reagents: SDS-PAGE loading buffer, equipment for Western Blot or Mass Spectrometry.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified POI at a final concentration of 1-10 µM in reaction buffer.
-
Initiate Labeling: Add the ligand-probe stock solution to the protein mixture. A typical starting point is a 2-10 fold molar excess of the probe relative to the protein. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37 °C) for a predetermined time. A time course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) is recommended to determine the optimal labeling time.[11]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-20 mM. This will consume any unreacted probe. Incubate for 15 minutes.
-
Control Reactions (Critical for Validation):
-
Competition Control: Pre-incubate the POI with a 50-100 fold excess of the unconjugated (free) ligand for 30 minutes before adding the covalent probe. Successful labeling should be significantly reduced or eliminated.
-
No-Probe Control: A sample containing only the POI and DMSO vehicle.
-
-
Analysis: Analyze the samples to confirm labeling (see Section 4).
3.2. Protocol: Labeling in Cell Lysate
This protocol assesses the probe's ability to selectively label the target protein within a complex proteome, a key step in chemoproteomic workflows.[15][16]
Materials:
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer without DTT). Protein concentration should be determined (e.g., via BCA assay).
-
All other materials from Protocol 3.1.
Procedure:
-
Lysate Preparation: Prepare cell lysate and clarify by centrifugation to remove insoluble debris. Adjust the total protein concentration to 1-5 mg/mL.
-
Initiate Labeling: Add the ligand-probe stock solution to the lysate. A higher probe concentration (e.g., 1-50 µM) may be required compared to in vitro labeling. Titration is essential.
-
Incubation: Incubate the lysate with the probe for 1-2 hours at room temperature or 4 °C to minimize protein degradation.
-
Quenching: Stop the reaction as described in Protocol 3.1.
-
Control Reactions:
-
Competition Control: As described above, pre-incubate the lysate with excess free ligand.
-
Vehicle Control: Treat lysate with DMSO only.
-
-
Analysis: Proceed with analysis (Section 4). Mass spectrometry is the preferred method for unambiguous identification in a complex mixture.
Verification and Analysis of Covalent Labeling
Confirming that the labeling event was successful, covalent, and specific is a critical part of the workflow.
4.1. Gel-Based Analysis (Qualitative)
If the probe includes a reporter tag (e.g., a fluorophore or biotin, which can be added to the ligand), gel-based methods provide a rapid readout.
-
Method: Separate the quenched reaction products by SDS-PAGE.
-
Detection:
-
In-Gel Fluorescence: Scan the gel using an appropriate fluorescence imager. A band at the correct molecular weight of the POI should appear only in the labeled sample.
-
Western Blot: Transfer the proteins to a membrane and probe with an antibody against the POI or an anti-reporter tag antibody (e.g., streptavidin-HRP for a biotin tag). A shift in the molecular weight of the POI corresponding to the mass of the attached probe may be visible.
-
4.2. Mass Spectrometry (Quantitative and Definitive)
Mass spectrometry (MS) provides the most detailed and unambiguous confirmation of covalent labeling.[11][17] It can identify the exact site of modification and quantify the labeling efficiency.
-
Procedure:
-
The labeled protein sample is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.[18][19]
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS data is searched against a protein database. The search parameters must include a "variable modification" on nucleophilic residues (C, K, H) corresponding to the mass of the covalently attached ligand-probe conjugate.
-
-
Confirmation:
-
Successful Labeling: Identification of a peptide from the POI with the expected mass shift.
-
Site Identification: The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that was covalently labeled.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Labeling | 1. Inactive probe (hydrolyzed chloroacetamide).2. No accessible nucleophile near the binding site.3. Incorrect buffer pH (thiolates are more nucleophilic at higher pH).4. Insufficient incubation time or probe concentration. | 1. Use freshly synthesized or properly stored probe.2. Consider redesigning the linker length or attachment point on the ligand.3. Increase buffer pH to 8.0-8.5.[11]4. Perform a time-course and concentration-response experiment. |
| High Off-Target Labeling | 1. Probe is too reactive.2. Probe concentration is too high or incubation is too long.3. Ligand has poor selectivity. | 1. Chloroacetamides are inherently reactive; this is a known challenge.[13] Consider using a less reactive warhead if possible.2. Reduce probe concentration and incubation time.3. Validate ligand selectivity with orthogonal methods. |
| Inconsistent Results | 1. Probe instability in aqueous buffer.2. Protein aggregation or degradation.3. Variability in lysate preparation. | 1. Prepare probe stock in anhydrous DMSO and add to the reaction immediately before incubation.2. Check protein integrity by SDS-PAGE; optimize buffer conditions.3. Standardize lysate preparation protocol and always measure total protein concentration. |
References
-
Bocchinfuso, G. et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]
-
Freeman, E. C. et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. National Institutes of Health (NIH). Available at: [Link]
-
Gao, Y. et al. (2022). Advanced approaches of developing targeted covalent drugs. National Institutes of Health (NIH). Available at: [Link]
-
Turecek, F. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2019). Schematic representation of the covalent labeling approach of target proteins with a reactive fluorette. ResearchGate. Available at: [Link]
-
Potluri, H. et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. Available at: [Link]
-
Willems, C. et al. (2022). Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]
-
RSC Publishing. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. Available at: [Link]
-
bioRxiv. (2023). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. Available at: [Link]
-
Dzijak, R. et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. National Institutes of Health (NIH). Available at: [Link]
-
MySkinRecipes. (2026). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. MySkinRecipes. Available at: [Link]
-
Amay, Y. S. et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Spradlin, J. N. et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. National Institutes of Health (NIH). Available at: [Link]
-
Spradlin, J. N. et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. Available at: [Link]
-
Limpikirati, P. (2018). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. UMass Amherst. Available at: [Link]
-
Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health (NIH). Available at: [Link]
-
Limpikirati, P. et al. (2018). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Limpikirati, P. et al. (2018). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. Available at: [Link]
-
Vachet, R. W. et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Institutes of Health (NIH). Available at: [Link]
-
Hofer, M. et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. Available at: [Link]
-
Kiyonaka, S. et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). N-(4-aminobutyl)-2-chloroacetamide hydrochloride. ChemBK. Available at: [Link]
-
PubChem. (n.d.). Chloroacetamide. National Institutes of Health (NIH). Available at: [Link]
-
Abdel-Latif, E. et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Wikipedia. Available at: [Link]
-
Hamachi, I. et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. PubMed. Available at: [Link]
-
Su, T. et al. (2022). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. National Institutes of Health (NIH). Available at: [Link]
-
Kumar, N. et al. (2023). Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroacetamides - Enamine [enamine.net]
- 11. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
Application Notes and Protocols for N-(4-aminobutyl)-2-chloroacetamide hydrochloride in Drug Discovery Screening
Introduction: The Strategic Role of Covalent Modifiers in Modern Drug Discovery
The paradigm of drug discovery has seen a resurgence in the strategic design and application of covalent inhibitors. These molecules, once approached with caution due to concerns of off-target reactivity, are now recognized for their potential to achieve high potency, prolonged duration of action, and the ability to target challenging proteins, including those with shallow binding pockets or allosteric sites.[1][2] At the heart of this renaissance is the use of electrophilic fragments, small molecules bearing a reactive group, or "warhead," designed to form a stable, covalent bond with a nucleophilic amino acid residue on a target protein.
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional chemical entity of significant interest in this domain. It features a chloroacetamide warhead, a well-established electrophile that readily reacts with nucleophilic residues, primarily cysteine and to a lesser extent, histidine, via an SN2 mechanism.[3][4] The presence of a primary amine on the butyl linker provides a versatile handle for further chemical modification, making it an excellent starting point for fragment-based lead discovery (FBLD) and the development of chemical probes.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in drug discovery screening campaigns.
Mechanism of Action: The Chloroacetamide Warhead
The chloroacetamide moiety is a key functional group in covalent drug discovery. Its reactivity is attributed to the electrophilic carbon atom adjacent to the chlorine, which is susceptible to nucleophilic attack by the thiol group of a cysteine residue or the imidazole ring of a histidine within a protein's binding pocket.[3] The formation of this covalent bond is typically irreversible under physiological conditions, leading to a stable drug-target complex.
The general mechanism of covalent modification by N-(4-aminobutyl)-2-chloroacetamide is depicted below:
Caption: Covalent modification of a protein by N-(4-aminobutyl)-2-chloroacetamide.
The choice of a chloroacetamide warhead over other electrophiles, such as acrylamides or vinyl sulfones, is a critical experimental consideration. Chloroacetamides are generally more reactive than acrylamides, which can be advantageous in identifying initial hits in a fragment screen.[2] However, this higher reactivity also necessitates careful screening for off-target effects.[6] The aminobutyl linker in N-(4-aminobutyl)-2-chloroacetamide hydrochloride allows for the generation of a library of derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Experimental Workflows and Protocols
The successful implementation of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in a drug discovery campaign involves a multi-step process, from initial screening to cellular target engagement.
Caption: General workflow for a covalent drug discovery screen.
Protocol 1: Primary Screen for Target Identification using Intact Protein Mass Spectrometry
This protocol outlines a primary screen to identify proteins that are covalently modified by N-(4-aminobutyl)-2-chloroacetamide hydrochloride from a purified protein or a complex protein lysate. The primary readout is a mass shift in the target protein corresponding to the addition of the compound.[7]
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (CAS: 1423029-28-0)[5]
-
Purified target protein or cell lysate
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Control compounds (non-reactive analog if available, or a known covalent inhibitor)
Procedure:
-
Compound Preparation: Prepare a stock solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in an appropriate solvent (e.g., DMSO or water). A typical starting concentration for a primary screen is 10-100 µM.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the target protein (at a final concentration of 1-10 µM) or cell lysate with N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Include a vehicle control (solvent only).
-
Reaction Time: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period. A typical incubation time for a primary screen is 1-4 hours. Time-course experiments can be performed to optimize this.
-
Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like dithiothreitol (DTT) to consume any unreacted compound.
-
Sample Preparation for MS: Prepare the samples for LC-MS analysis. This may involve desalting using a C4 ZipTip or a similar method.
-
Intact Protein MS Analysis: Analyze the samples by LC-MS to determine the mass of the protein. A mass increase corresponding to the molecular weight of the bound fragment (minus HCl) indicates covalent modification.
-
Data Analysis: Compare the mass spectra of the compound-treated samples to the vehicle control. Hits are identified by the appearance of a new peak with the expected mass shift.
Data Presentation:
| Compound ID | Target Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Hit? |
| Cmpd-001 | Protein X | 25,000 | 25,164 | 164 | Yes |
| Cmpd-001 | Protein Y | 30,000 | 30,000 | 0 | No |
| Vehicle | Protein X | 25,000 | 25,000 | 0 | No |
Protocol 2: Hit Validation by Peptide Mapping Mass Spectrometry
Once hits are identified from the primary screen, it is crucial to confirm covalent binding and identify the specific amino acid residue that has been modified. This is achieved through peptide mapping mass spectrometry.
Materials:
-
Validated hits from the primary screen
-
Target protein
-
Reduction and alkylation reagents (DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein Modification: Covalently modify the target protein with the hit compound as described in Protocol 1.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidine hydrochloride), reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide (to prevent disulfide scrambling).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The instrument will fragment the peptides and provide sequence information.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the compound. The mass shift on a specific peptide and the fragmentation pattern will pinpoint the exact site of modification.
Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment.[8][9] The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.[10]
Materials:
-
Cell line of interest
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents or mass spectrometer for proteome-wide analysis (MS-CETSA)
Procedure:
-
Cell Treatment: Treat the cells with the compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 4: Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic technique used to assess the selectivity of a covalent inhibitor across a whole class of enzymes or even the entire proteome.[11][12]
Materials:
-
Cell or tissue lysate
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Activity-based probe (ABP) for the target protein family (e.g., a broad-spectrum cysteine-reactive probe)
-
Streptavidin beads for enrichment (if the ABP is biotinylated)
-
LC-MS/MS system
Procedure:
-
Competitive Labeling: Pre-incubate the proteome with N-(4-aminobutyl)-2-chloroacetamide hydrochloride at various concentrations.
-
Probe Labeling: Add the ABP to the proteome. The ABP will label the active sites of its target enzymes that have not been blocked by the test compound.
-
Enrichment and Digestion: Enrich the probe-labeled proteins (e.g., using streptavidin beads) and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry.
-
Data Analysis: Compare the abundance of probe-labeled peptides in the compound-treated samples to the vehicle control. A decrease in the signal for a particular protein indicates that the compound has bound to it. This allows for the simultaneous assessment of on-target and off-target engagement.
Safety and Handling
N-(4-aminobutyl)-2-chloroacetamide hydrochloride and other chloroacetamide-containing compounds should be handled with care. Chloroacetamide is toxic and can irritate the eyes and skin.[13] It is also suspected of reproductive toxicity.[13] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a valuable tool in the modern drug discoverer's arsenal. Its chloroacetamide warhead provides a robust starting point for the identification of novel covalent inhibitors, while the aminobutyl linker offers synthetic tractability for lead optimization. By employing a systematic workflow encompassing primary screening with intact protein mass spectrometry, hit validation through peptide mapping, and cellular characterization with techniques like CETSA and ABPP, researchers can effectively leverage this compound to develop potent and selective covalent therapeutics. The protocols and insights provided in this document are intended to empower scientists to confidently and effectively integrate N-(4-aminobutyl)-2-chloroacetamide hydrochloride into their drug discovery programs.
References
-
An electrophilic fragment screening for the development of small molecules targeting caspase-2. PubMed Central. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC. [Link]
-
Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. PubMed. [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. PubMed. [Link]
-
High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. MDPI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. MySkinRecipes. [Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PMC. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. [Link]
-
Activity-based protein profiling: A graphical review. PubMed Central. [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. [Link]
-
Activity-based Protein Profiling. SciSpace. [Link]
-
Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC. [Link]
-
Chloroacetamide. Wikipedia. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed. [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Analysis of covalent peptide modification artifacts created during sample preparation. ResearchGate. [Link]
-
The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PMC. [Link]
-
Novel Mass Spectrometry Methods for the Analysis of Covalent and Non-Covalent Protein Structures and Their Influence on the Functions of Therapeutic Proteins. UMass ScholarWorks. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. [Link]
-
Advanced approaches of developing targeted covalent drugs. PMC. [Link]
-
Evidence for catalytic site cysteine and histidine by chemical modification of beta-hydroxy-beta-methylglutaryl-coenzyme A reductase. PubMed. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]
Sources
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for catalytic site cysteine and histidine by chemical modification of beta-hydroxy-beta-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Unlocking Protein-Protein Interactions: A Guide to N-(4-aminobutyl)-2-chloroacetamide hydrochloride
For researchers, scientists, and drug development professionals navigating the intricate web of cellular communication, the identification of protein-protein interactions (PPIs) is a cornerstone of discovery. This guide provides a comprehensive overview and detailed protocols for the application of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a versatile heterobifunctional crosslinking agent, in the study of PPIs. By leveraging its unique chemical properties, this reagent offers a powerful tool for covalently capturing transient and stable protein complexes, thereby enabling their identification and characterization.
Introduction: The Power of Covalent Capture
Understanding PPIs is fundamental to elucidating biological pathways, identifying novel drug targets, and designing therapeutic interventions. While numerous techniques exist to study these interactions, many are limited by the transient nature of these associations, which can be lost during traditional biochemical analyses. Chemical crosslinking provides a solution by creating stable covalent bonds between interacting proteins, effectively "freezing" them in their native state for subsequent analysis.
N-(4-aminobutyl)-2-chloroacetamide hydrochloride emerges as a valuable tool in this context. It is a heterobifunctional linker, possessing two distinct reactive moieties: a chloroacetamide group and a primary amine. This dual functionality allows for a sequential and controlled approach to crosslinking, minimizing the formation of unwanted polymers and increasing the specificity of the captured interactions.
The Chemistry of Interaction: Mechanism of Action
The utility of N-(4-aminobutyl)-2-chloroacetamide hydrochloride lies in the specific reactivity of its functional groups.
-
The Chloroacetamide "Warhead": The chloroacetamide group is an alkylating agent that exhibits a strong preference for reacting with the thiol group of cysteine residues via a nucleophilic substitution reaction.[1][2] This reaction forms a stable and irreversible thioether bond.[1] While less reactive than its iodoacetamide counterpart, chloroacetamide offers greater specificity, reducing off-target reactions with other nucleophilic amino acid side chains.[1][3] The reaction is most efficient at a slightly alkaline pH, where the cysteine thiol is deprotonated and thus more nucleophilic.
-
The Aminobutyl Linker: The 4-aminobutyl group provides a flexible spacer arm and a primary amine. This amine can be coupled to a variety of other molecules, such as reporter tags (e.g., biotin, fluorophores) or a second protein of interest, using standard amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters.[4][5]
This dual reactivity allows for a two-step crosslinking strategy. First, the chloroacetamide group can be used to covalently attach the linker to a cysteine residue on a "bait" protein. Subsequently, the primary amine can be activated or used to link to a "prey" protein that interacts with the bait.
Core Applications in Protein-Protein Interaction Studies
The unique properties of N-(4-aminobutyl)-2-chloroacetamide hydrochloride lend themselves to several key applications in the study of PPIs:
| Application | Description |
| Affinity-Based Protein Profiling (ABPP) | This technique utilizes the chloroacetamide moiety as a reactive probe to covalently label proteins with accessible and reactive cysteine residues.[6][] By attaching a reporter tag (e.g., biotin) to the aminobutyl end of the linker, researchers can enrich and identify these labeled proteins from complex biological mixtures using mass spectrometry.[8] |
| Targeted Covalent Inhibition | The chloroacetamide group can be incorporated into small molecules designed to bind to a specific protein target.[4] The formation of a covalent bond with a nearby cysteine can lead to irreversible inhibition of the protein's function, providing a powerful tool for studying its role in cellular pathways and for drug development.[4] |
| Chemical Crosslinking Mass Spectrometry (XL-MS) | By designing experiments where N-(4-aminobutyl)-2-chloroacetamide hydrochloride links two interacting proteins, the resulting crosslinked peptides can be identified by mass spectrometry.[6] This provides direct evidence of a PPI and can offer valuable structural information by revealing which residues are in close proximity in the native protein complex.[6] |
Experimental Workflow: From Labeling to Identification
The following diagram illustrates a general workflow for using N-(4-aminobutyl)-2-chloroacetamide hydrochloride to identify protein-protein interactions.
Caption: General workflow for PPI identification using N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
Detailed Protocols
Protocol 1: Covalent Labeling of a Bait Protein
This protocol describes the initial step of attaching N-(4-aminobutyl)-2-chloroacetamide hydrochloride to a purified "bait" protein containing an accessible cysteine residue.
Materials:
-
Purified bait protein (at a concentration of 1-5 mg/mL)
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (CAS: 1423029-28-0)
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.0
-
Reducing agent (optional): 1 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching solution: 1 M DTT (Dithiothreitol) or L-cysteine
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, incubate the protein with 1 mM TCEP in the Reaction Buffer for 30 minutes at room temperature.
-
Buffer exchange the protein into the Reaction Buffer to remove any interfering substances from the purification process.
-
-
Reagent Preparation:
-
Prepare a fresh 100 mM stock solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in the Reaction Buffer immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the N-(4-aminobutyl)-2-chloroacetamide hydrochloride stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-fold molar excess over the initial chloroacetamide concentration to consume any unreacted reagent. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted crosslinker and quenching reagent using a desalting column, buffer exchanging the labeled protein into a suitable buffer for the next step (e.g., PBS).
-
-
Verification of Labeling (Optional):
-
Confirm successful labeling by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the linker (minus HCl) should be observed.
-
Protocol 2: Crosslinking to an Interacting Prey Protein
This protocol outlines the second step, where the amine group on the labeled bait protein is used to crosslink to an interacting "prey" protein.
Materials:
-
Labeled bait protein (from Protocol 1)
-
Purified prey protein or cell lysate containing the prey protein
-
Amine-reactive crosslinker (e.g., BS3 (bis(sulfosuccinimidyl)suberate) or DSS (disuccinimidyl suberate))
-
Crosslinking Buffer: PBS or HEPES, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Interaction:
-
Combine the labeled bait protein with the prey protein (or cell lysate) in the Crosslinking Buffer.
-
Incubate under conditions that favor their interaction (e.g., 30 minutes at 4°C).
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of the amine-reactive crosslinker (e.g., 25 mM DSS in DMSO or 25 mM BS3 in water).
-
Add the crosslinker to the protein mixture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench the reaction by consuming unreacted crosslinker. Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinked Products:
-
The crosslinked protein complexes can be analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the bait-prey complex should be visible.
-
For identification of the prey protein, the crosslinked complex can be excised from the gel or analyzed directly from the solution by mass spectrometry.
-
Considerations for Experimental Design
-
Stoichiometry: The molar ratio of the crosslinker to the protein is a critical parameter that needs to be optimized to maximize the yield of desired crosslinked products while minimizing non-specific modifications and aggregation.
-
Buffer Conditions: The pH of the reaction buffer is crucial. A pH of 7.5-8.0 is generally optimal for the reaction of chloroacetamide with cysteines. For the amine-reactive crosslinking step, a pH of 7.2-8.0 is recommended.
-
Controls: Appropriate controls are essential for interpreting the results. These should include reactions without the crosslinker, and in the case of cell lysate experiments, competition experiments with an excess of the unlabeled bait protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency of bait protein | Inaccessible or oxidized cysteine residues. | Ensure complete reduction of disulfide bonds with TCEP. Consider denaturing conditions if the cysteine is buried (note this will disrupt native interactions). |
| Inactive chloroacetamide reagent. | Prepare fresh stock solutions of the reagent immediately before use. | |
| High levels of protein aggregation | Excessive crosslinking. | Reduce the concentration of the crosslinker and/or the reaction time. |
| No crosslinked product observed | Weak or transient interaction between bait and prey. | Increase the concentration of the interacting proteins. Optimize the interaction conditions (e.g., buffer, temperature). |
| No accessible primary amines on the prey protein near the interaction interface. | Consider a different crosslinking chemistry that targets other amino acid residues. |
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a powerful and versatile tool for the covalent capture and identification of protein-protein interactions. Its heterobifunctional nature allows for a controlled, stepwise approach to crosslinking, enhancing the specificity of the captured complexes. By carefully designing and optimizing experimental protocols, researchers can leverage this reagent to gain valuable insights into the complex network of interactions that govern cellular function.
References
-
Stephan, A., et al. (2023). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]
-
MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. [Link]
-
QM Magic Class. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
Lee, H., et al. (2023). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. [Link]
-
ResearchGate. Application of chemical probes for protease labeling and competitive... [Link]
-
Hocek, M., et al. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Angewandte Chemie International Edition. [Link]
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]
-
Zhang, H., et al. (2004). Affinity mass spectrometry: strategies for proteome profiling. Current Opinion in Chemical Biology. [Link]
-
PubMed. A New Affinity-Based Probe to Profile MMP Active Forms. [Link]
-
Chemistry Europe. Guidelines for the Design of Custom Affinity-Based Probes for Metalloproteases. [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
ResearchGate. General schemes of affinity-based protein profiling. [Link]
-
ChemBK. N-(4-aminobutyl)-2-chloroacetamide hydrochloride. [Link]
-
Spring, D. R., et al. (2020). Recent applications of covalent chemistries in protein–protein interaction inhibitors. RSC Chemical Biology. [Link]
-
Konkolewicz, D., et al. (2017). Approaches for Conjugating Tailor-Made Polymers to Proteins. Methods in Enzymology. [Link]
Sources
- 1. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for Conjugating Tailor-Made Polymers to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-aminobutyl)-2-chloroacetamide hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
I. Reaction Overview & Mechanism
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a valuable intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands.[1] The core of its synthesis lies in the N-acylation of 1,4-diaminobutane (putrescine) with chloroacetyl chloride. While seemingly straightforward, this reaction requires careful control to achieve high yield and purity.
The fundamental transformation is the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a stable amide bond.[2] The presence of a second primary amine in putrescine introduces the potential for di-acylation, a common side reaction that must be minimized.
Caption: Troubleshooting guide for minimizing di-acylation.
FAQ 3: What is the best method for purifying the final product?
Answer: The purification of N-(4-aminobutyl)-2-chloroacetamide hydrochloride can be challenging due to its polarity and water solubility.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method. Suitable solvents include ethanol or acetonitrile. [3]The choice of solvent will depend on the impurity profile.
-
Column Chromatography: For more persistent impurities, column chromatography on silica gel may be necessary. [3]A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required.
-
Acid-Base Extraction: An aqueous workup with dilute acid can be used to remove any unreacted diamine. The hydrochloride salt of the product should remain in the aqueous layer, while non-polar impurities can be extracted with an organic solvent.
FAQ 4: How can I monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. [3][4]By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product and any side products. A suitable developing solvent system would be a mixture of a polar and a non-polar solvent, for example, dichloromethane/methanol or ethyl acetate/hexane, with the ratio adjusted to achieve good separation.
III. Experimental Protocols
General Protocol for the Synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
This protocol is a general guideline and may require optimization for your specific needs.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,4-diaminobutane (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
IV. References
-
BenchChem. (n.d.). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from
-
MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from
-
BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Retrieved from
-
REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). Retrieved from
Sources
Technical Support Center: N-(4-aminobutyl)-2-chloroacetamide hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Here, we address common questions and troubleshooting scenarios related to its solubility and stability to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving N-(4-aminobutyl)-2-chloroacetamide hydrochloride?
For initial stock solutions, sterile, deionized water or aqueous buffers are recommended. For applications requiring organic solvents, polar aprotic solvents such as DMSO and DMF may be suitable, although solubility should be determined empirically on a small scale first.
Q2: I am observing incomplete dissolution of the compound in water. What could be the issue?
Several factors can contribute to incomplete dissolution:
-
Concentration: You may be exceeding the solubility limit of the compound. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing may aid dissolution. However, be mindful of potential degradation at elevated temperatures (see Stability section).
-
pH of the Solution: The pH of the water used can influence the solubility of hydrochloride salts. Using a slightly acidic buffer (e.g., pH 4-6) can sometimes improve the solubility of amine hydrochlorides.
Q3: What are the primary factors affecting the stability of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in solution?
The stability of this compound is primarily influenced by the reactivity of the chloroacetamide functional group. Key factors include:
-
pH: The chloroacetamide group is susceptible to hydrolysis, which is significantly accelerated under basic conditions and to a lesser extent under acidic conditions.[1] At or near neutral pH, the rate of hydrolysis is generally slower.[1]
-
Temperature: Increased temperatures will accelerate the rate of hydrolysis and other degradation pathways.[1]
-
Presence of Nucleophiles: The chloroacetamide moiety is an alkylating agent and can react with nucleophiles present in the solution. This includes components of your experimental system, such as thiol-containing reagents (e.g., DTT) or primary and secondary amines in buffers (e.g., Tris).
Q4: How should I store the solid compound and its solutions?
-
Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Stock Solutions: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles and hydrolysis.
Troubleshooting Guides
Scenario 1: Precipitate forms in my stock solution upon storage at 2-8°C.
-
Possible Cause: The concentration of your stock solution may be too high, leading to crystallization at lower temperatures.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If it redissolves, consider preparing a more dilute stock solution for cold storage.
-
Alternatively, store the concentrated stock solution at room temperature if it is to be used within a short period, being mindful of potential for faster degradation.
-
Scenario 2: I suspect my compound has degraded. How can I check for this?
-
Possible Cause: Hydrolysis of the chloroacetamide group is a likely degradation pathway.
-
Troubleshooting Workflow:
Workflow for investigating suspected compound degradation. Explanation:
-
Review Experimental Conditions: Assess if the solution was exposed to high pH or elevated temperatures.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques.
-
LC-MS: Look for the appearance of new peaks with masses corresponding to potential hydrolysis products (e.g., replacement of the chlorine with a hydroxyl group).
-
¹H NMR: In the proton NMR spectrum, the disappearance of the signal for the methylene protons adjacent to the chlorine and the appearance of new signals would indicate a reaction has occurred.
-
-
Compare to a Fresh Sample: Always compare the analytical data of the suspect solution to that of a freshly prepared solution of the compound.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Equilibrate the vial containing N-(4-aminobutyl)-2-chloroacetamide hydrochloride to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile conical tube.
-
Add the required volume of sterile, deionized water or a suitable aqueous buffer (e.g., PBS pH 7.4) to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (not to exceed 37°C) can be applied if necessary.
-
Sterile-filter the solution through a 0.22 µm filter if required for the downstream application.
-
Use the solution immediately or aliquot and store at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of Stability in an Aqueous Buffer
This protocol provides a general framework for assessing the stability of the compound under specific experimental conditions.
-
Prepare a stock solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Divide the solution into several aliquots.
-
Store the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each temperature.
-
Immediately analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the remaining concentration of the parent compound.
-
Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
Data Summary
While specific experimental data for N-(4-aminobutyl)-2-chloroacetamide hydrochloride is limited, the table below provides general guidance based on the properties of related chloroacetamide compounds.
| Parameter | General Observation for Chloroacetamides | Expected Implication for N-(4-aminobutyl)-2-chloroacetamide hydrochloride |
| Aqueous Solubility | Generally good, especially for salts. | Expected to be readily soluble in water and aqueous buffers. |
| Stability in Acidic pH | Hydrolysis can occur, leading to amide cleavage.[2][3] | Avoid prolonged storage in strongly acidic conditions. |
| Stability in Neutral pH | Relatively stable, with slow hydrolysis over time.[1] | Best for short-term storage and immediate experimental use. |
| Stability in Basic pH | Rapid hydrolysis via SN2 reaction.[2][3] | Avoid basic conditions to prevent rapid degradation. |
| Thermal Stability | Degradation rate increases with temperature.[1] | Store solutions at low temperatures and avoid unnecessary heating. |
References
- Kearney, P. C., & Kaufman, D. D. (Eds.). (1975). Herbicides: Chemistry, Degradation, and Mode of Action, Second Edition, Revised and Expanded, Volume 1. CRC press.
- Roberts, T. R. (Ed.). (1998).
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
McFadden, M. E., Patterson, E. V., Reber, K. P., Gilbert, I. W., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 1093–1103. [Link]
-
Sivey, J. D., & Roberts, A. L. (2012). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of agricultural and food chemistry, 60(43), 10735–10744. [Link]
Sources
Technical Support Center: Synthesis of N-(4-aminobutyl)-2-chloroacetamide Hydrochloride
Welcome to the technical support guide for the synthesis and troubleshooting of N-(4-aminobutyl)-2-chloroacetamide hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common challenges encountered during the synthesis of this important bifunctional intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing N-(4-aminobutyl)-2-chloroacetamide hydrochloride?
The central challenge is achieving selective mono-acylation of the starting material, 1,4-diaminobutane (putrescine). Because 1,4-diaminobutane is a symmetric diamine with two primary amino groups of nearly identical reactivity, the reaction with chloroacetyl chloride can easily proceed to form a significant amount of the di-acylated byproduct, N,N'-(butane-1,4-diyl)bis(2-chloroacetamide). Controlling the stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-acylated product.
Q2: What are the most common reaction byproducts I should expect?
The most prevalent byproducts are detailed below. Understanding their formation is the first step toward minimizing their presence in your final product.
| Byproduct Name | Structure | Reason for Formation |
| N,N'-(butane-1,4-diyl)bis(2-chloroacetamide) | Cl-CH₂-CO-NH-(CH₂)₄-NH-CO-CH₂-Cl | Over-acylation of the diamine. This occurs when a molecule of 1,4-diaminobutane reacts with two molecules of chloroacetyl chloride. It is favored by incorrect stoichiometry or poor mixing. |
| Unreacted 1,4-diaminobutane | H₂N-(CH₂)₄-NH₂ | Incomplete reaction or the use of a large excess of the diamine to favor mono-acylation. |
| Hydrolysis Product: Chloroacetic Acid | Cl-CH₂-COOH | Chloroacetyl chloride is highly reactive and will readily hydrolyze upon contact with water.[1] This consumes the acylating agent and complicates purification. Strict anhydrous conditions are essential. |
| Polymeric Materials | High molecular weight species | The product, N-(4-aminobutyl)-2-chloroacetamide, is itself a bifunctional molecule. The chloroacetamide moiety is an alkylating agent, and the primary amine is a nucleophile. Under certain conditions (e.g., elevated temperatures or prolonged reaction times with excess base), intermolecular reactions can lead to oligomers or polymers. |
Q3: How can I design my experiment to favor mono-acylation over di-acylation?
Several strategic approaches can shift the reaction equilibrium toward the desired mono-acylated product:
-
Use a Large Excess of the Diamine: By using a significant molar excess (e.g., 5 to 10 equivalents) of 1,4-diaminobutane relative to chloroacetyl chloride, the statistical probability of an acyl chloride molecule encountering an unreacted diamine is much higher than it encountering an already mono-acylated molecule.
-
Slow, Controlled Addition: Add the chloroacetyl chloride (or a solution of it) dropwise to the solution of the diamine. This maintains a low instantaneous concentration of the acylating agent, further reducing the chance of di-acylation.
-
Low Temperature: The acylation reaction is typically exothermic. Running the reaction at low temperatures (e.g., 0 °C to -10 °C) helps to control the reaction rate, which improves selectivity.[2]
-
High Dilution: Conducting the reaction in a large volume of a suitable solvent can also favor mono-acylation by reducing the frequency of molecular collisions.
Q4: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors beyond byproduct formation:
-
Reagent Quality: Chloroacetyl chloride is moisture-sensitive.[1] Using a freshly opened bottle or a recently distilled reagent is critical. The quality of the 1,4-diaminobutane and the solvent is also important; ensure they are dry.
-
Inadequate Base: A base (like triethylamine or sodium carbonate) is often used to neutralize the HCl generated during the reaction.[3][4] If the base is insufficient or of poor quality, the resulting amine hydrochloride salt may precipitate or become less nucleophilic, slowing or stalling the reaction.
-
Workup Losses: The product, being an amine hydrochloride salt, can have high water solubility. During the aqueous workup, significant amounts of the product may be lost to the aqueous phase if extractions are not performed thoroughly with an appropriate organic solvent.
-
Premature Hydrolysis: If there is moisture in the reaction vessel or solvents, the chloroacetyl chloride will hydrolyze to chloroacetic acid, reducing the amount of acylating agent available to react with the diamine.
In-Depth Troubleshooting Guide
Problem: My TLC/LC-MS analysis shows a major, less polar byproduct.
Answer: This is the classic signature of the di-acylated byproduct, N,N'-(butane-1,4-diyl)bis(2-chloroacetamide). Due to the absence of a free amino group, this byproduct is significantly less polar than your desired product and will have a higher Rf on a TLC plate (when using polar eluents like DCM/Methanol) and a shorter retention time on a reverse-phase HPLC column.
Confirmation Steps:
-
Mass Spectrometry: Check the mass spectrum for a molecular ion peak corresponding to the di-acylated structure (C₈H₁₄Cl₂N₂O₂).
-
NMR Spectroscopy: If isolated, the ¹H NMR spectrum of the di-acylated byproduct will show symmetry. You will not see the signals corresponding to the free -NH₂ group or the adjacent -CH₂- group that are present in the desired product.
Corrective Actions:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Increase the molar excess of 1,4-diaminobutane to chloroacetyl chloride. Start with a 5:1 ratio and increase to 10:1 if necessary. | Statistically favors the reaction of the acylating agent with an unreacted diamine molecule. |
| Reagent Addition Rate | Dilute the chloroacetyl chloride in an anhydrous solvent (e.g., THF, DCM) and add it via a syringe pump over 1-2 hours. | Maintains a very low concentration of the acylating agent, minimizing the probability of a second acylation on the already formed mono-adduct.[2] |
| Temperature | Maintain the reaction temperature at 0 °C or below throughout the addition. | Slows the rate of the second acylation reaction more significantly than the first, thereby improving selectivity. |
| Mixing | Ensure vigorous and efficient stirring of the reaction mixture, especially at the point of addition, to avoid localized high concentrations of the acyl chloride. | Poor mixing is a common cause of localized di-acylation, even when the overall stoichiometry is correct. |
Problem: My product is difficult to purify. It seems to be contaminated with salts and unreacted diamine.
Answer: Purifying a polar amine salt from a large excess of another polar amine and inorganic salts from the base can be challenging. The key is to leverage the different properties of the components.
Purification Workflow:
-
Initial Workup: After the reaction is complete, quench it carefully with water or dilute acid.
-
Acid/Base Extraction:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). Your product and the unreacted 1,4-diaminobutane will move into the aqueous layer as their hydrochloride salts. The non-polar di-acylated byproduct will remain in the organic layer, effectively removing it.
-
Separate the aqueous layer. Carefully basify it with a strong base (e.g., NaOH) to a high pH (>12) to deprotonate the amines.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol) to recover the free amine forms of your product and the unreacted starting material.
-
-
Removal of Excess Diamine: 1,4-diaminobutane (putrescine) is relatively volatile (boiling point ~159 °C).[5] It can often be removed under high vacuum, though this may require gentle heating.
-
Final Salt Formation & Crystallization: Dissolve the purified free-base product in a suitable solvent (e.g., isopropanol, methanol, or ethanol) and carefully add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane). The desired N-(4-aminobutyl)-2-chloroacetamide hydrochloride should precipitate out as a pure solid, which can be collected by filtration.
Visualized Pathways and Workflows
Reaction and Byproduct Formation
The following diagram illustrates the primary reaction pathway to the desired product and the competing pathway that leads to the major di-acylated byproduct.
Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.
Experimental Protocol: Selective Mono-acylation
This protocol is designed to maximize the yield of the mono-acylated product by employing a large excess of the diamine and controlled addition of the acylating agent.
Materials:
-
1,4-Diaminobutane (putrescine), 10.0 g (113.4 mmol, 10 eq)
-
Chloroacetyl chloride, 1.28 g (11.3 mmol, 1 eq)
-
Anhydrous Dichloromethane (DCM), 200 mL
-
Triethylamine (TEA), 1.72 mL (12.4 mmol, 1.1 eq), freshly distilled
-
1M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
HCl solution in Isopropanol (e.g., 3M)
Procedure:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-diaminobutane (10.0 g) and anhydrous DCM (150 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add the triethylamine (1.72 mL) to the stirred solution.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of chloroacetyl chloride (1.28 g) in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the chloroacetyl chloride solution dropwise to the cooled, stirred diamine solution over a period of at least 1 hour. Maintain the internal temperature below 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH). The product should be visible by staining with ninhydrin (for the primary amine) or permanganate.
-
Workup - Part 1 (Byproduct Removal):
-
Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL).
-
IMPORTANT: Combine the aqueous HCl layers; this contains your product and excess diamine. Discard the organic layer, which contains the di-acylated byproduct.
-
-
Workup - Part 2 (Product Isolation):
-
Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH with stirring until the pH is >12.
-
Extract the basified aqueous layer with DCM (4 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Slowly add the HCl solution in isopropanol dropwise until the solution is acidic (check with pH paper) and a precipitate forms.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum to yield N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
-
References
-
MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. MySkinRecipes. Available at: [Link]
-
Desai, P. et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry. Available at: [Link]
- Vandecasteele, C. et al. (2015). Preparation of 1,4-diaminobutane. U.S. Patent 8,999,680 B2. Google Patents.
-
Wikipedia. Chloroacetyl chloride. Wikipedia. Available at: [Link]
-
Various Authors. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. Available at: [Link]
- Li, Z. et al. (2014). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Chinese Patent CN102887832B. Google Patents.
-
Serbousek, J. et al. (2022). Identification and targeting of microbial putrescine acetylation in bloodstream infections. bioRxiv. Available at: [Link]
-
Wang, Y. et al. (2020). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. International Journal of Molecular Sciences. Available at: [Link]
-
Murray, K. E. et al. (1986). Presence of N-acyl and acetoxy derivatives of putrescine and cadaverine in the human gut. Biomedical & Environmental Mass Spectrometry. Available at: [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
ChemBK. N-(4-aminobutyl)-2-chloroacetamide hydrochloride. ChemBK. Available at: [Link]
- Britton, E. C. & Coleman, G. H. (1943). Preparation of chloroacetamide. U.S. Patent 2,321,278A. Google Patents.
-
Wikipedia. Chloroacetamide. Wikipedia. Available at: [Link]
-
ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. International Chemical Safety Cards. Available at: [Link]
- Schafer, H. (1974). Process for the preparation of 1,4-diaminobutane derivatives. Canadian Patent CA1102351A. Google Patents.
-
Bagni, N. & Tassoni, A. (2001). Spermidine and putrescine breakdown through acetylation mechanism. ResearchGate. Available at: [Link]
-
Shchepin, R. et al. (2018). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. Available at: [Link]
-
Wikipedia. Putrescine. Wikipedia. Available at: [Link]
-
Lapinjoki, S. P. et al. (1983). Allylglycine affects acetylation of putrescine and spermidine in mouse brain. Neuropharmacology. Available at: [Link]
-
Goti, G. & Melchiorre, P. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. Available at: [Link]
-
LookChem. Cas 110-60-1,1,4-DIAMINOBUTANE. LookChem. Available at: [Link]
Sources
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 5. Putrescine - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NAbCA)
Welcome to the technical support guide for N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NAbCA). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the use and, critically, the quenching of this bifunctional alkylating agent. As Senior Application Scientists, we have compiled this guide to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding NAbCA and the necessity of quenching.
Q1: What is N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NAbCA) and what is its primary application?
A: N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a chemical reagent featuring two key functional groups: a reactive chloroacetamide and a primary amine connected by a butyl spacer.[1] Its principal use is as a sulfhydryl-reactive alkylating agent, primarily targeting the thiol groups of cysteine residues in proteins to form stable thioether bonds.[2][3] This "capping" of cysteines is a critical step in proteomics to prevent the re-formation of disulfide bonds after reduction.[2][4] The terminal amine allows for its use as a cross-linking agent or as an intermediate for introducing other labels or functionalities.[1][5]
Q2: Why is it essential to "quench" the reaction with NAbCA?
A: Quenching is the process of terminating the alkylation reaction by consuming any excess, unreacted NAbCA. This step is crucial for several reasons:
-
Preventing Off-Target Alkylation: Excess NAbCA can continue to react non-specifically with other nucleophilic amino acid residues such as lysine, methionine, or histidine, which can compromise your results.[6]
-
Protecting Downstream Reagents: In proteomics workflows, subsequent steps often involve enzymatic digestion (e.g., with trypsin). Unquenched NAbCA can alkylate the enzyme, significantly reducing its activity and leading to incomplete digestion and poor protein identification.[7]
-
Ensuring Reproducibility: A defined quenching step ensures that the alkylation reaction is stopped at a consistent time point across all samples, leading to more reliable and reproducible data.
Q3: What are the most effective quenching agents for NAbCA?
A: The most effective quenchers are small molecules containing a highly reactive nucleophile, typically a thiol. The two most recommended and validated quenching agents for chloroacetamide-based reagents are:
-
Dithiothreitol (DTT): A strong reducing agent widely used in protein biochemistry.[6][8]
-
L-cysteine: A natural amino acid that is highly effective at quenching and has been shown to be superior in preserving trypsin activity compared to DTT.[7]
Q4: When should the quenching step be performed?
A: The quenching step should be performed immediately after the alkylation incubation is complete and before proceeding to any subsequent step, such as enzymatic digestion or buffer exchange. A typical alkylation reaction is run for 30-45 minutes at room temperature in the dark.[4][8]
Part 2: Experimental Workflow & Quenching Protocols
A successful experiment relies on a robust and well-defined workflow. The following diagram and protocols provide a clear, step-by-step guide.
Caption: General experimental workflow for protein alkylation using NAbCA.
Mechanism of Quenching
The quenching process relies on a simple nucleophilic substitution reaction where the quencher molecule neutralizes the reactive chloroacetamide group.
Caption: Reaction mechanism for quenching NAbCA with a thiol-based agent.
Quantitative Protocol Parameters
The following table summarizes the recommended conditions for the two primary quenching agents.
| Parameter | Protocol 1: DTT Quench | Protocol 2: L-cysteine Quench | Rationale & Key Considerations |
| Quenching Agent | Dithiothreitol (DTT) | L-cysteine | DTT is a standard lab reagent. L-cysteine is an amino acid and may be preferable for preserving enzyme activity.[7] |
| Stock Solution | 1 M DTT in aqueous buffer | 1 M L-cysteine in aqueous buffer | Prepare fresh to ensure maximum reactivity of the thiol groups. |
| Working Concentration | Add to a final concentration of 10-20 mM [8] | Add to a final concentration of 10-20 mM [8] | The quencher must be in molar excess of the NAbCA used for alkylation to ensure complete reaction. |
| Incubation Time | 15 minutes[8] | 15 minutes | This is typically sufficient time for the quenching reaction to go to completion at room temperature. |
| Incubation Temp. | Room Temperature | Room Temperature | Elevated temperatures are unnecessary and may promote side reactions. |
| Protection from Light | Recommended | Recommended | As with the alkylation step, protection from light is good practice to prevent reagent degradation.[6] |
Step-by-Step Methodology
Protocol 1: Quenching with Dithiothreitol (DTT)
-
Complete Alkylation: Following the incubation of your protein sample with NAbCA (e.g., for 30 minutes at room temperature), proceed immediately to this step.
-
Add DTT: From a freshly prepared 1 M DTT stock solution, add the required volume to achieve a final concentration of 20 mM. For example, add 2 µL of 1 M DTT to a 100 µL reaction volume.
-
Incubate: Gently mix and incubate the sample for 15 minutes at room temperature, protected from light.
-
Proceed: The reaction is now quenched. You may proceed to the next step of your workflow, such as buffer exchange or enzymatic digestion.
Protocol 2: Quenching with L-cysteine
-
Complete Alkylation: Following the incubation of your protein sample with NAbCA, proceed immediately to this step.
-
Add L-cysteine: From a freshly prepared 1 M L-cysteine stock solution, add the required volume to achieve a final concentration of 20 mM. For example, add 2 µL of 1 M L-cysteine to a 100 µL reaction volume.
-
Incubate: Gently mix and incubate the sample for 15 minutes at room temperature.
-
Proceed: The reaction is now quenched. This method is particularly recommended if the next step is trypsin digestion, as it has been shown to better preserve trypsin activity.[7]
Part 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This guide addresses specific problems in a question-and-answer format.
Q: My mass spectrometry results show low protein/peptide identification rates and many missed enzymatic cleavages. What went wrong?
A: This is a classic sign of incomplete quenching leading to enzyme inhibition.
-
Probable Cause: Excess NAbCA remaining in the solution after the alkylation step has alkylated your protease (e.g., trypsin), primarily at its cysteine or lysine residues. This inactivates the enzyme, resulting in poor protein digestion.[7]
-
Solution:
-
Verify Quencher Concentration: Ensure you are adding the quenching agent (DTT or L-cysteine) to a final concentration that is in molar excess of the initial NAbCA concentration.
-
Confirm Quencher Activity: Prepare your quenching agent stock solution fresh just before use. Old DTT solutions can become oxidized and lose effectiveness.
-
Switch Quenchers: If using DTT, consider switching to L-cysteine, as it has been demonstrated to be more effective at preserving trypsin activity in the presence of excess alkylating agents.[7]
-
Q: I'm observing unexpected mass shifts on non-cysteine residues like methionine, lysine, or the peptide N-terminus. Why is this happening?
A: This indicates off-target alkylation, which can happen before or after the intended reaction time.
-
Probable Cause 1 (Pre-Quenching): The concentration of NAbCA used was too high, or the pH of the reaction buffer was incorrect (too high), promoting reactivity with other nucleophiles besides cysteine thiols.[6]
-
Probable Cause 2 (Post-Alkylation): The reaction was not quenched effectively or promptly, allowing the excess reagent to slowly react with these other sites over time.
-
Solution:
-
Optimize NAbCA Concentration: Titrate the concentration of NAbCA to find the lowest effective concentration that achieves complete cysteine alkylation without significant off-target effects. A typical final concentration is 15-20 mM.[4][8]
-
Control Buffer pH: Maintain a buffer pH between 7.5 and 8.5 for optimal cysteine-specific alkylation.[6]
-
Immediate Quenching: Add the quenching agent immediately after the designated alkylation time has elapsed. Do not let samples sit unquenched.
-
Q: My analysis suggests that NAbCA is causing significant oxidation of methionine or tryptophan residues. Is this related to quenching?
A: This is a known side effect of chloroacetamide-based reagents and is not directly caused by quenching, but it is a critical consideration.
-
Probable Cause: Chloroacetamide (CAA), the parent compound of NAbCA, has been shown in comparative studies to induce a significantly higher level of methionine and tryptophan oxidation compared to other alkylating agents like iodoacetamide (IAA).[9][10][11] This is an inherent property of the reagent itself.
-
Solution:
-
Acknowledge in Data Analysis: Be aware of this potential modification. When searching your mass spectrometry data, include methionine oxidation (+15.99 Da) as a variable modification to ensure peptides containing this modification are correctly identified.
-
Consider an Alternative Reagent: If methionine oxidation is a significant problem for your specific protein of interest, you may need to consider an alternative alkylating agent, such as iodoacetamide or acrylamide, while being mindful of their own distinct side-reaction profiles.[4]
-
Q: My results show incomplete alkylation of cysteine residues. What should I check?
A: This suggests a problem with either the initial reduction step or the alkylation reaction itself.
-
Probable Cause 1: The initial reduction of disulfide bonds was incomplete. If the cysteines are not available as free thiols, they cannot be alkylated.
-
Probable Cause 2: The NAbCA solution has degraded. Chloroacetamides are mildly light-sensitive and can hydrolyze in solution.[6]
-
Solution:
-
Ensure Complete Reduction: Verify the concentration and freshness of your reducing agent (e.g., TCEP or DTT). Ensure the reduction incubation time and temperature are adequate for your sample.
-
Prepare NAbCA Fresh: Always prepare the NAbCA stock solution immediately before use and dispose of any unused portion.[6]
-
Protect from Light: During the alkylation incubation, protect the samples from direct light to minimize reagent degradation.[6]
-
References
- Thermo Fisher Scientific. (n.d.).
- Creative Proteomics. (n.d.).
- Hains, P. G., et al. (2017).
- Benchchem. (n.d.).
- Stepanov, V., et al. (n.d.).
- MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.
- Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Open Access Journals.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187.
- Zhang, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of the American Society for Mass Spectrometry.
- Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3466–3471.
- CHIRALEN. (n.d.). N-(4-Aminobutyl)-2-chloroacetamide.
- Dzijak, R., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins.
- Wikipedia. (n.d.). Quenching (fluorescence).
- Hansen, J. M., et al. (2014). Is Trichloroacetic Acid an Insufficient Sample Quencher of Redox Reactions? Antioxidants & Redox Signaling, 21(11), 1603–1606.
- U.S. National Library of Medicine. (2017).
- ChemistryViews. (2015).
- CymitQuimica. (n.d.). N-(4-Aminobutyl)-2-chloroacetamide hydrochloride.
- ChemBK. (n.d.). N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- YouTube. (2025).
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride mass spectrometry artifacts
Welcome to the technical support center for the mass spectrometry analysis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this reactive molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common experimental challenges, ensuring the integrity and accuracy of your data.
Understanding the Molecule: Key Challenges in MS Analysis
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional molecule with inherent reactivity that presents unique challenges for mass spectrometric analysis. Its structure contains:
-
A primary amine on the butyl chain, which is a ready site for protonation in positive ion mode electrospray ionization (ESI).
-
A secondary amide linkage.
-
A reactive α-chloroacetamide group, which is susceptible to nucleophilic substitution.
This combination of functional groups can lead to a range of in-source reactions, degradation, and unexpected adduct formation, complicating spectral interpretation. This guide will equip you to identify and mitigate these potential artifacts.
Troubleshooting Guide: From Sample Preparation to Spectral Interpretation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My spectrum shows a peak at m/z 129.1, but I don't see the expected protonated molecule at m/z 165.1.
Probable Cause:
You are likely observing an artifact from the intramolecular cyclization of N-(4-aminobutyl)-2-chloroacetamide. The primary amine on the butyl chain can act as a nucleophile, attacking the carbon bearing the chlorine atom. This results in the formation of a cyclic piperazinone derivative and the elimination of hydrogen chloride. This reaction can occur in solution prior to injection, or in the heated zones of the mass spectrometer's ion source.
dot
Caption: Intramolecular cyclization of the analyte.
Solutions and Experimental Protocols:
-
Sample Preparation:
-
Prepare your sample fresh and at a low temperature (on ice) to minimize thermal degradation and cyclization.
-
Avoid basic pH conditions in your sample diluent. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can help keep the primary amine protonated and less nucleophilic.
-
-
LC-MS Method Optimization:
-
Lower Ion Source Temperature: Reduce the desolvation gas temperature and source temperature to the lowest levels that still provide adequate signal intensity. This minimizes thermally-induced cyclization in the ion source.
-
Mobile Phase Composition: While both methanol and acetonitrile are common, methanol is a protic solvent and may be more likely to participate in solvolysis reactions with the chloroacetamide group. Consider starting with an acetonitrile-based mobile phase.
-
Issue 2: I see a peak at m/z 183.1 in addition to my expected analyte peak.
Probable Cause:
This peak corresponds to the hydrolysis product of your analyte, where the chlorine atom has been replaced by a hydroxyl group (-OH). This can occur if your sample is exposed to water for extended periods, especially at non-neutral pH.[1]
Solutions:
-
Solvent Purity: Use fresh, high-purity, and dry solvents for sample preparation. Minimize the amount of water in your initial sample diluent if possible, though this may be limited by solubility.
-
Sample Stability: Analyze samples as quickly as possible after preparation. If you need to run a sequence, keep the autosampler tray cooled to minimize hydrolysis over time.
Issue 3: My signal intensity is poor and inconsistent.
Probable Cause:
Poor signal intensity can be due to a number of factors, including ion suppression, poor ionization efficiency, or analyte degradation.[2] The reactive nature of the chloroacetamide can also lead to adsorption onto surfaces in the LC system or ion source.
Solutions:
-
Check for Leaks: Ensure all connections in your LC-MS system are secure, as leaks can lead to a loss of sensitivity.[3]
-
Optimize Ionization Source Parameters:
-
Systematically tune the capillary voltage, cone voltage (or equivalent), and nebulizer gas pressure to maximize the signal for your analyte's m/z.
-
Ensure proper calibration of your mass spectrometer.[2]
-
-
Mobile Phase Modifiers: The addition of a small amount of an acid, like formic acid (0.1%), can improve protonation of the primary amine and enhance signal in positive ion mode.
-
Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. If it's too dilute, the signal will be weak. If it's too concentrated, you may experience ion suppression.[2]
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight to use for N-(4-aminobutyl)-2-chloroacetamide hydrochloride?
A1: The molecular weight of the hydrochloride salt is 201.09 g/mol .[4] However, in typical ESI-MS, the salt will dissociate in solution. You will be analyzing the free base, N-(4-aminobutyl)-2-chloroacetamide, which has a monoisotopic mass of approximately 164.63 Da. Therefore, you should be looking for the protonated molecule [M+H]⁺ at an m/z of approximately 165.1.
Q2: What are the most likely adducts I will see with this compound?
A2: In positive ion mode ESI, in addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[5][6] These are common contaminants in solvents and glassware. You may also see adducts with your mobile phase solvents, such as acetonitrile [M+CH₃CN+H]⁺.[5]
| Ion Species | Description | Approximate m/z |
| [M+H]⁺ | Protonated free base | 165.1 |
| [M+Na]⁺ | Sodium adduct | 187.1 |
| [M+K]⁺ | Potassium adduct | 203.1 |
| [M+CH₃CN+H]⁺ | Acetonitrile adduct | 206.1 |
Q3: What would be a predicted fragmentation pattern for this molecule in MS/MS?
A3: A plausible fragmentation pathway would involve initial cleavages around the amide bond and the butyl chain.
dot
Caption: Predicted fragmentation of the protonated molecule.
-
Loss of the chloroacetyl group: Cleavage of the amide bond could result in a fragment corresponding to the protonated 4-aminobutane portion.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms is also highly probable.[5]
-
Loss of HCl: While more of a neutral loss, it can contribute to the fragmentation pattern.
A systematic approach to identifying these fragments through MS/MS experiments is the most definitive way to characterize your molecule.
Q4: Can I use GC-MS to analyze this compound?
A4: GC-MS is generally not recommended for this compound. N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a salt and is not volatile. Even the free base has a relatively high boiling point and is thermally labile, making it likely to degrade in the hot GC inlet rather than volatilize intact. LC-MS with electrospray ionization is the preferred method.
Workflow for Troubleshooting MS Analysis
dot
Caption: Systematic workflow for troubleshooting.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Huang, C. H., et al. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 35(11), 2249–2254. Retrieved from [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chiralen.com [chiralen.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride vs. iodoacetamide side reactions
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protein alkylation, a critical step in proteomics and other biochemical analyses. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the side reactions of two common classes of alkylating agents: haloacetamides. We will delve into a detailed comparison of the widely-used iodoacetamide and its less reactive counterpart, chloroacetamide, while also providing insights into N-(4-aminobutyl)-2-chloroacetamide hydrochloride based on its chemical structure.
Our goal is to equip you with the knowledge to not only identify and understand potential experimental artifacts but also to proactively minimize them, ensuring the integrity and reproducibility of your results.
Section 1: Understanding Haloacetamide Alkylation: The Core and the Complications
Alkylation is a fundamental procedure in proteomics, primarily aimed at preventing the re-formation of disulfide bonds in proteins after reduction. This is crucial for accurate protein digestion and subsequent analysis by mass spectrometry.[1] The most common reagents for this purpose are haloacetamides, such as iodoacetamide (IAA) and chloroacetamide (CAA).[1] These reagents react with the nucleophilic thiol group of cysteine residues in what is known as an S-alkylation reaction, forming a stable carbamidomethyl modification.[2]
However, the reactivity of these agents is not entirely specific to cysteine residues. Off-target or "side" reactions can occur with other nucleophilic amino acid side chains, leading to a variety of undesirable modifications that can complicate data analysis and interpretation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the specificity of iodoacetamide and chloroacetamide?
A1: The specificity of both iodoacetamide and chloroacetamide is primarily governed by a few key experimental parameters:
-
pH: This is arguably the most critical factor. The desired reaction with cysteine's thiol group is most efficient at a slightly alkaline pH (typically 7.5-8.5).[5][6] At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion (S-), which readily attacks the alkylating agent.[6] However, higher pH also increases the nucleophilicity of other amino acid side chains, such as the amine groups of lysine and the N-terminus, increasing the likelihood of off-target reactions.[6][7]
-
Reagent Concentration: Using a significant molar excess of the alkylating agent is necessary to ensure complete alkylation of all cysteine residues.[5] However, an excessive concentration can drive reactions with less reactive, off-target sites.[8][9]
-
Reaction Time and Temperature: Longer incubation times and higher temperatures can increase the extent of both on-target and off-target alkylation.[4] It's a trade-off between ensuring complete cysteine modification and minimizing side reactions.
-
Reagent Reactivity: Iodoacetamide is inherently more reactive than chloroacetamide because iodine is a better leaving group than chlorine.[10] This higher reactivity makes iodoacetamide faster and more effective at lower concentrations but also more prone to side reactions.[10]
Q2: I'm seeing unexpected mass shifts in my mass spectrometry data after iodoacetamide treatment. What are the most common side reactions?
A2: Iodoacetamide is notorious for its off-target reactivity. If you're observing unexpected mass additions, it's likely due to the alkylation of amino acids other than cysteine. The most common off-target modifications for iodoacetamide include:
-
Methionine: The thioether side chain of methionine is susceptible to alkylation by iodine-containing reagents.[3][11] This can be a significant issue, with some studies reporting that up to 80% of methionine-containing peptides can be modified.[12]
-
Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 5.[7][13]
-
Lysine: The primary amine of the lysine side chain can be alkylated, especially at alkaline pH.[7]
-
N-terminus: The free amino group at the N-terminus of a peptide or protein is also a common site for off-target alkylation.[4][8]
-
Aspartate and Glutamate: The carboxyl groups of these acidic residues can also be modified, although this is generally less frequent.[4]
-
Tyrosine: The hydroxyl group of tyrosine has also been reported as a potential, though less common, site of alkylation.[7]
Q3: Is chloroacetamide a "safer" alternative to iodoacetamide in terms of side reactions?
A3: Chloroacetamide is generally considered to be more specific for cysteine than iodoacetamide due to its lower reactivity.[1][10] This reduced reactivity often translates to fewer off-target modifications, which can lead to cleaner mass spectra and a higher number of identified peptides.[14] However, chloroacetamide is not without its own set of drawbacks:
-
Slower Reaction Rate: The lower reactivity means that complete alkylation may require longer incubation times or higher concentrations compared to iodoacetamide.[14]
-
Methionine Oxidation: A significant and well-documented side effect of chloroacetamide is the increased oxidation of methionine residues.[15][16] Some studies have shown that up to 40% of all methionine-containing peptides can be oxidized when using chloroacetamide.[15][17]
Therefore, while chloroacetamide can reduce the incidence of off-target alkylation, it can introduce a different type of modification (oxidation) that can also complicate data analysis.
Q4: What is N-(4-aminobutyl)-2-chloroacetamide hydrochloride and how would its side reactions likely compare?
A4: N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a derivative of chloroacetamide. Based on its chemical structure, it is primarily used as an intermediate in chemical synthesis.[18][19] There is currently a lack of specific data in the scientific literature detailing its use and side reaction profile as a protein alkylating agent in proteomics.
However, we can infer its likely behavior based on its structure:
-
Reactivity: The reactive moiety is the 2-chloroacetamide group, which is identical to that of chloroacetamide. Therefore, its fundamental reactivity towards nucleophiles is expected to be similar to chloroacetamide, meaning it will be less reactive and more specific for cysteine than iodoacetamide.
-
The Aminobutyl Group: The presence of the N-(4-aminobutyl) group introduces a primary amine. This could potentially influence its properties in a few ways:
-
Solubility: The hydrochloride salt and the amine group may increase its solubility in aqueous buffers.
-
Potential for Cross-linking: The primary amine at the end of the butyl chain could potentially participate in other reactions, for example, with cross-linking agents, which could be a desirable feature for specific applications like protein interaction studies.
-
No Inherent Increase in Side Reactions: The aminobutyl group itself is not expected to increase the inherent propensity for side reactions of the chloroacetamide moiety. The same factors of pH, concentration, and incubation time will still govern its specificity.
-
In essence, one could hypothesize that N-(4-aminobutyl)-2-chloroacetamide would behave similarly to chloroacetamide in terms of its alkylation chemistry, but with the added functionality of a primary amine.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating common issues related to alkylating agent side reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High incidence of modified methionine, histidine, and/or lysine residues with Iodoacetamide. | Over-alkylation: Excess iodoacetamide concentration. | Reduce the molar excess of iodoacetamide. A 10-fold molar excess over total thiols is a good starting point.[5] |
| High pH: Reaction buffer pH is too alkaline, increasing the reactivity of other nucleophiles. | Maintain the reaction buffer pH between 7.5 and 8.0.[5] | |
| Prolonged incubation: Reaction time is longer than necessary. | Optimize the incubation time. For iodoacetamide, 30 minutes at room temperature is often sufficient.[5] | |
| Significant methionine oxidation observed with Chloroacetamide. | Inherent property of chloroacetamide: Chloroacetamide has been shown to induce methionine oxidation.[15][16] | If methionine oxidation is a critical concern for your experiment, consider using an alternative alkylating agent like acrylamide, which has been shown to cause fewer side reactions.[3][6] |
| Incomplete alkylation of cysteine residues. | Insufficient reagent: Not enough alkylating agent to modify all available thiols. | Ensure at least a 10-fold molar excess of the alkylating agent over the total concentration of reduced thiols.[5] |
| Reagent degradation: Iodoacetamide and, to a lesser extent, chloroacetamide solutions are not stable and are light-sensitive.[5] | Always prepare fresh solutions of the alkylating agent immediately before use and protect them from light.[5] | |
| Incorrect buffer composition: Buffers containing sulfhydryls (like DTT or BME) will compete for the alkylating agent. | Ensure that the reducing agent is removed or its concentration is sufficiently lowered before adding the alkylating agent. | |
| High background and complex mass spectra. | Multiple off-target modifications: A combination of the factors listed above leading to heterogeneous modifications. | Systematically optimize your alkylation protocol. Consider switching to a less reactive alkylating agent like chloroacetamide if iodoacetamide proves too problematic.[1] |
Data Summary: Iodoacetamide vs. Chloroacetamide
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-(4-aminobutyl)-2-chloroacetamide HCl |
| Primary Target | Cysteine | Cysteine | Cysteine (inferred) |
| Reactivity | High | Moderate | Moderate (inferred) |
| Common Side Reactions (Alkylation) | Methionine, Histidine, Lysine, N-terminus[3][4][7] | Reduced off-target alkylation compared to IAA[1][10] | Likely similar to CAA (inferred) |
| Other Side Reactions | - | Significant Methionine Oxidation[15][16] | Unknown, but potential for reactions involving the aminobutyl group |
| Advantages | Fast and efficient alkylation[14] | Higher specificity for cysteine[1][10] | Potential for increased solubility and downstream functionalization (inferred) |
| Disadvantages | High potential for off-target modifications[3][20] | Slower reaction rate, induces methionine oxidation[14][15] | Lack of characterization in proteomics applications |
Experimental Protocols
Protocol 1: Standard In-Solution Protein Alkylation with Iodoacetamide
This protocol is a general guideline. Optimal conditions may vary depending on the protein sample.
-
Protein Reduction:
-
To your protein solution in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 55-60°C for 30-60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in 100 mM ammonium bicarbonate). Protect from light.
-
Add the iodoacetamide solution to the reduced protein sample to a final concentration of 20-55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
To quench the excess iodoacetamide, add DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Sample Cleanup:
-
Proceed with your downstream processing, such as buffer exchange or protein precipitation, to remove excess reagents prior to enzymatic digestion.
-
Protocol 2: In-Solution Protein Alkylation with Chloroacetamide to Minimize Off-Target Alkylation
This protocol is adapted for the less reactive chloroacetamide.
-
Protein Reduction:
-
Follow the same procedure as for iodoacetamide (Protocol 1, Step 1).
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of chloroacetamide (e.g., 500 mM in 100 mM ammonium bicarbonate).
-
Add the chloroacetamide solution to the reduced protein sample to a final concentration of 40-60 mM.
-
Incubate in the dark at 37°C for 45-60 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Sample Cleanup:
-
Proceed with your downstream processing.
-
Visualizations
Diagram 1: Alkylation Reaction and Key Side Reactions
Caption: Primary and side reactions of IAA and CAA.
Diagram 2: Troubleshooting Workflow for Alkylation Side Reactions
Caption: Troubleshooting unexpected modifications.
References
-
A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide and the Emerging Role of Iodo - Benchchem.
-
A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating N-(2-bromoethyl)methanesulf - Benchchem.
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - Analytical Products / Alfa Chemistry.
-
A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide - Benchchem.
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - ResearchGate.
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Journal of Proteome Research - ACS Publications.
-
Overalkylation of a protein digest with iodoacetamide - PubMed.
-
Pierce Iodoacetamide, Single-Use User Guide (Pub.No. MAN0011661 C.0).
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
-
Technical Support Center: Troubleshooting Incomplete Alkylation with Iodoacetone - Benchchem.
-
Strategies to reduce off-target alkylation by iodoacetone - Benchchem.
-
Potential off-target reactions of N-Iodoacetyltyramine with other amino acids - Benchchem.
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH.
-
Overalkylation of a Protein Digest with Iodoacetamide | Request PDF - ResearchGate.
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH.
-
Iodoacetamide - Wikipedia.
-
LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate.
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
-
FOCUS™ Protein Reduction-Alkylation - G-Biosciences.
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF - ResearchGate.
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed.
-
Chloroacetamide, No-Weigh Format | Thermo Fisher Scientific.
-
The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease.
-
Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) - Protocols.io.
-
Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed.
-
[Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed.
-
Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics.
-
Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - ResearchGate.
-
Step away from the iodoacetamide.
-
The specificity of active-site alkylation by iodoacetic acid in the enzyme thiosulfate sulfurtransferase - PubMed.
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing).
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride - MySkinRecipes.
-
SAFETY DATA SHEET - Fisher Scientific.
-
N-(4-Aminobutyl)-2-chloroacetamide - CHIRALEN.
-
ICSC 0640 - 2-CHLOROACETAMIDE.
-
Chloroacetamide - Wikipedia.
-
Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 19. chiralen.com [chiralen.com]
- 20. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Methionine Oxidation with Chloroacetamide Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical and often misunderstood aspect of protein sample preparation: the relationship between chloroacetamide (CAA) usage for cysteine alkylation and the resulting oxidation of methionine residues. This guide is designed to move beyond simple protocols, offering field-proven insights and troubleshooting strategies to ensure the integrity of your data in mass spectrometry-based proteomics and other applications.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a critical issue in protein analysis?
Q2: I thought chloroacetamide (CAA) was for cysteine alkylation. What is its connection to methionine oxidation?
You are correct. Chloroacetamide's primary role is to irreversibly alkylate the thiol groups of reduced cysteine residues, a process called carbamidomethylation[4]. This crucial step prevents the re-formation of disulfide bonds, ensuring proteins remain denatured for effective enzymatic digestion and subsequent analysis by mass spectrometry[5][6].
However, the choice of alkylating agent has significant downstream consequences. While CAA is often chosen as an alternative to iodoacetamide (IAA) to reduce certain off-target modifications, its use is strongly associated with a significant increase in the artifactual oxidation of methionine residues[7][8][9][10][11]. This is a critical trade-off that every researcher must manage.
Q3: If CAA increases methionine oxidation, why use it instead of iodoacetamide (IAA)?
The selection of an alkylating agent involves a trade-off between reaction efficiency, specificity, and the introduction of different artifacts[5].
-
CAA's Advantage: CAA is less reactive than IAA. This lower reactivity generally leads to higher specificity for cysteine residues and fewer off-target alkylation events on other nucleophilic amino acid side chains (like lysine, histidine, or the N-terminus)[4][7].
-
IAA's Major Side Reaction: IAA, while a very efficient alkylating agent, is known to cause significant direct alkylation (carbamidomethylation) of methionine residues, which can affect up to 80% of methionine-containing peptides[5][11][12]. This modification can suppress peptide ionization or alter fragmentation, hindering identification.
Therefore, researchers choose CAA to avoid the problem of direct methionine alkylation seen with IAA, but in doing so, they must actively manage the increased risk of methionine oxidation.
Q4: What are the general causes of artifactual methionine oxidation during sample preparation?
Several factors can introduce unwanted methionine oxidation. Understanding these is the first step toward prevention:
-
Reagents and Buffers: Dissolved atmospheric oxygen in buffers is a primary culprit.
-
Environmental Exposure: Prolonged exposure of samples to air can drive oxidation[1].
-
Temperature: Higher temperatures accelerate the rate of oxidation reactions[1][13].
-
Contaminants: The presence of trace metal ions (e.g., from stainless steel) or peroxides can catalyze oxidation[1].
-
Instrumentation: The electrospray ionization (ESI) source in a mass spectrometer can itself induce oxidation, though this is often distinguishable from in-sample oxidation by the identical elution profiles of the oxidized and unoxidized peptides[1][14].
Alkylating Agent Performance Comparison
To make an informed decision, it is essential to compare the performance characteristics of CAA and IAA directly.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Rationale & Key References |
| Cysteine Alkylation Efficiency | High (typically >97%) | High (typically >97%) | Both reagents are highly effective at modifying reduced cysteines.[5] |
| Reaction Speed | Fast | Slower than IAA | IAA's higher reactivity, due to iodine being a better leaving group than chlorine, results in faster reaction kinetics.[5][6][15] |
| Methionine Oxidation | Low (2-5% of Met peptides) | Very High (up to 40% of Met peptides) | This is the most significant adverse effect of CAA and a primary consideration for its use.[7][8][9][10] |
| Methionine Alkylation | Significant (can affect up to 80%) | Reduced compared to IAA | IAA can directly carbamidomethylate the methionine thioether, a side reaction that CAA largely avoids.[5][11][12][16] |
| Other Off-Target Alkylation | Higher potential | Lower potential | CAA's lower reactivity reduces unwanted modifications on residues like lysine, histidine, and N-termini.[4][7] |
Troubleshooting Guide
This section addresses specific issues you may encounter when using chloroacetamide, framed in a question-and-answer format.
Q: My mass spec data shows extremely high (>20%) and variable methionine oxidation after using CAA. How can I reduce this?
Root Cause Analysis: High and variable methionine oxidation is the known, primary drawback of using CAA[7][9][10]. This variability likely stems from inconsistent exposure to oxygen and other oxidizing agents during your sample preparation workflow. The goal is to standardize every step to minimize this exposure.
Troubleshooting Steps & Solutions:
-
De-gas All Buffers: Before use, thoroughly de-gas all buffers (denaturation buffer, digestion buffer, etc.) by sonication under vacuum or by sparging with an inert gas like nitrogen or argon. This removes dissolved oxygen, a key driver of oxidation.
-
Use Fresh Reagent Solutions: Prepare CAA and reducing agent solutions immediately before use[4][6]. Do not store and reuse stock solutions, as their potency can change and they can accumulate reactive oxygen species.
-
Control Temperatures: While reduction steps are often performed at elevated temperatures (e.g., 37-56°C), perform the alkylation step at room temperature to avoid accelerating oxidation rates[4][6][13]. Avoid unnecessary heating of the sample at any stage.
-
Minimize Headspace & Agitation: Use microcentrifuge tubes that are appropriately sized for your sample volume to minimize the air-to-liquid surface area. Avoid vigorous vortexing, which introduces atmospheric oxygen; gentle flicking or pipetting is preferred for mixing.
-
Protect from Light: Chloroacetamide is mildly light-sensitive[4]. Perform the alkylation incubation step in the dark to prevent photochemical generation of radicals.
Q: I suspect my cysteine alkylation with CAA is incomplete. What experimental parameters should I verify?
Root Cause Analysis: Incomplete alkylation occurs when the CAA cannot efficiently access and react with all reduced cysteine residues. This is more common with the less reactive CAA than with IAA[6]. The issue typically lies in either insufficient reduction, insufficient alkylation, or reagent degradation.
Troubleshooting Steps & Solutions:
-
Confirm Complete Reduction: The alkylation step is only as good as the preceding reduction step. Ensure your reducing agent (e.g., DTT, TCEP) is active and used at a sufficient concentration (typically 5-10 mM) and incubated correctly (e.g., 30-60 minutes at 37-56°C) to fully break all disulfide bonds.
-
Optimize CAA Concentration: A common protocol uses a final CAA concentration of around 40 mM[6]. However, this can be optimized. A good starting point is to use a 1.5 to 2-fold molar excess of CAA relative to your reducing agent to ensure there is enough reagent to react with all cysteines and overcome any quenching by the excess reducer.
-
Check Reaction Time and pH: Allow the alkylation to proceed for at least 30 minutes at room temperature in the dark[4][6]. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which maintains the cysteine thiol in its more nucleophilic thiolate state.
-
Ensure Proper Denaturation: If the protein is not fully denatured (e.g., in 6 M urea or 8 M guanidine hydrochloride), some cysteine residues may remain buried and inaccessible to the CAA reagent.
Experimental Protocols & Workflows
Standard Protocol for In-Solution Reduction and Alkylation with CAA
This protocol provides a robust starting point for minimizing methionine oxidation while achieving complete cysteine alkylation.
-
Protein Solubilization & Denaturation:
-
Dissolve your protein sample (e.g., 10-100 µg) in 100 µL of denaturation buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.5). Use freshly prepared, de-gassed buffer.
-
-
Reduction:
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 45 minutes at 37°C with gentle mixing. This step breaks the disulfide bonds.
-
-
Alkylation:
-
Quenching (Optional but Recommended):
-
To stop the alkylation reaction and consume excess CAA, add DTT to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Downstream Processing:
-
The sample is now ready for buffer exchange (to remove urea and excess reagents) and subsequent enzymatic digestion (e.g., with trypsin).
-
Visualizing the Workflow
The following diagrams illustrate the core experimental workflow and a logical approach to troubleshooting.
Caption: Core workflow for protein reduction and alkylation using CAA.
Caption: Troubleshooting logic for high methionine oxidation.
References
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Journal of Proteome Research - ACS Publications. [Link]
-
The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI. [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - Europe PMC. [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - ACS Publications. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF - ResearchGate. [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - ResearchGate. [Link]
-
Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. [Link]
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed. [Link]
-
Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Request PDF - ResearchGate. [Link]
-
Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange. [Link]
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping | LCGC International. [Link]
-
Selective oxidation of methionine residues in proteins - PubMed. [Link]
-
Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC - NIH. [Link]
-
Modifications of methionine residues and subsequent possible neutral losses: A-oxidation, B-alkylation with iodoacetamide. Adapted from. - ResearchGate. [Link]
-
Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease - PubMed. [Link]
-
Methionine Oxidation and Reduction in Proteins - PMC - NIH. [Link]
-
How to handle peptides that contain methionine - Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, particularly following its use in labeling reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity material for their downstream applications.
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a valuable bifunctional reagent frequently used as an intermediate in the synthesis of biologically active compounds and for labeling biomolecules.[1] Its structure, containing a primary amine and a reactive chloroacetamide group, makes it an effective building block but also introduces specific challenges during purification. The presence of a basic amine group can lead to problematic interactions with standard silica gel, while its hydrochloride salt form influences its solubility.[2]
This guide is designed to help you navigate these challenges effectively.
Purification Strategy Decision Tree
Before selecting a purification method, it's crucial to assess the characteristics of your crude product. This decision tree provides a logical workflow for choosing the most appropriate strategy.
Caption: A flowchart to guide the selection of an appropriate purification method.
Troubleshooting Guide
This section addresses common problems encountered during the purification of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in a question-and-answer format.
Q1: My compound is streaking badly or sticking to the baseline during silica gel TLC/column chromatography. What's happening?
-
Possible Cause: The primary amine group in your compound is basic and is interacting strongly with the acidic silanol groups on the surface of standard silica gel.[2] This acid-base interaction prevents clean elution, leading to significant tailing, streaking, or irreversible binding.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA).[2] Always perform a TLC analysis first to find the optimal concentration.
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or a basic stationary phase.
-
Amine-functionalized Silica (KP-NH): This is often the best choice as it minimizes the strong amine-silica interactions, resulting in better peak shape and separation.[2]
-
Deactivated Silica: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.[3]
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying amines, though its separation characteristics differ.[3]
-
-
Q2: I have successfully purified my compound, but the final yield is very low. Why?
-
Possible Cause 1: Irreversible binding to the column. As mentioned in Q1, strong interactions with acidic silica can lead to a significant loss of product on the column.[4]
-
Solution 1: Use the solutions from Q1 (mobile phase modification, alternative stationary phases) to prevent this interaction in the first place.
-
Possible Cause 2: Decomposition on the stationary phase. Chloroacetamides can be sensitive to the acidic nature of silica gel, potentially leading to degradation during a long purification run.[3]
-
Solution 2:
-
Perform a silica stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[4]
-
If decomposition is observed, use a deactivated stationary phase like alumina or run the column as quickly as possible (flash chromatography) to minimize contact time.[3]
-
-
Possible Cause 3: Product is more soluble in the mobile phase than expected. If the chosen solvent system is too strong, your compound may elute very quickly with the solvent front, mixed with other impurities, leading to loss during fraction pooling.[4]
-
Solution 3: Optimize your solvent system carefully using TLC. Aim for an Rf (retention factor) value of approximately 0.2-0.4 for the desired product to ensure good separation.[3]
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
-
Possible Cause:
-
Unreacted Starting Material: Incomplete reaction will leave behind the starting amine (e.g., putrescine/1,4-diaminobutane).
-
Di-acylated Product: If the starting material was a diamine, reaction at both amine sites can occur, creating a bis-chloroacetamide byproduct.
-
Hydrolysis: The chloroacetamide functional group can hydrolyze to a hydroxyacetamide, especially if exposed to water and basic conditions for extended periods.
-
Oligomerization/Polymerization: The bifunctional nature of the molecule can lead to self-reaction under certain conditions.
-
-
Solution:
-
Characterization: Use analytical techniques like LC-MS to identify the mass of the impurities, which can help confirm their identity.
-
Chromatographic Separation: A well-optimized column chromatography protocol is the most effective way to separate these related substances. Reversed-phase (C18) chromatography can be particularly effective at separating compounds with small differences in polarity, such as the desired product from its hydrolyzed version.[5]
-
Q4: My compound is highly soluble in water. How can I purify it using chromatography?
-
Possible Cause: The hydrochloride salt form of your compound makes it very polar and water-soluble, which is challenging for normal-phase chromatography.[6]
-
Solution:
-
Reversed-Phase Chromatography: This is the ideal method for polar, water-soluble compounds. Use a C18 silica column with a mobile phase of water and an organic solvent like acetonitrile or methanol.[5]
-
Mobile Phase Buffering: To ensure consistent ionization and sharp peaks, it is often necessary to add a buffer or modifier to the mobile phase. A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid in both the water and organic solvent.[6][7] This keeps the amine protonated and improves chromatographic behavior.
-
Frequently Asked Questions (FAQs)
What is the best initial purification method to try for a solid crude product? If your crude product is a solid and initial analysis (TLC, crude ¹H NMR) suggests it is relatively pure (>85-90%), recrystallization is the most efficient and scalable first step.[3] Test various solvents to find one in which your compound is highly soluble when hot but sparingly soluble at room temperature. Common solvents to test for amide compounds include ethanol, isopropanol, acetone, or acetonitrile/water mixtures.[3]
How do I choose between normal-phase and reversed-phase chromatography? The choice depends on the polarity of your compound.
-
Use Normal-Phase (e.g., silica, alumina) for compounds that are soluble in organic solvents like dichloromethane, ethyl acetate, or hexanes and have an Rf value between 0.1 and 0.6 in a suitable mobile phase. Remember to use modified silica or mobile phases for this specific amine compound.[2]
-
Use Reversed-Phase (e.g., C18) for compounds that are highly polar and have good solubility in water, methanol, or acetonitrile.[6] This is often the better choice for the hydrochloride salt form of this compound.
Can I use preparative HPLC for purification? Yes. Preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for achieving very high purity (>99%), especially for final purification of small batches.[7][8] Both normal-phase and reversed-phase HPLC methods can be developed. A reversed-phase method using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common and effective starting point for purifying polar amines.[9]
How should I store the purified N-(4-aminobutyl)-2-chloroacetamide hydrochloride? The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Given its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is recommended for long-term stability to prevent hydrolysis and other degradation.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Amine-Modified Mobile Phase)
This protocol is suitable for separating moderately polar impurities.
Caption: A generalized workflow for performing flash column chromatography.
-
Solvent System Selection: Using a silica gel TLC plate, identify a mobile phase that provides good separation and gives your desired product an Rf of ~0.3. A good starting point is a gradient of methanol in dichloromethane (DCM). Add 1% triethylamine (TEA) to this mixture. For example: 94:5:1 DCM/Methanol/TEA.[2][3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 99:1 DCM/TEA). Carefully pack the column, ensuring no air bubbles are trapped.[11] Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is low, use a slightly more polar solvent or adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.[3]
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the mobile phase according to a predefined gradient. Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reversed-Phase C18 Flash Chromatography
This protocol is ideal for the polar hydrochloride salt form of the compound.
-
Solvent System: The mobile phase will consist of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile or Methanol + 0.1% TFA).
-
Column Equilibration: Use a pre-packed C18 reversed-phase column. Equilibrate the column by washing with several column volumes of 100% Solvent B, followed by several column volumes of the initial gradient condition (e.g., 95% Solvent A / 5% Solvent B).[5]
-
Sample Loading: Dissolve the crude sample in a small amount of the initial mobile phase (e.g., 95:5 Water/Acetonitrile). If the sample is not fully soluble, use a small amount of DMSO or DMF, but be aware these will elute from the column.
-
Elution: Elute the compound using a linear gradient, for example, from 5% to 80% Solvent B over 20-30 column volumes. Collect fractions.
-
Analysis and Isolation: Analyze fractions by TLC (using a C18 plate) or LC-MS. Combine pure fractions. The solvent can be removed by lyophilization (freeze-drying) to yield the purified compound as its TFA salt. If the HCl salt is required, further salt-exchange steps may be necessary.
Data Summary: Chromatographic Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase (C18) Chromatography |
| Stationary Phase | Silica Gel (or Amine-functionalized Silica) | C18-functionalized Silica |
| Typical Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Water/Acetonitrile or Water/Methanol |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) or NH₄OH[2] | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[6] |
| Elution Mode | Isocratic or Gradient (increasing polarity) | Gradient (decreasing polarity) |
| Best For | Less polar, free-base form; organic-soluble impurities | Polar, hydrochloride salt form; water-soluble impurities |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
- Merck Millipore. (n.d.). Troubleshooting Purification Methods.
- SIELC Technologies. (n.d.). Separation of Chloroacetamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Waters Corporation. (2025). LC Purification Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- CHIRALEN. (n.d.). N-(4-Aminobutyl)-2-chloroacetamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- CymitQuimica. (n.d.). N-(4-Aminobutyl)-2-chloroacetamide hydrochloride.
- ChemBK. (n.d.). N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
- MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
- Google Patents. (n.d.). CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
- MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography.
- Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
- Eurofins. (n.d.). 2-Chloroacetamide.
- ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
Sources
- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. Separation of Chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 10. fishersci.ca [fishersci.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA) Cross-Linking
Welcome to the technical support center for N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA) cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you achieve optimal results in your cross-linking experiments.
Understanding the Chemistry of NA-BCA
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a heterobifunctional cross-linking agent. It possesses two reactive moieties: a primary amine and a chloroacetamide group. This dual functionality allows for a two-step cross-linking strategy, though it can also be used in a one-step approach depending on the experimental design.
-
Chloroacetamide Group: This is a sulfhydryl-reactive group that forms a stable thioether bond with the side chain of cysteine residues. It can also react with other nucleophilic side chains like histidine, but the reaction with cysteine is generally more efficient, especially at a controlled pH.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your cross-linking experiments with NA-BCA in a question-and-answer format.
Question 1: Why am I observing low or no cross-linking efficiency?
Several factors can contribute to poor cross-linking efficiency. A systematic approach to troubleshooting this issue is crucial.
Possible Cause & Suggested Solution
-
Incorrect pH of the reaction buffer: The reactivity of both the chloroacetamide group and the target cysteine residues is pH-dependent. The chloroacetamide group's reactivity increases with pH, while the nucleophilicity of the cysteine thiol group is also pH-dependent (pKa ~8.5).
-
Recommendation: For targeting cysteines, a reaction pH between 7.5 and 8.5 is generally recommended to ensure a sufficient population of the more reactive thiolate anion. Avoid buffers containing primary amines, such as Tris, as they can compete with the intended reaction. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are suitable alternatives.
-
-
Suboptimal Reagent Concentration: The molar ratio of NA-BCA to your protein of interest is a critical parameter.
-
Recommendation: Perform a titration experiment to determine the optimal concentration of NA-BCA. Start with a molar excess of 20-50 fold and test a range of concentrations. High concentrations can lead to non-specific modifications and protein aggregation, while low concentrations will result in poor cross-linking.
-
-
Inadequate Reaction Time and Temperature: Cross-linking reactions are time and temperature-dependent.
-
Recommendation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. A time-course experiment can help determine the optimal incubation period for your specific system.
-
-
Protein Folding and Accessibility of Cysteine Residues: The cysteine residues you aim to cross-link may be buried within the protein structure and inaccessible to NA-BCA.
-
Recommendation: If you suspect this is the case, consider performing the cross-linking under partially denaturing conditions, although this may disrupt the native protein-protein interactions you are trying to study. Alternatively, if you have the flexibility to modify your protein, you could introduce cysteine residues at more accessible locations through site-directed mutagenesis.
-
-
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol will compete with protein thiols for reaction with the chloroacetamide group.
-
Recommendation: Ensure that all reducing agents are removed from your protein sample before adding NA-BCA. This can be achieved by dialysis, desalting columns, or buffer exchange.
-
Question 2: How can I minimize non-specific cross-linking and protein aggregation?
Observing high molecular weight smears on an SDS-PAGE gel or insoluble precipitates are common indicators of excessive and non-specific cross-linking.
Possible Cause & Suggested Solution
-
Excessive NA-BCA Concentration: As mentioned previously, too much cross-linker is a common cause of non-specific modification and aggregation.
-
Recommendation: Titrate the NA-BCA concentration downwards to find the optimal balance between cross-linking efficiency and specificity.
-
-
High Protein Concentration: Very high concentrations of the target protein can increase the likelihood of intermolecular cross-linking and aggregation.
-
Recommendation: Optimize the protein concentration in your reaction. It may be necessary to work with more dilute protein solutions.
-
-
Reaction Quenching: Failure to stop the cross-linking reaction can lead to continued, non-specific modifications.
-
Recommendation: Quench the reaction by adding a small molecule with a free thiol group, such as DTT, β-mercaptoethanol, or cysteine, to a final concentration that is in excess of the initial NA-BCA concentration.[5] This will consume any unreacted chloroacetamide groups.
-
Question 3: How do I confirm that my cross-linking reaction was successful?
Confirmation of successful cross-linking is essential before proceeding with downstream applications.
Methods for Confirmation
-
SDS-PAGE Analysis: The simplest method is to analyze the reaction products by SDS-PAGE. Successful cross-linking of two proteins will result in a new band with a higher molecular weight corresponding to the sum of the molecular weights of the two proteins. Intramolecular cross-linking may not result in a significant shift in mobility.
-
Western Blotting: If you have antibodies against your proteins of interest, you can use Western blotting to confirm the presence of these proteins in the higher molecular weight cross-linked band.
-
Mass Spectrometry (MS): This is the most definitive method for confirming cross-linking and identifying the specific residues involved.[6] Digestion of the cross-linked protein complex followed by LC-MS/MS analysis can identify the cross-linked peptides. The mass of the cross-linker minus HCl (for the hydrochloride salt) will be added to the mass of the cross-linked peptides.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store N-(4-aminobutyl)-2-chloroacetamide hydrochloride?
NA-BCA should be stored at 4°C in a desiccated environment. For use, prepare a fresh stock solution in an appropriate anhydrous solvent like DMSO or DMF, or directly in an aqueous buffer immediately before use. Chloroacetamide solutions can be sensitive to light and hydrolysis, so it is best to prepare them fresh and protect them from light.
Q2: What are the primary targets of the chloroacetamide group?
The primary target of the chloroacetamide group is the sulfhydryl group of cysteine residues. It can also react with the imidazole ring of histidine and the ε-amino group of lysine at higher pH, but these reactions are generally slower.[1]
Q3: At what pH is the primary amine of NA-BCA reactive?
The reactivity of the primary amine is dependent on its protonation state. With an estimated pKa of around 10.7, the amine will be predominantly in its protonated, less reactive form (R-NH3+) at neutral pH.[2][3][4] To efficiently react this amine with an NHS ester, for example, a pH above 9 would be required, which may not be compatible with maintaining the native structure of many proteins.
Q4: What are some potential side reactions to be aware of?
Besides the intended reaction with cysteine, chloroacetamides can potentially alkylate other nucleophilic residues, such as methionine, histidine, and lysine, especially at higher pH and with prolonged reaction times.[7] It is important to optimize the reaction conditions to favor the specific modification of cysteine.
Q5: How do I quench the cross-linking reaction?
To stop the reaction, add a quenching reagent containing a free thiol, such as DTT, β-mercaptoethanol, or L-cysteine, at a concentration significantly higher than the initial NA-BCA concentration.[5] This will scavenge any unreacted chloroacetamide. Alternatively, primary amines like Tris or glycine can be used to quench any remaining reactive groups if the primary amine of NA-BCA was activated in a two-step procedure.
Experimental Protocols
Protocol 1: General One-Step Cross-Linking with NA-BCA
This protocol provides a starting point for a one-step cross-linking reaction targeting cysteine residues. Optimization of reagent concentrations, incubation time, and temperature is highly recommended.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES) at a known concentration.
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).
-
Quenching buffer (e.g., 1 M DTT or 1 M L-cysteine).
-
Desalting column or dialysis cassette.
Procedure:
-
Sample Preparation: Ensure your protein sample is in an amine-free buffer and free of any reducing agents. This can be achieved by buffer exchange using a desalting column or dialysis.
-
Prepare NA-BCA Stock Solution: Immediately before use, dissolve NA-BCA in the reaction buffer to a concentration of 10-50 mM.
-
Cross-Linking Reaction: Add the NA-BCA stock solution to your protein sample to achieve the desired final molar excess (e.g., 20-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess NA-BCA and quenching reagent by dialysis or using a desalting column.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Analysis of Cross-Linked Proteins by Mass Spectrometry
This protocol outlines a general workflow for identifying cross-linked peptides by mass spectrometry.
Procedure:
-
Protein Digestion: After the cross-linking reaction and removal of excess reagents, denature the protein sample (e.g., with urea or by boiling in SDS-PAGE loading buffer). Reduce any remaining disulfide bonds with DTT and alkylate with a different alkylating agent (e.g., iodoacetamide) to block any un-cross-linked cysteines. Digest the protein with a protease such as trypsin.
-
Enrichment of Cross-Linked Peptides (Optional): Cross-linked peptides are often low in abundance. Enrichment can be achieved by size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[6]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx, Kojak) to identify the cross-linked peptides. The software will search for pairs of peptides whose combined mass equals the mass of the two peptides plus the mass of the cross-linker. The fragmentation spectra (MS/MS) will be used to confirm the sequences of the cross-linked peptides.
Data Presentation
Table 1: Key Parameters for Optimizing NA-BCA Cross-Linking
| Parameter | Recommended Starting Range | Considerations |
| pH | 7.5 - 8.5 | Balances cysteine reactivity and chloroacetamide stability. Avoid amine-containing buffers. |
| Molar Excess of NA-BCA | 20-50 fold over protein | Titrate to find the optimal concentration. |
| Protein Concentration | 1-10 µM | Higher concentrations may lead to aggregation. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Optimize based on a time-course experiment. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize non-specific reactions. |
| Quenching Agent | 20-50 mM DTT, Cysteine, or β-mercaptoethanol | Add in excess to stop the reaction effectively. |
Visualizations
Workflow for Troubleshooting Low Cross-Linking Efficiency
Caption: A flowchart for systematically troubleshooting low cross-linking efficiency.
Reaction Mechanism of NA-BCA with Cysteine
Caption: The reaction of NA-BCA with a protein cysteine residue.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8007, Butylamine. Retrieved January 18, 2026 from [Link].
-
Wikipedia. n-Butylamine. Retrieved January 18, 2026 from [Link].
- Kölbel, A., et al. (2015). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE, 10(9), e0137912.
- Páleníková, J., et al. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins.
-
Creative Biolabs. Heterobifunctional Crosslinkers. Retrieved January 18, 2026 from [Link].
- Falson, P., et al. (2011). A comparative cross-linking strategy to probe conformational changes in protein complexes. Journal of Visualized Experiments, (53), 2855.
- Hořejší, V., & Smolek, P. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved January 18, 2026 from [Link].
- Wang, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry, e5141.
- Götze, M., et al. (2019). Optimized cross-linking mass spectrometry for in situ interaction proteomics. Analytical Chemistry, 91(15), 10236-10244.
- Hořejší, V., & Smolek, P. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking With Peptides and Proteins.
- Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2416–2425.
-
G-Biosciences. Heterobifunctional Cross-Linkers. Retrieved January 18, 2026 from [Link].
- Piersimoni, L., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14464–14510.
- Yu, F., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
- Liu, F., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 263-273.
-
vCalc. pKa of Butylamine. Retrieved January 18, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved January 18, 2026 from [Link].
-
BiotechPack. Mass Change of Peptides After Fragmentation in Mass Spectrometry. Retrieved January 18, 2026 from [Link].
- Taylor & Francis Group. (2018). Study of pKa values of alkylamines based on density functional theory.
-
Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved January 18, 2026 from [Link].
-
G-Biosciences. Protein Cross-linkers handbook and selection guide. Retrieved January 18, 2026 from [Link].
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved January 18, 2026 from [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Retrieved January 18, 2026 from [Link].
-
University of California, Davis. Mass Spectrometry: Fragmentation. Retrieved January 18, 2026 from [Link].
- Bandeira, N., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes.
-
Frontiers in Medicine. (2023). Recent advances in medicinal compounds related to corneal crosslinking. Retrieved January 18, 2026 from [Link].
-
The Open Ophthalmology Journal. (2016). A Review of Corneal Collagen Cross-linking – Current Trends in Practice Applications. Retrieved January 18, 2026 from [Link].
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved January 18, 2026 from [Link].
- Montalbán, M. G., et al. (2018). Boosted Cross-Linking and Characterization of High-Performing Self-Assembling Peptides. International Journal of Molecular Sciences, 19(9), 2735.
-
Organic Chemistry Data. Bordwell pKa Table. Retrieved January 18, 2026 from [Link].
-
Cornea. (2020). Corneal Collagen Cross-Linking Under General Anesthesia for Pediatric Patients With Keratoconus and Developmental Delay. Retrieved January 18, 2026 from [Link].
Sources
- 1. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butylamine CAS#: 109-73-9 [m.chemicalbook.com]
- 4. n-Butylamine - Wikipedia [en.wikipedia.org]
- 5. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Proteomics: N-(4-aminobutyl)-2-chloroacetamide hydrochloride vs. Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical step for robust and reproducible analysis. This process prevents the re-formation of disulfide bonds following reduction, ensuring that proteins are amenable to enzymatic digestion and that cysteine-containing peptides are consistently identified and quantified by mass spectrometry. For decades, iodoacetamide (IAA) has been the reagent of choice, a workhorse in countless proteomics experiments. However, the emergence of alternative reagents, such as N-(4-aminobutyl)-2-chloroacetamide hydrochloride (N4C), prompts a necessary evaluation of their comparative performance.
This guide provides an in-depth, objective comparison of N4C and the traditional iodoacetamide. As direct, extensive comparative data for N4C in proteomics is limited, we will draw upon the well-documented performance of chloroacetamide (CAA), a closely related compound, to infer the behavior of N4C's reactive group. We will delve into the chemical mechanisms, experimental considerations, and the impact of each reagent on data quality, supported by available experimental evidence.
At the Heart of the Matter: The Chemistry of Cysteine Alkylation
The primary goal of both N4C and iodoacetamide is to covalently modify the thiol group (-SH) of cysteine residues. This is achieved through a nucleophilic substitution reaction where the deprotonated thiol (thiolate) attacks the electrophilic carbon of the alkylating agent, displacing a halide leaving group.
Iodoacetamide (IAA) , a haloacetamide, reacts with cysteine's thiol group via an SN2 reaction, forming a stable carbamidomethyl-cysteine derivative. This modification adds a mass of 57.021 Da to the cysteine residue.[1]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (N4C) , as a chloroacetamide derivative, is expected to react through a similar SN2 mechanism. The key difference lies in the leaving group (chloride vs. iodide) and the presence of a butan-1-amine hydrochloride side chain. The chloroacetamide moiety, upon reaction, also results in a carbamidomethylated cysteine.
Caption: Mechanism of Cysteine Alkylation by IAA and N4C.
Performance Face-Off: A Data-Driven Comparison
The choice of an alkylating agent is a critical decision that balances reaction efficiency, speed, specificity, and potential side reactions that can introduce artifacts and complicate data analysis.
| Feature | Iodoacetamide (IAA) | N-(4-aminobutyl)-2-chloroacetamide (N4C) / Chloroacetamide (CAA) |
| Cysteine Alkylation Efficiency | High (typically >97%)[2] | High (typically >97%)[2] |
| Reaction Speed | Fast[2] | Slower than IAA[2] |
| Impact on Peptide IDs | Can lead to lower identification rates due to side reactions.[1][2] | Generally results in a higher number of identified peptides compared to IAA.[3] |
| Methionine Alkylation | Significant, can affect up to 80% of methionine-containing peptides.[2][4] | Reduced compared to IAA.[2] |
| Methionine Oxidation | Low (2-5% of methionine-containing peptides).[5][6][7] | Significantly higher (up to 40% of methionine-containing peptides).[5][6][7] |
| Other Off-Target Modifications | N-terminus, Lys, His, Asp, Glu.[6][8] | Reduced off-target alkylation compared to IAA.[5][6][8] |
The Devil in the Details: A Deeper Dive into Performance Metrics
Alkylation Efficiency and Reaction Speed
Both iodoacetamide and chloroacetamide derivatives can achieve high alkylation efficiency, typically exceeding 97%.[2] However, a key differentiator is the reaction kinetics. Due to iodine being a better leaving group than chlorine, iodoacetamide reacts significantly faster than chloroacetamide .[2] This can be an advantage in high-throughput workflows, but the slower reactivity of chloroacetamides may offer a greater degree of control.
The Double-Edged Sword of Specificity: Off-Target Modifications
An ideal alkylating agent would react exclusively with cysteine residues. In reality, both IAA and chloroacetamides exhibit some level of off-target reactivity with other nucleophilic amino acid side chains.
Iodoacetamide is known for its propensity to alkylate other residues, including the N-terminus of peptides and the side chains of lysine, histidine, aspartic acid, and glutamic acid.[6][8] A particularly problematic side reaction is the alkylation of methionine , which can affect up to 80% of methionine-containing peptides.[2][4] This can lead to a decrease in the identification rate of these peptides.
Chloroacetamide , and by extension N4C, generally shows reduced off-target alkylation compared to iodoacetamide.[5][6][8] This increased specificity is a significant advantage, as it can lead to cleaner MS/MS spectra and a higher number of identified peptides.[3]
However, the improved specificity of chloroacetamide comes at a cost: a dramatic increase in methionine oxidation . Studies have shown that using chloroacetamide can lead to the oxidation of up to 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[5][6][7] This can be a major drawback, as methionine oxidation can be a biologically relevant post-translational modification, and artificially inducing it during sample preparation can confound experimental results.
The aminobutyl side chain of N4C could potentially influence its reactivity and off-target profile compared to standard chloroacetamide, but without direct comparative data, this remains speculative.
Experimental Workflows: A Step-by-Step Guide
The following protocols outline a standard proteomics workflow, highlighting the critical steps where the choice of alkylating agent is paramount.
Caption: A typical bottom-up proteomics workflow.
Protocol 1: In-Solution Alkylation with Iodoacetamide (IAA)
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for mass spectrometry analysis.
-
Protocol 2: In-Solution Alkylation with N-(4-aminobutyl)-2-chloroacetamide hydrochloride (N4C)
Note: This protocol is based on standard procedures for chloroacetamide and should be optimized for your specific application.
-
Protein Solubilization and Reduction:
-
Follow the same procedure as for iodoacetamide (Protocol 1, step 1).
-
-
Alkylation:
-
Add a freshly prepared solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride to a final concentration of 40-50 mM.
-
Incubate in the dark at room temperature for 60 minutes. The longer incubation time accounts for the slower reactivity of chloroacetamides.
-
-
Quenching:
-
Follow the same procedure as for iodoacetamide (Protocol 1, step 3).
-
-
Sample Preparation for Digestion:
-
Follow the same procedure as for iodoacetamide (Protocol 1, step 4).
-
-
Proteolytic Digestion:
-
Follow the same procedure as for iodoacetamide (Protocol 1, step 5).
-
-
Peptide Cleanup:
-
Follow the same procedure as for iodoacetamide (Protocol 1, step 6).
-
-
LC-MS/MS Analysis:
-
Follow the same procedure as for iodoacetamide (Protocol 1, step 7).
-
Conclusion and Recommendations
The choice between N-(4-aminobutyl)-2-chloroacetamide hydrochloride and iodoacetamide is a nuanced one, with a clear trade-off between specificity and the nature of side reactions.
-
Iodoacetamide remains a robust and reliable choice, particularly when speed is a priority. Its major drawback is the significant off-target alkylation, especially of methionine, which can reduce the number of identified peptides.
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride , based on the performance of its reactive chloroacetamide group, offers the advantage of higher specificity , with reduced off-target alkylation of most amino acids. This can lead to cleaner data and a higher number of peptide identifications. However, this comes at the cost of a significant increase in methionine oxidation , which could mask biologically relevant modifications. The slower reaction time also needs to be factored into experimental planning.
For researchers prioritizing the highest number of peptide identifications and who are not investigating methionine oxidation as a biological endpoint, N4C (or other chloroacetamides) may be a superior choice. However, it is crucial to be aware of the potential for artifactual methionine oxidation and to consider this during data analysis.
For studies where methionine oxidation is a key biological question, iodoacetamide is the more appropriate reagent due to its much lower induction of this side reaction.
Ultimately, the optimal choice of alkylating agent will depend on the specific goals of the proteomics experiment. We recommend that researchers carefully consider the trade-offs outlined in this guide and, if possible, perform pilot experiments to determine the best reagent for their particular sample type and analytical platform.
References
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3438. [Link]
-
The impact of commonly used alkylating agents on artefactual peptide modification. (2017). PubMed. [Link]
-
The impact of commonly used alkylating agents on artefactual peptide modification. (n.d.). OmicsDI. [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). ACS Publications. [Link]
-
Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 13(5), 327-335. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2025). ResearchGate. [Link]
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103932. [Link]
-
Wang, R., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of The American Society for Mass Spectrometry. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2025). ResearchGate. [Link]
-
Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2021). ACS Publications. [Link]
-
Liu, T., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 622, 114137. [Link]
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. (n.d.). MySkinRecipes. [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2024). National Institutes of Health. [Link]
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride. (n.d.). ChemBK. [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. [Link]
-
Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. (2023). National Institutes of Health. [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2026). ResearchGate. [Link]
-
CPO reagents selectively modify N-terminal cysteine... (2025). ResearchGate. [Link]
- Preparation of chloroacetamide. (1943).
-
Zomot, E., & Kanner, B. I. (2003). Conformationally sensitive reactivity to permeant sulfhydryl reagents of cysteine residues engineered into helical hairpin 1 of the glutamate transporter GLT-1. The Journal of biological chemistry, 278(44), 42950–42958. [Link]
-
Top-down proteomics. (2024). National Institutes of Health. [Link]
-
Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. (2022). National Institutes of Health. [Link]
Sources
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-(4-aminobutyl)-2-chloroacetamide hydrochloride and Other Cross-linkers for Bioconjugation
Introduction
In the intricate world of molecular biology and drug development, understanding and manipulating the interactions between biomolecules is paramount. Chemical cross-linking has emerged as a powerful technique for covalently connecting two or more molecules, providing invaluable insights into protein-protein interactions (PPIs), stabilizing protein complexes for structural analysis, and engineering sophisticated bioconjugates like antibody-drug conjugates (ADCs).[1][2] Cross-linking reagents, the molecular bridges that facilitate these connections, are diverse in their chemical nature, reactivity, and length.[3] They are broadly classified based on the reactivity of their functional ends: homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers have two different reactive groups, allowing for more controlled, sequential conjugations.[4][5]
This guide provides an in-depth comparison of N-(4-aminobutyl)-2-chloroacetamide hydrochloride—a versatile heterobifunctional cross-linker—with other common classes of cross-linking reagents. We will delve into its mechanism of action, explore its advantages in specific applications, and provide objective, data-driven comparisons with alternatives. The goal is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select the optimal cross-linker for their experimental objectives, ensuring both scientific rigor and successful outcomes.
Section 1: In-Depth Profile of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a heterobifunctional cross-linking reagent characterized by two distinct reactive moieties: a primary amine and a chloroacetyl group.[6][7] This dual reactivity allows for the specific and directional conjugation of different functional groups, a significant advantage in complex bioconjugation schemes.
Chemical Structure and Properties:
-
Molecular Formula: C₆H₁₄Cl₂N₂O[7]
-
Molecular Weight: 201.09 g/mol [6]
-
Reactive Ends:
-
Chloroacetyl Group (-COCH₂Cl): A type of haloacetyl group that is reactive towards sulfhydryl groups (-SH), primarily found on cysteine residues.[8]
-
Primary Amine (-NH₂): A nucleophilic group reactive towards carboxyl groups (-COOH) via activation with carbodiimides, or towards other amine-reactive moieties like N-hydroxysuccinimide (NHS) esters.[9]
-
-
Spacer Arm: The butanediamide linkage provides a flexible spacer between conjugated molecules.
-
Solubility: The hydrochloride salt form confers good water solubility, making it suitable for use in aqueous buffers common to biological experiments.
Mechanism of Action
The utility of N-(4-aminobutyl)-2-chloroacetamide lies in its ability to participate in two distinct chemical reactions.
-
Sulfhydryl Alkylation: The chloroacetyl group reacts with the sulfhydryl side chain of a cysteine residue through nucleophilic substitution.[8] This reaction, typically performed between pH 7.2 and 9.0, results in the formation of a highly stable, irreversible thioether bond.[10] It is crucial to perform this reaction in the absence of other thiol-containing reagents (e.g., DTT, β-mercaptoethanol) that would compete for reaction sites. To prevent potential side reactions with residues like tyrosine or histidine, it is advisable to conduct the experiment in the dark.[10]
-
Amine-Targeted Conjugation: The primary amine at the opposite end of the linker can be coupled to a carboxyl group on a target molecule (e.g., aspartic or glutamic acid residues on a protein). This is not a direct reaction but is mediated by a "zero-length" cross-linker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of N-(4-aminobutyl)-2-chloroacetamide to form a stable amide bond.
Caption: Reaction mechanism of N-(4-aminobutyl)-2-chloroacetamide (ABCA).
Section 2: Comparative Analysis with Alternative Cross-linkers
The choice of a cross-linker is dictated by the specific application, the functional groups available on the target molecules, and the desired properties of the final conjugate, such as cleavability and spacer arm length.[1][11] Here, we compare N-(4-aminobutyl)-2-chloroacetamide hydrochloride to other widely used cross-linkers.
Data Summary Table
| Cross-linker Class | Example(s) | Reactive Groups | Spacer Arm (Å) | Cleavable? | Key Features & Advantages | Disadvantages |
| Heterobifunctional (Amine-Sulfhydryl) | N-(4-aminobutyl)-2-chloroacetamide | Amine, Haloacetyl | ~9.6 Å (est.) | No | Forms highly stable thioether bond; good water solubility. | Amine end requires EDC activation for carboxyl coupling. |
| SMCC, Sulfo-SMCC | NHS-ester, Maleimide | 8.3 - 11.6 Å | No | Direct amine reactivity; high sulfhydryl specificity at neutral pH.[1] | Maleimide group can hydrolyze; potential off-target reaction with amines at high pH.[8] | |
| SPDP, Sulfo-LC-SPDP | NHS-ester, Pyridyl disulfide | 6.8 - 9.9 Å | Yes (Thiol) | Forms a cleavable disulfide bond, allowing for reagent recovery.[8] | Disulfide bond can be unstable in reducing environments. | |
| Homobifunctional (Amine-Amine) | DSS, BS3 | NHS-ester | 11.4 Å | No | Simple one-step reaction for linking lysine residues.[12] | Prone to uncontrolled polymerization and self-conjugation.[4][11] |
| Homobifunctional (Sulfhydryl-Sulfhydryl) | BMOE, DBrASO | Maleimide, Haloacetamide | 8.0 - 13.0 Å | No | Specifically links two cysteine residues.[13] | Requires available sulfhydryls on both molecules. |
| Zero-Length | EDC | Carbodiimide | 0 Å | N/A | Creates a direct amide bond between -COOH and -NH₂ groups.[4] | Not a linker itself; mediates conjugation. Requires careful buffer selection. |
Comparison with Other Amine-to-Sulfhydryl Heterobifunctional Cross-linkers
This class represents the most direct competition for N-(4-aminobutyl)-2-chloroacetamide. The primary difference lies in the chemistry of the reactive ends.
-
vs. SMCC (Maleimide-based): SMCC and its water-soluble sulfo- version are perhaps the most common heterobifunctional cross-linkers.[1] They utilize an NHS-ester for direct reaction with primary amines and a maleimide group for sulfhydryls.
-
Amine Reactivity: The NHS-ester on SMCC reacts directly and efficiently with amines at physiological pH, forming a stable amide bond.[9] This is a more direct one-step process compared to the two-step EDC-mediated activation required to make the amine of N-(4-aminobutyl)-2-chloroacetamide react with a carboxyl group.
-
-
vs. SPDP (Pyridyl Disulfide-based): The key feature of SPDP is its cleavable spacer arm.
-
Cleavability: SPDP reacts with sulfhydryls to form a disulfide bond.[8] This bond can be easily cleaved by reducing agents like DTT. This is a critical advantage in applications such as affinity purification, where the captured protein complex needs to be released from the affinity matrix under mild conditions.[8] The thioether bond formed by N-(4-aminobutyl)-2-chloroacetamide is non-cleavable, which is desirable when a permanent, stable linkage is required, as in the case of certain ADCs or immobilized enzymes.
-
Comparison with Homobifunctional Cross-linkers
Homobifunctional cross-linkers like DSS (amine-reactive) are used in a single-step reaction, which is simpler but less controlled.[11][12]
-
Control of Conjugation: With a homobifunctional linker like DSS, adding it to a protein mixture will result in random cross-linking between any accessible lysine residues, often leading to undesirable polymers and intramolecular conjugates.[4] A heterobifunctional reagent like N-(4-aminobutyl)-2-chloroacetamide allows for a controlled, two-step process. One protein can be reacted with the first functional group, purified, and then introduced to the second protein, ensuring directional A-to-B conjugation and minimizing unwanted side products.[11]
Role with Zero-Length Cross-linkers
Zero-length cross-linkers like EDC are not alternatives but rather essential facilitators for reagents like N-(4-aminobutyl)-2-chloroacetamide.[4] EDC mediates the formation of a covalent bond between a carboxylate and a primary amine without inserting any atoms itself.[4] Therefore, EDC is the required tool to conjugate the amine end of N-(4-aminobutyl)-2-chloroacetamide to a target carboxyl group, making them complementary reagents in a multi-step conjugation strategy.
Section 3: Experimental Protocols and Considerations
Trustworthy protocols are self-validating. The following methodologies are designed to provide clear, actionable steps for utilizing N-(4-aminobutyl)-2-chloroacetamide and comparing its performance.
Protocol 1: Two-Step Conjugation of a Peptide to a Protein using EDC and N-(4-aminobutyl)-2-chloroacetamide
This protocol describes the directional conjugation of a peptide containing a carboxyl group (e.g., at its C-terminus or on an Asp/Glu residue) to a protein containing a reactive cysteine.
Materials:
-
Peptide with a free carboxyl group
-
Protein with a free sulfhydryl group
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (ABCA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (Optional, to enhance efficiency)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.5 (Amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Workflow Diagram:
Caption: Experimental workflow for two-step protein-peptide conjugation.
Procedure:
Part A: Activation of Peptide and Coupling to ABCA
-
Dissolve the carboxyl-containing peptide in Activation Buffer.
-
Add a 10-fold molar excess of EDC and Sulfo-NHS to the peptide solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups. Causality: Sulfo-NHS is added to convert the short-lived O-acylisourea intermediate into a more stable amine-reactive Sulfo-NHS ester, increasing the reaction efficiency.
-
Add a 20- to 50-fold molar excess of ABCA to the activated peptide solution. Allow the reaction to proceed for 2 hours at room temperature.
-
Remove excess ABCA and reaction byproducts by passing the solution through a desalting column equilibrated with Conjugation Buffer. The purified Peptide-ABCA conjugate is now ready for the next step.
Part B: Conjugation to Sulfhydryl-Containing Protein
-
Ensure the target protein is in an appropriate buffer (e.g., Conjugation Buffer) and that any disulfide bonds have been reduced to free sulfhydryls if necessary.
-
Add the purified Peptide-ABCA conjugate to the protein solution at a 10-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quench any unreacted chloroacetyl groups by adding a small molecule with a free sulfhydryl (e.g., cysteine or β-mercaptoethanol) to a final concentration of ~50 mM. Incubate for 15 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted components.
-
Analyze the final product by SDS-PAGE, observing the shift in molecular weight of the target protein band, and confirm the conjugation by mass spectrometry.[14]
Protocol 2: Comparative Analysis of Cross-linking Efficiency by SDS-PAGE
This protocol allows for a direct visual comparison of the efficiency of N-(4-aminobutyl)-2-chloroacetamide versus an alternative linker like SMCC.
-
Setup: Prepare two parallel reactions to conjugate Protein A (-COOH) to Protein B (-SH).
-
Reaction 1 (ABCA): Follow the two-step protocol described above.
-
Reaction 2 (SMCC): In an amine-free buffer (pH 7.2-8.0), react Protein A with a 10-fold molar excess of SMCC for 30-60 minutes. Purify the SMCC-activated Protein A using a desalting column. Add the activated Protein A to Protein B and react for 2 hours. Quench with a thiol-containing reagent.
-
-
Analysis: Collect samples from each reaction at time zero and after the final incubation.
-
Run all samples on an SDS-PAGE gel under reducing conditions.
-
Interpretation: Compare the lanes. Successful cross-linking will be indicated by the appearance of a new, higher molecular weight band corresponding to the Protein A-Protein B conjugate, and a corresponding decrease in the intensity of the individual protein bands. The relative intensity of the conjugate band provides a semi-quantitative measure of cross-linking efficiency.
Conclusion and Future Perspectives
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a valuable heterobifunctional cross-linker, offering a unique combination of amine and sulfhydryl reactivity. Its primary strengths lie in the formation of a highly stable, non-cleavable thioether bond and its utility in controlled, multi-step conjugation schemes. While NHS-ester based linkers like SMCC offer a more direct route for amine conjugation, the haloacetyl chemistry of N-(4-aminobutyl)-2-chloroacetamide provides a robust alternative, particularly when stability is paramount and the maleimide group's susceptibility to hydrolysis is a concern. The choice between a cleavable linker like SPDP and a non-cleavable one like N-(4-aminobutyl)-2-chloroacetamide is entirely dependent on the experimental endpoint—whether the linked molecules need to be separated for downstream analysis.
The field of bioconjugation is continually advancing, with the development of novel cross-linking chemistries, including photo-reactive groups for non-specific conjugation and bioorthogonal click chemistry linkers for highly specific labeling in complex biological environments.[5][15] By understanding the fundamental principles and comparative performance of established reagents like N-(4-aminobutyl)-2-chloroacetamide hydrochloride, researchers are better positioned to leverage these cutting-edge tools to push the boundaries of science and drug discovery.
References
-
G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. [Link]
-
Kölbel, K., Ihling, C., Sinz, A., & Böhme, M. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. [Link]
-
The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]
-
Leitner, A., et al. (2016). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. [Link]
-
MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. [Link]
-
Leitner, A., et al. (2013). Lysine-specific Chemical Cross-Linking of Protein Complexes and Identification of Cross-Linking Sites Using LC-MS/MS and the xQuest/xProphet Software Pipeline. PubMed. [Link]
-
Creative Biolabs. Crosslinker Products for Bioconjugation. [Link]
-
Liu, F., et al. (2020). A Fast Lysine Cross-linker DOPA Enables Mass Spectrometry Analyses of Protein Unfolding and Weak Protein-protein Interactions. bioRxiv. [Link]
-
Leitner, A., et al. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline. ResearchGate. [Link]
-
Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. [Link]
-
The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. [Link]
-
G-Biosciences. Protein Cross-Linkers. [Link]
-
Young, L. M., et al. (2000). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science. [Link]
-
Chen, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]
-
Chowdhury, S. M., & Munske, G. R. (2012). Chemical Cross-Linking for Protein–Protein Interaction Studies. Springer Nature Experiments. [Link]
-
ChemBK. N-(4-aminobutyl)-2-chloroacetamide hydrochloride. [Link]
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 7. chembk.com [chembk.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 12. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 15. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Target Engagement of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
This guide provides a comprehensive, in-depth comparison of methodologies for validating the target engagement of N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-CAA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices. We will focus on Transglutaminase 2 (TG2), a primary putative target of NA-CAA, to illustrate these validation strategies.
Introduction: The Challenge of Covalent Inhibitors
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a covalent probe. Its structure consists of a chloroacetamide "warhead," an electrophilic group that forms a stable, irreversible bond with nucleophilic amino acid residues, and a recognition moiety that guides it to its protein target.[1][2] The chloroacetamide group is a well-established alkylating agent that readily reacts with cysteine thiols.[2] This covalent mechanism can lead to high potency and prolonged duration of action, decoupling the pharmacodynamic effect from the compound's pharmacokinetic clearance.[3][4][5]
However, the inherent reactivity of such compounds makes rigorous validation of on-target engagement essential to distinguish intended pharmacological effects from those caused by non-specific off-target reactivity. This guide compares three orthogonal, field-proven methodologies to confirm and quantify the interaction of NA-CAA with its intended target, TG2, within a physiologically relevant cellular environment: the Cellular Thermal Shift Assay (CETSA), competitive Activity-Based Protein Profiling (ABPP), and a downstream functional assay.
The Putative Target: Transglutaminase 2 (TG2)
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of biological processes and pathologies, including celiac disease, tissue fibrosis, and cancer.[6][7][8] One of its primary functions is to catalyze the formation of isopeptide bonds between glutamine and lysine residues in proteins, leading to protein crosslinking.[8] The active site of TG2 contains a critical cysteine residue (Cys277), which is the primary target for many irreversible inhibitors. The structure of NA-CAA, particularly its aminobutyl group which mimics polyamine substrates, suggests it is designed to target TG2.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses target engagement in intact cells or tissues without requiring any modification to the compound.[9][10]
Principle of Causality: The foundation of CETSA is that the binding of a ligand, such as NA-CAA, to its target protein increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[9] By heating cell lysates or intact cells to a range of temperatures, centrifuging to remove aggregated proteins, and quantifying the amount of soluble target protein remaining, we can directly measure this stabilization. A covalent, irreversible bond, as formed by NA-CAA, is expected to produce a particularly robust and significant thermal shift.
CETSA Experimental Workflow
Caption: CETSA workflow for validating NA-CAA target engagement with TG2.
Detailed Experimental Protocol (CETSA)
-
Cell Culture: Plate a human cell line known to express TG2 (e.g., U-2 OS, HUVEC) and grow to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of NA-CAA (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. This allows for cellular uptake and target binding.
-
Harvesting: Wash cells with PBS, detach, and resuspend in a buffered solution to a final concentration of 10-20x10^6 cells/mL.
-
Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling for 3 minutes at 4°C.[10]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the aggregated proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TG2 by Western Blot or a quantitative immunoassay like ELISA.
-
Data Analysis: Normalize the band intensities for each temperature to the 37°C control. Plot the percentage of soluble TG2 against temperature to generate a "melt curve." A successful engagement of NA-CAA will result in a "thermal shift," where the melt curve for treated cells is shifted to higher temperatures compared to the vehicle control.
Expected Quantitative Data (CETSA)
| Temperature (°C) | % Soluble TG2 (Vehicle) | % Soluble TG2 (10 µM NA-CAA) |
| 37 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 78 | 92 |
| 58 | 51 (Tm) | 81 |
| 62 | 22 | 55 (Tm) |
| 66 | 8 | 25 |
Methodology 2: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that utilizes active site-directed covalent probes to assess the functional state of enzymes within a complex proteome.[11][12] A competitive ABPP experiment is ideal for confirming that NA-CAA occupies the active site of TG2 and for simultaneously assessing its selectivity across the proteome.
Principle of Causality: This method relies on competition. The proteome is first treated with the unlabeled inhibitor of interest (NA-CAA). Subsequently, a broad-spectrum, reporter-tagged activity-based probe that targets the same class of enzymes (e.g., a biotinylated probe for transglutaminases) is added. If NA-CAA has covalently occupied the active site of TG2, the reporter probe will be unable to bind. The reduction in signal from the reporter probe at the molecular weight corresponding to TG2 is a direct measure of target engagement.[12]
Competitive ABPP Experimental Workflow
Caption: Inhibition of TG2's transamidation function by NA-CAA.
Detailed Experimental Protocol (Functional Assay)
-
Cell Treatment: Culture TG2-expressing cells and pre-treat with NA-CAA or vehicle for 1-2 hours.
-
Substrate Loading: Add a cell-permeable biotinylated amine substrate (e.g., 1 mM 5-(biotinamido)pentylamine) to the culture medium.
-
TG2 Activation: Induce TG2 activity, for example, by adding a calcium ionophore like A23187 for 30-60 minutes.
-
Lysis and Quantification: Wash the cells thoroughly to remove unincorporated substrate. Lyse the cells and measure the total protein concentration.
-
Detection: Separate the protein lysate by SDS-PAGE and transfer to a nitrocellulose membrane. Probe the membrane with streptavidin-HRP to detect biotinylated proteins. The overall signal intensity in each lane reflects the total TG2 activity.
-
Data Analysis: Quantify the total lane intensity using densitometry. A dose-dependent decrease in biotin incorporation in the NA-CAA-treated samples confirms functional inhibition of TG2.
Expected Quantitative Data (Functional Assay)
| NA-CAA Conc. (µM) | Relative Biotin Incorporation (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1.0 | 42 |
| 10.0 | 11 |
| 100.0 | 5 |
Comparative Analysis Summary
| Feature | Cellular Thermal Shift Assay (CETSA) | Competitive ABPP | Downstream Functional Assay |
| Evidence Type | Direct (Biophysical Binding) | Direct (Active Site Occupancy) | Indirect (Functional Consequence) |
| Cellular Context | Intact cells, native proteins | Cell lysate or intact cells | Intact cells |
| Selectivity Info | Target-specific, requires separate assays for off-targets | Proteome-wide selectivity in a single experiment (MS-based) | Indirect, phenotype could result from off-targets |
| Compound Req. | No modification needed | No modification needed | No modification needed |
| Throughput | Medium to High (HT-CETSA formats exist) [13] | Low (Gel) to Medium (MS) | Medium |
| Primary Strength | Unambiguous proof of binding in a native cellular environment. | Provides direct evidence of active site engagement and selectivity. | Links target binding to a biological outcome. |
| Primary Limitation | Does not confirm functional modulation (inhibition/activation). | Lysate-based ABPP misses cell permeability factors. | The observed effect could be due to downstream or off-target events. |
Conclusion
Validating the target engagement of a covalent probe like N-(4-aminobutyl)-2-chloroacetamide hydrochloride requires a multi-faceted and rigorous approach. No single method provides a complete picture. For the highest level of confidence, we recommend a tripartite strategy:
-
Confirm direct binding in intact cells using CETSA. This provides unequivocal evidence that NA-CAA reaches and interacts with TG2 in its native environment.
-
Verify active site occupancy and assess selectivity using competitive ABPP. This confirms the mechanism of action and helps rule out widespread, non-specific reactivity.
-
Demonstrate a functional outcome using a downstream assay. This connects the molecular binding event to a measurable change in cellular biology, confirming that the engagement is pharmacologically meaningful.
By integrating the biophysical data from CETSA, the chemoproteomic data from ABPP, and the functional data from a cellular assay, researchers can build a robust and compelling case for the on-target activity of NA-CAA, a critical step in its development as a reliable chemical tool or therapeutic lead.
References
- BenchChem. (2025).
-
Singh, J., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry. [Link]
-
Singh, J., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Singh, J., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. [Link]
-
Fajer, M., et al. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
-
Dafik, L., et al. (2012). Activation and Inhibition of Transglutaminase 2 in Mice. ResearchGate. [Link]
-
Schroeder, V., et al. (2021). Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Medicinal Chemistry. [Link]
-
Case, A., et al. (2011). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry. [Link]
-
Gobbi, M. (2015). Design, synthesis and biological evaluation of TG2 transglutaminase inhibitors. HAL theses. [Link]
-
MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. [Link]
-
Dafik, L., et al. (2012). Activation and Inhibition of Transglutaminase 2 in Mice. PLOS ONE. [Link]
-
Shaw, J., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Scientific Reports. [Link]
-
Vasta, J. D., & Robers, M. B. (2018). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY. [Link]
-
Medghalchi, M., et al. (2013). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]
-
Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Bateman, L. A., et al. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors.... [Link]
-
Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. [Link]
-
Stegner, D., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine. [Link]
-
PubChem. (n.d.). Chloroacetamide. [Link]
Sources
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride off-target effects analysis
An Investigator's Guide to Characterizing the Target Landscape of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze the on-target and off-target effects of the covalent probe, N-(4-aminobutyl)-2-chloroacetamide hydrochloride. We will dissect the molecule's inherent reactivity, propose a systematic strategy for target deconvolution, and compare its performance profile against a non-covalent alternative.
Introduction: The Double-Edged Sword of Covalent Probes
N-(4-aminobutyl)-2-chloroacetamide hydrochloride (hereafter designated Cmpd-A ) is an electrophilic small molecule featuring a chloroacetamide "warhead." This functional group is designed to form a stable, covalent bond with nucleophilic amino acid residues on proteins, most commonly cysteine. This irreversible mechanism can offer high potency and prolonged duration of action, making it a powerful tool in chemical biology and drug discovery.
However, the very reactivity that drives potency also presents a significant challenge: a lack of specificity. Any sufficiently nucleophilic and accessible cysteine residue in the proteome is a potential off-target, leading to unintended biological consequences that can confound experimental results or cause toxicity. Therefore, a rigorous and multi-pronged approach to defining the complete target landscape of Cmpd-A is not just recommended; it is essential for the valid interpretation of any data generated using this compound.
This guide outlines a phased experimental strategy to comprehensively profile Cmpd-A, using a hypothetical scenario where it was designed to target the fictitious enzyme Cysteine-Dependent Kinase 1 (CDK-X) .
A Phased Strategy for Target Deconvolution
A robust analysis requires orthogonal methods that validate each other. We propose a three-phase strategy, moving from broad, predictive assessments to highly specific proteome-wide empirical measurements, and finally to functional validation.
Caption: Mechanism of Competitive Activity-Based Protein Profiling (ABPP).
-
Thermal Proteome Profiling (TPP / CETSA): This is an orthogonal, label-free method based on the principle of ligand-induced thermal stabilization.
-
Treat cells with Cmpd-A.
-
Aliquot the cell lysate into multiple tubes and heat each to a different temperature (e.g., 37°C to 67°C).
-
Proteins that are bound by Cmpd-A will be stabilized, meaning they resist thermal denaturation and remain soluble at higher temperatures compared to their unbound state.
-
The soluble fraction at each temperature is collected, digested, and analyzed by mass spectrometry.
-
Targets of Cmpd-A are identified as proteins that exhibit a significant "melting curve" shift to the right (higher temperature).
-
Phase 3: Target Validation and Functional Readouts
Authoritative Grounding: A list of potential targets from mass spectrometry is not sufficient. Each high-priority hit must be validated using independent, lower-throughput methods to confirm engagement and, crucially, to determine if this engagement has a functional consequence.
-
Orthogonal Validation: For the top hits (e.g., the intended target CDK-X and a high-confidence off-target like EGFR), confirm target engagement via Western Blot in a CETSA experiment. Validate functional impact using a purified enzyme activity assay.
-
Cellular Assays: Does engagement of an off-target cause a phenotype? If EGFR is a validated off-target, treat cells with Cmpd-A and measure the phosphorylation of downstream EGFR targets (e.g., Akt, Erk) via Western Blot or ELISA.
Comparative Analysis: Cmpd-A vs. a Non-Covalent Alternative
To put the performance of Cmpd-A into context, we compare it to a hypothetical non-covalent, reversible inhibitor of CDK-X, which we'll call Cmpd-R .
| Parameter | Cmpd-A (Covalent) | Cmpd-R (Reversible) | Rationale & Implications |
| Mechanism | Irreversible, covalent bond with Cys-85 of CDK-X. | Reversible, hydrogen bonding within the ATP pocket. | Cmpd-A's effects persist even after washout, while Cmpd-R's effects are concentration-dependent. |
| On-Target Potency (CDK-X) | IC₅₀ = 50 nM, kᵢₙₐ꜀ₜ/Kᵢ = 1.5 x 10⁵ M⁻¹s⁻¹ | Kᵢ = 25 nM | Both are potent, but Cmpd-A's potency is time-dependent and effectively permanent once the bond is formed. |
| Kinome Selectivity (S-Score at 1µM) | S(10) = 0.08 | S(10) = 0.02 | The S-Score represents the number of off-targets bound >90% divided by the total kinases tested. A lower score is better. Cmpd-R is more selective in this recombinant assay. |
| Key Off-Targets (from ABPP) | EGFR, SRC, TEC | None detected at 10x Kᵢ | The reactive chloroacetamide of Cmpd-A likely modifies accessible cysteines on several kinases. |
| Cellular Washout Assay | Inhibition of CDK-X activity persists > 24h post-washout. | Inhibition is reversed < 1h post-washout. | Demonstrates the durable pharmacodynamic effect of covalent inhibition. |
| Potential Liabilities | Off-target modification of EGFR could lead to skin rash or other toxicities. Potential for immunogenicity. | Requires sustained exposure to maintain target inhibition. May be susceptible to ATP competition. | The risk profile is different. Cmpd-A's risks are tied to its permanent off-target effects. Cmpd-R's are tied to pharmacokinetics. |
Key Experimental Protocols
Protocol 1: Competitive ABPP for Cmpd-A Target Identification
Objective: To identify the cysteine-containing proteins that are covalently modified by Cmpd-A in a complex proteome.
Materials:
-
HEK293T cells and standard cell culture reagents.
-
Cmpd-A (10 mM stock in DMSO).
-
Lysis Buffer (PBS, 0.5% NP-40, protease inhibitor cocktail).
-
Iodoacetamide-alkyne (IA-alkyne) probe (10 mM stock in DMSO).
-
Click Chemistry Reagents: TBTA, TCEP, Copper (II) Sulfate, Azide-PEG3-Biotin.
-
Streptavidin agarose beads.
-
Mass spectrometry-grade trypsin.
Methodology:
-
Cell Treatment: Plate HEK293T cells. Treat one set of plates with Cmpd-A (e.g., 1 µM final concentration) and a control set with vehicle (DMSO) for 2 hours.
-
Lysis: Harvest and wash cells with cold PBS. Lyse cells in Lysis Buffer on ice for 20 min. Clarify lysate by centrifugation at 14,000 x g for 15 min at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to 1 mg/mL.
-
Probe Labeling: Add IA-alkyne to each lysate to a final concentration of 100 µM. Incubate for 1 hour at room temperature, protected from light.
-
Click Reaction: To conjugate biotin to the probe-labeled proteins, add the following in order: TCEP, TBTA, Azide-PEG3-Biotin, and finally Copper (II) Sulfate. Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin agarose beads to each sample and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, 3x with 8M Urea, 3x with PBS).
-
On-Bead Digestion: Resuspend beads in buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins.
-
LC-MS/MS Analysis: Collect the supernatant containing the digested peptides. Analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify peptides across samples. Proteins are considered hits if their corresponding peptide signal is consistently and significantly reduced in the Cmpd-A treated sample compared to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Western Blot
Objective: To validate the engagement of a specific target (e.g., EGFR) by Cmpd-A in intact cells.
Materials:
-
A549 cells (express high levels of EGFR).
-
Cmpd-A (10 mM stock in DMSO).
-
PBS with protease inhibitors.
-
Standard Western Blot reagents (SDS-PAGE gels, transfer system, anti-EGFR antibody, secondary antibody, ECL substrate).
Methodology:
-
Cell Treatment: Treat A549 cells with Cmpd-A (10 µM) or DMSO for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.
-
Western Blot:
-
Collect the supernatant from each sample.
-
Normalize total protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with a primary antibody against EGFR.
-
Probe with an appropriate HRP-conjugated secondary antibody.
-
Visualize using an ECL substrate.
-
-
Data Analysis: In the DMSO-treated samples, the EGFR band intensity should decrease as the temperature increases. In the Cmpd-A treated samples, the protein should be stabilized, resulting in a stronger band intensity at higher temperatures compared to the control. This shift confirms target engagement.
Conclusion and Future Directions
The analysis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride (Cmpd-A) demonstrates the critical need for a multi-faceted approach to understanding covalent molecules. While its irreversible nature offers therapeutic potential, its reactivity necessitates a thorough investigation of its off-target profile. The phased strategy presented here—combining predictive screening, unbiased proteomics, and functional validation—provides a rigorous and trustworthy path to deconvolve its true mechanism of action.
By comparing Cmpd-A to a non-covalent counterpart, Cmpd-R, we highlight the distinct advantages and liabilities of each modality. The choice between them is not merely about potency, but about a comprehensive understanding of selectivity, duration of action, and the potential for off-target-driven toxicity. The experimental workflows detailed within this guide provide the practical tools necessary for researchers to make these critical assessments, ensuring that powerful covalent chemistry is harnessed with precision and safety.
References
-
The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ACS Publications. Available at: [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]
-
Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. ResearchGate. Available at: [Link]
-
Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent advances in the development of covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]
-
Characterizing and screening commercially available irreversible covalent fragments. Practical Fragments. Available at: [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
-
Combining experimental strategies for successful target deconvolution. University of Oxford. Available at: [Link]
-
Target deconvolution strategies in drug discovery. Semantic Scholar. Available at: [Link]
-
Chemoproteomic methods for covalent drug discovery. PubMed Central (PMC). Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling. PubMed Central (PMC). Available at: [Link]
A Comparative Guide to the Labeling Specificity of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
For researchers in the fields of drug discovery and chemical biology, the precise characterization of a small molecule's protein targets is paramount. A compound's efficacy and potential toxicity are intrinsically linked to its cellular interactome. This guide provides an in-depth technical comparison of the labeling specificity of N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NA-BCA), a covalent labeling reagent. By presenting a framework for its evaluation against alternative methodologies, we aim to equip researchers with the knowledge to critically assess its utility in target identification and validation studies.
Introduction to Covalent Labeling and the Promise of NA-BCA
Covalent labeling is a powerful technique in chemical proteomics that utilizes reactive small molecules to form stable bonds with target proteins.[1] This approach allows for the robust identification of protein-ligand interactions and can provide insights into protein function, structure, and cellular localization.[2] The chloroacetamide functional group is a well-established electrophile that primarily targets the nucleophilic thiol group of cysteine residues, forming a stable thioether bond.[3][4]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride distinguishes itself through its bifunctional nature. It combines the cysteine-reactive chloroacetamide "warhead" with a 4-aminobutyl "tail." This latter moiety is structurally reminiscent of the polyamine spermidine, a critical substrate in the essential and highly conserved hypusination pathway. This structural mimicry suggests a tantalizing hypothesis: NA-BCA may exhibit specificity towards enzymes involved in this pathway, offering a novel tool for their investigation.
The Hypusination Pathway: A Potential Target
Hypusination is a unique post-translational modification that occurs exclusively on the eukaryotic translation initiation factor 5A (eIF5A).[5][6] This two-step enzymatic cascade is essential for the proper function of eIF5A in translation elongation and termination.[7][8]
-
Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.[9]
-
Deoxyhypusine Hydroxylase (DOHH): DOHH then hydroxylates the resulting deoxyhypusine residue to form the mature, active hypusine.
Given that DHS recognizes and utilizes the 4-aminobutyl portion of spermidine, it stands as a prime hypothetical target for covalent modification by NA-BCA. The probe could potentially act as a substrate mimic, entering the active site where the chloroacetamide group can then covalently react with a nearby nucleophilic residue, such as a cysteine.
Figure 1: The two-step enzymatic pathway of eIF5A hypusination.
Comparative Analysis: A Hypothetical Specificity Study
To rigorously assess the labeling specificity of NA-BCA, we propose a multi-pronged approach comparing its performance against both a non-targeted chloroacetamide probe and a known inhibitor of the hypusination pathway.
Alternative Probes and Competitors:
-
2-Chloroacetamide (CAA): A simple, non-targeted chloroacetamide used to assess the baseline reactivity of the electrophilic warhead.[4]
-
N1-Guanyl-1,7-diaminoheptane (GC7): A potent, cell-permeable competitive inhibitor of DHS that targets the spermidine-binding site.[10][11][12][13]
-
Fluorescently Labeled Spermidine: A non-covalent probe used to visualize polyamine uptake and distribution, providing context for spermidine-mimicking compounds.[14][15]
Experimental Design
Our hypothetical study will employ a competitive activity-based protein profiling (ABPP) workflow coupled with quantitative mass spectrometry.[5][16] This methodology allows for the proteome-wide identification and quantification of protein targets.[17][18]
Figure 2: A representative workflow for competitive ABPP.
Hypothetical Results and Data Interpretation
The following tables present illustrative data from our proposed experiments. These are not real experimental results but are scientifically plausible and serve to demonstrate how one would evaluate the specificity of NA-BCA.
In Vitro Labeling of Purified Proteins
| Protein | NA-BCA Labeling (% of Control) | CAA Labeling (% of Control) |
| DHS | 85% | 15% |
| DOHH | 10% | 8% |
| eIF5A | 5% | 4% |
| TG2 | 30% | 25% |
Interpretation: This hypothetical data suggests that the 4-aminobutyl tail of NA-BCA significantly enhances its labeling of DHS compared to the simple chloroacetamide, CAA. This supports the hypothesis of active site-directed labeling. The moderate labeling of Transglutaminase 2 (TG2) by both probes may indicate some off-target reactivity, possibly due to the presence of reactive cysteines in TG2.[2][19]
Competitive Labeling in Cell Lysates
| Target Protein | NA-BCA Labeling (% of DMSO) | NA-BCA + GC7 Labeling (% of DMSO) |
| DHS | 100% | 12% |
| TG2 | 100% | 95% |
| Peroxiredoxin-1 | 100% | 98% |
Interpretation: The dramatic reduction in NA-BCA labeling of DHS in the presence of the competitor GC7 provides strong evidence that NA-BCA binds to the same active site. The lack of competition for TG2 and other off-targets like Peroxiredoxin-1 indicates that their labeling by NA-BCA is not directed by the spermidine-mimicking tail but is likely due to the inherent reactivity of the chloroacetamide group towards accessible, hyper-reactive cysteines.[3][20]
Proteome-Wide Specificity Analysis (Top 10 Hypothetical Hits)
| Protein | Uniprot ID | NA-BCA Labeling Ratio (NA-BCA/DMSO) |
| Deoxyhypusine synthase | P49366 | 8.5 |
| Transglutaminase 2 | P21980 | 3.2 |
| Peroxiredoxin-1 | Q06830 | 2.8 |
| Glyceraldehyde-3-phosphate dehydrogenase | P04406 | 2.5 |
| Thioredoxin | P10599 | 2.3 |
| Protein disulfide-isomerase | P07237 | 2.1 |
| Heat shock protein 90-alpha | P07900 | 1.9 |
| Actin, cytoplasmic 1 | P60709 | 1.8 |
| Tubulin beta chain | P07437 | 1.7 |
| 14-3-3 protein zeta/delta | P63104 | 1.6 |
Interpretation: This hypothetical chemoproteomic data illustrates that while DHS is the most prominent target, NA-BCA is not entirely specific and labels other proteins known to contain reactive cysteines. This highlights the importance of conducting proteome-wide analysis to understand the full spectrum of a covalent probe's interactions.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling
-
Protein Preparation: Purify recombinant human DHS, DOHH, eIF5A, and TG2 to >95% purity.
-
Labeling Reaction: Incubate 1 µM of each purified protein with 10 µM of NA-BCA or CAA in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for 1 hour at 37°C.
-
Quenching: Stop the reaction by adding an excess of a reducing agent like DTT.
-
Analysis: Analyze the protein modification by intact protein mass spectrometry to determine the extent of labeling.
Protocol 2: Competitive ABPP in Cell Lysates
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., HEK293T) and prepare a cell lysate in a non-denaturing buffer.
-
Competition: Pre-incubate the lysate (1 mg/mL) with either DMSO (vehicle control) or 50 µM GC7 for 30 minutes at 37°C.
-
Labeling: Add 5 µM of an alkyne-modified version of NA-BCA to the lysates and incubate for 1 hour at 37°C.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
-
Proteomic Sample Preparation: Perform on-bead tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the labeled proteins and their corresponding peptides. Calculate the labeling ratio between the different conditions.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a promising covalent probe with the potential for targeted labeling of deoxyhypusine synthase due to its spermidine-mimicking 4-aminobutyl tail. The hypothetical data presented in this guide illustrates a rational approach to validating its specificity. While showing promise for DHS-directed labeling, it is crucial to acknowledge and characterize its off-target interactions, which are inherent to the reactivity of the chloroacetamide warhead.
For researchers interested in studying the hypusination pathway, NA-BCA could serve as a valuable tool, but its use should be complemented by rigorous validation experiments, such as those outlined here. When compared to broader cysteine-reactive probes, NA-BCA offers the potential for enhanced specificity towards its intended target class. In contrast to non-covalent inhibitors like GC7, NA-BCA allows for the permanent tagging and subsequent identification of its targets. The choice of tool will ultimately depend on the specific research question, and a thorough understanding of each compound's labeling profile is essential for the accurate interpretation of experimental results.
References
-
Substrates, inhibitors, and probes of mammalian transglutaminase 2 - PubMed. (2020, February 15). Retrieved from [Link]
-
Fluorescent probes of tissue transglutaminase reveal its association with arterial stiffening - PubMed. (2010, October 29). Retrieved from [Link]
-
Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies - PMC. Retrieved from [Link]
-
Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Retrieved from [Link]
-
Proteome-Wide Analysis of Cysteine Reactivity during Effector-Triggered Immunity - PMC. Retrieved from [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - Frontiers. Retrieved from [Link]
-
Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC. (2023, October 25). Retrieved from [Link]
-
N(1)-guanyl-1,7,-diamineoheptane, an inhibitor of deoxyhypusine synthase, suppresses differentiation and induces apoptosis via mitochondrial and AMPK pathways in immortalized and malignant human oral keratinocytes - PubMed. Retrieved from [Link]
-
N1-Guanyl-1,7-diaminoheptane [GC7] - cogershop.com. Retrieved from [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024, July 25). Retrieved from [Link]
-
Mass Spectrometry for Drug-Protein Interaction Studies - Aragen Life Sciences. Retrieved from [Link]
-
N1-guanyl-1,7-diaminoheptane (GC7) enhances the therapeutic efficacy of doxorubicin by inhibiting activation of eukaryotic translation initiation factor 5A2 (eIF5A2) and preventing the epithelial-mesenchymal transition in hepatocellular carcinoma cells - PubMed. Retrieved from [Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. (2023, July 13). Retrieved from [Link]
-
eIF5A Functions Globally in Translation Elongation and Termination - PMC. Retrieved from [Link]
-
DHPS - Deoxyhypusine synthase - Homo sapiens (Human) | UniProtKB | UniProt. Retrieved from [Link]
-
Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Retrieved from [Link]
-
Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed. Retrieved from [Link]
-
Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PubMed Central. Retrieved from [Link]
-
The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PubMed Central. Retrieved from [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - ChemRxiv. Retrieved from [Link]
-
Activity-based proteomics - Wikipedia. Retrieved from [Link]
-
EIF5A - Wikipedia. Retrieved from [Link]
-
The hypusine-containing translation factor eIF5A - PMC. Retrieved from [Link]
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride - ChemBK. Retrieved from [Link]
-
Top-down proteomics - PMC. Retrieved from [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). Retrieved from [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC. Retrieved from [Link]
-
Simple fluorescence optosensing probe for spermine based on ciprofloxacin-Tb3+ complexation - PMC. (2021, May 10). Retrieved from [Link]
-
Cell-permeable organic fluorescent probes for live-cell long-term super-resolution imaging reveal lysosome-mitochondrion interactions - NIH. (2017, November 3). Retrieved from [Link]
-
Biotechnological Applications of Transglutaminases - MDPI. Retrieved from [Link]
-
Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates - PubMed Central. Retrieved from [Link]
-
Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Retrieved from [Link]
-
Structure-based rational design of covalent probes - PMC. (2025, August 12). Retrieved from [Link]
-
Structure-based rational design of covalent probes - PubMed. (2025, August 12). Retrieved from [Link]
-
Structure-based rational design of covalent probes - ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Potent, Non-Peptidic Mimetics of Second Mitochondria-derived Activator of Caspases - PubMed Central. Retrieved from [Link]
-
Predicting protein targets for drug-like compounds using transcriptomics - PMC. Retrieved from [Link]
-
Drug–target interaction prediction based on protein features, using wrapper feature selection - PMC. (2023, March 3). Retrieved from [Link]
Sources
- 1. Quantitative Proteomics | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis [en.biotech-pack.com]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Opposite effects of spermidine and GC7 in cell culture are dictated by distinct molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N(1)-guanyl-1,7,-diamineoheptane, an inhibitor of deoxyhypusine synthase, suppresses differentiation and induces apoptosis via mitochondrial and AMPK pathways in immortalized and malignant human oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N1-Guanyl-1,7-diaminoheptane [GC7] [cogershop.com]
- 12. N1-guanyl-1,7-diaminoheptane (GC7) enhances the therapeutic efficacy of doxorubicin by inhibiting activation of eukaryotic translation initiation factor 5A2 (eIF5A2) and preventing the epithelial-mesenchymal transition in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioTracker™ Clickable Polyamine Spermidine Live Cell Probe | SCT249 [merckmillipore.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics | bioRxiv [biorxiv.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-(4-aminobutyl)-2-chloroacetamide Modified Peptides
For researchers and drug development professionals navigating the complexities of proteomics, the precise characterization of proteins is paramount. Cysteine alkylation is a fundamental and critical step in nearly all bottom-up proteomics workflows, designed to irreversibly cap reduced thiol groups and prevent the re-formation of disulfide bonds. While iodoacetamide (IAA) has long been the workhorse reagent, its limitations, including significant off-target reactivity, have driven the adoption of alternatives like 2-chloroacetamide (CAA).
This guide delves into a specialized derivative, N-(4-aminobutyl)-2-chloroacetamide hydrochloride (AB-CAA) . This bifunctional reagent presents a unique combination of a targeted cysteine-reactive "warhead" and a versatile primary amine "tail." We will objectively compare its performance with traditional alkylating agents, provide detailed experimental protocols, and explore the unique analytical possibilities it unlocks in mass spectrometry.
Part 1: The Reagent - Chemical Principles and Rationale for Use
The utility of N-(4-aminobutyl)-2-chloroacetamide stems from its distinct structural components. The chloroacetamide group provides the core reactivity towards cysteine residues, while the aminobutyl chain introduces new physicochemical properties to the modified peptide.
Reaction Mechanism: The primary reaction is a nucleophilic substitution (SN2) where the deprotonated thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion. This forms a stable thioether bond.[1] This reaction is most efficient under neutral to slightly alkaline conditions (pH 7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion (S⁻).[2]
Causality Behind Its Use: The choice to use AB-CAA over simpler reagents is driven by the strategic advantages conferred by the aminobutyl tail:
-
Enhanced Ionization Efficiency: In electrospray ionization (ESI), the efficiency of peptide ionization is a major determinant of detection sensitivity. The additional primary amine in the AB-CAA modification provides a second basic site (in addition to the peptide N-terminus and Lys/Arg residues) that can readily accept a proton, thereby increasing the peptide's overall charge state and improving its signal intensity in positive-ion mode mass spectrometry.[3]
-
A Handle for Secondary Derivatization: The terminal amine is a versatile chemical handle. It can be targeted for secondary labeling with amine-reactive reagents, such as isobaric tags (TMT, iTRAQ) for quantitative proteomics, or with biotin for affinity-based enrichment of cysteine-containing peptides.[4]
-
Cross-Linking Potential: This reagent can be used in multi-step cross-linking strategies. After the initial cysteine alkylation, the free amine can be cross-linked to nearby primary amines (lysine side chains or N-termini) using homo- or hetero-bifunctional cross-linkers like NHS esters.[5][6]
Part 2: Performance Comparison - A Guide for Reagent Selection
Choosing the right alkylating agent requires a trade-off between reactivity, specificity, and potential artifacts. AB-CAA's performance can be inferred from the well-documented behavior of its parent compound, chloroacetamide, and the known effects of amine-containing modifications.
| Feature | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | N-(4-aminobutyl)-2-chloroacetamide (AB-CAA) |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Reactivity | Very High / Fast | High / Slower than IAA[7] | Expected to be similar to CAA. |
| Specificity | Lower. Significant off-target modification of Met, Lys, His, N-termini.[8][9] | Higher than IAA, with reduced off-target alkylation.[7] | Expected to be high, similar to CAA. |
| Major Side Reactions | Alkylation of methionine, leading to neutral loss in MS/MS.[9][10] | Can cause significant oxidation of methionine and tryptophan residues.[11] | Expected to have a similar risk of methionine oxidation as CAA. |
| Impact on Peptide Ionization (ESI+) | Minimal direct impact. | Minimal direct impact. | Positive. The added primary amine provides an additional site for protonation, potentially enhancing signal intensity.[3] |
| Advanced Applications | Primarily for blocking thiols. Some isotopically labeled versions exist for quantification. | Primarily for blocking thiols. | High potential. The terminal amine enables secondary labeling for quantification (e.g., TMT), affinity enrichment (e.g., biotin), and cross-linking studies.[4] |
| Mass Shift on Cys | +57.021 Da | +57.021 Da[2] | +128.095 Da |
Part 3: Experimental Workflow and Protocols
A self-validating protocol ensures reproducibility. The following workflow and detailed methods are designed to achieve complete and specific alkylation while minimizing side reactions.
Protocol 1: In-Solution Protein Digestion and Alkylation with AB-CAA
Rationale: This protocol uses TCEP for reduction as it does not contain a free thiol, preventing reaction with the alkylating agent. The reaction is performed in the dark to minimize light-induced degradation of the reagent.
-
Protein Solubilization: Dissolve 20-100 µg of protein in 50 µL of lysis buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).
-
Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 60 minutes.
-
Expertise Note: TCEP is preferred over DTT for this application. DTT's free thiols can consume the alkylating agent, reducing the efficiency of cysteine modification.
-
-
Alkylation: a. Prepare a fresh 200 mM stock solution of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in 100 mM ammonium bicarbonate, pH 8.0. b. Add the AB-CAA stock solution to the protein sample to a final concentration of 40 mM. c. Incubate for 45 minutes at room temperature in the dark.
-
Trustworthiness Check: A higher molar excess (relative to TCEP) ensures complete alkylation. Performing this step in the dark is crucial as haloacetamides can be light-sensitive.[2]
-
-
Buffer Exchange & Digestion: a. Dilute the sample 4-fold with 100 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to 2 M. b. Add a protease (e.g., Trypsin/Lys-C mix) at a 1:50 enzyme-to-protein ratio. c. Incubate overnight (12-16 hours) at 37°C.
-
Quenching & Acidification: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The acidic pH will inactivate the trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute in a solution suitable for LC-MS (e.g., 60% acetonitrile, 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis and Database Searching
Rationale: The parameters below are a starting point for a standard data-dependent acquisition (DDA) experiment on a high-resolution Orbitrap mass spectrometer. Fragmentation energy may need to be optimized due to the presence of the modification.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase, 15-25 cm length, 75 µm ID | Standard for peptide separations. |
| LC Gradient | 90-minute gradient from 2% to 35% Acetonitrile with 0.1% Formic Acid | Provides good separation for a complex peptide mixture. |
| MS1 Scan | Resolution: 60,000; AGC Target: 3e6; Max IT: 50 ms | High-resolution precursor scan for accurate mass determination. |
| MS2 Method | HCD (Higher-energy C-trap dissociation) | Provides high-quality b- and y-ion series for peptide identification.[12] |
| MS2 Resolution | 15,000 | Sufficient for accurate fragment ion mass measurement. |
| Collision Energy | Stepped NCE: 28, 30, 32 | Using stepped energy can improve fragmentation for peptides of different sizes and charge states. |
| Data Dependent Acquisition | Top 15 precursors; Dynamic exclusion: 30s | Selects the 15 most intense ions for fragmentation while avoiding re-sampling the same peptide. |
| Database Search: Variable Modification | +128.094963 Da on Cysteine (C) | Crucial. This tells the search algorithm to look for peptides containing this specific mass shift on cysteine residues. |
| Database Search: Fixed Modification | None (unless another is used, e.g., TMT on Lys/N-term) | Fixed modifications are assumed to be present on all instances of a residue. |
Part 4: Mass Spectrometry Data Analysis and Interpretation
Impact on Fragmentation: In collision-induced dissociation (CID) or HCD, peptides fragment primarily along the amide backbone, producing characteristic b- and y-ions.[13] The presence of the AB-CAA modification can influence this process:
-
Charge State Enhancement: As noted, the additional amine can lead to higher precursor charge states (e.g., 3+, 4+), which can sometimes lead to more comprehensive fragmentation.
-
Charge-Site Directed Fragmentation: The aminobutyl group can act as a charge center. If a proton is localized here, it may influence fragmentation pathways, potentially leading to unique fragment ions or altering the ratios of standard b/y ions.[14]
-
Reporter Ions: While unlikely to be as prominent as with dedicated chemical tags, fragmentation within the modification itself could potentially generate a low m/z reporter ion corresponding to the aminobutyl moiety, which could aid in identifying modified peptides.
Part 5: Advanced Applications - Leveraging the Aminobutyl Moiety
The true power of AB-CAA lies in its potential for multi-step proteomics workflows. The terminal amine serves as a reactive site for a host of secondary modifications.
-
Cysteine-Directed Isobaric Labeling: Standard isobaric tags like TMT and iTRAQ react with primary amines (lysine and N-termini). By first blocking all cysteines with AB-CAA, one can then perform a standard TMT labeling experiment. The resulting data would allow for multiplexed quantification, with the unique ability to distinguish cysteine-containing peptides based on their dual modification (AB-CAA + TMT).
-
Enrichment of Cysteine-Containing Peptides: After alkylation with AB-CAA, reacting the sample with a biotin-NHS ester will tag all modified cysteines (as well as lysines and N-termini). However, this strategy could be refined in a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) context to specifically enrich for and quantify cysteine-containing peptides across different conditions.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is not a direct replacement for standard alkylating agents but rather a specialized tool for advanced proteomics applications. Its performance as a cysteine-blocking agent is expected to be comparable to standard chloroacetamide—offering high specificity but with a known risk of inducing methionine oxidation.
Its key advantage is the aminobutyl tail, which enhances peptide ionization and provides a reactive handle for sophisticated experimental designs, including targeted quantitative strategies and enrichment workflows. For researchers aiming to go beyond simple protein identification and delve into the specific roles of cysteine-containing peptides, AB-CAA offers a powerful, albeit more complex, addition to the proteomics toolkit.
References
-
MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Available at: [Link]
-
Gaucher, S. P., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(14), 1599–1606. Available at: [Link]
-
Yamamoto, A. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 14(1), A0181. Available at: [Link]
-
Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 179(3), 236–245. Available at: [Link]
-
Hale, L. V., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 19(6), 2333–2340. Available at: [Link]
-
Yu, C., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, RP93430. Available at: [Link]
- Google Patents. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
Pospisil, M., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie (International ed. in English), 61(18), e202117260. Available at: [Link]
-
Yu, C., et al. (2018). Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein-protein interactions by mass spectrometry. Bioorganic & medicinal chemistry letters, 28(17), 2846–2849. Available at: [Link]
-
Phillips, D. A., et al. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Proceedings of the 58th ASMS Conference on Mass Spectrometry and Allied Topics. Available at: [Link]
-
O'Connell, J. D., & Mozdzen, T. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3465–3470. Available at: [Link]
-
Al-Blewi, F. F., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics, 16(7), 1173–1187. Available at: [Link]
-
Lou, T. F., et al. (2021). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2871–2879. Available at: [Link]
-
Liu, F., & Heck, A. J. (2023). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Molecular & cellular proteomics, 22(10), 100641. Available at: [Link]
-
PubChem. Chloroacetamide. Available at: [Link]
-
Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules (Basel, Switzerland), 26(22), 7016. Available at: [Link]
-
Iacobucci, C., et al. (2021). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in biochemistry, 65(5), 729–742. Available at: [Link]
-
ATB (Automated Topology Builder). 2-Chloroacetamide. Available at: [Link]
-
Ntai, I., & Kelleher, N. L. (2017). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Journal of biological chemistry, 292(29), 1173–1187. Available at: [Link]
-
Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]
-
Conole, D., et al. (2023). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & biomolecular chemistry, 21(34), 6927–6934. Available at: [Link]
-
Matrix Science. Mascot Help: Peptide Fragmentation. Available at: [Link]
Sources
- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a Consensus on Applying Quantitative LC-MS/MS Proteomics in Translational Pharmacology Research: A White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mascot help: Peptide fragmentation [matrixscience.com]
- 14. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of N-(4-aminobutyl)-2-chloroacetamide Hydrochloride Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the covalent modification of proteins is a fundamental tool for elucidating biological pathways, developing novel therapeutics, and creating advanced biomaterials. The choice of a crosslinking agent is critical, dictating the specificity, efficiency, and stability of the resulting protein conjugate. This guide provides a comprehensive technical overview and comparison of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a heterobifunctional crosslinker, with a well-characterized alternative, Succinimidyl Iodoacetate (SIA).
While direct experimental data for N-(4-aminobutyl)-2-chloroacetamide hydrochloride is not extensively available in the public domain, this guide will leverage the well-documented reactivity of its constituent functional groups—a primary amine and a chloroacetamide—to provide a robust predictive characterization. This will be contrasted with the experimentally determined performance of SIA, offering researchers a framework for selecting the appropriate reagent for their specific application.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are powerful reagents that possess two different reactive groups, enabling the stepwise and controlled conjugation of two different molecules.[1][2] This is particularly advantageous in protein-protein interaction studies, antibody-drug conjugation, and the immobilization of biomolecules onto surfaces.[3][4] The distinct reactivity of each end of the crosslinker minimizes the formation of undesirable homodimers and allows for precise control over the conjugation process.[3]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride features a primary amine and a chloroacetyl group. The primary amine can be a target for modification or can be used to attach the crosslinker to a carboxyl-containing molecule. The chloroacetyl group is a haloacetyl moiety that primarily reacts with sulfhydryl groups on cysteine residues.[5]
Succinimidyl Iodoacetate (SIA) , our chosen comparator, contains an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[6][7] The NHS ester reacts with primary amines (lysine residues and N-termini), while the iodoacetyl group, like the chloroacetyl group, targets cysteine residues.[3][8]
Figure 1: Chemical structures and reactive groups of the crosslinkers.
Comparative Analysis of Reactive Moieties
The performance of a crosslinker is fundamentally determined by the reactivity and selectivity of its functional groups.
Sulfhydryl-Reactive Groups: Chloroacetamide vs. Iodoacetamide
Both chloroacetamide and iodoacetamide belong to the haloacetyl class of reagents that alkylate sulfhydryl groups to form a stable thioether bond.[7] The general order of reactivity for halogens is I > Br > Cl > F.[9]
-
Iodoacetamide (in SIA): This group is highly reactive towards cysteine residues.[10] This high reactivity allows for faster reaction times. However, it also increases the likelihood of off-target reactions, most notably the alkylation of methionine residues.[11][12]
-
Chloroacetamide (in N-(4-aminobutyl)-2-chloroacetamide): Chloroacetamide is less reactive than iodoacetamide.[9] This slower reaction rate can be advantageous, as it often leads to higher specificity for cysteine residues with a reduced incidence of off-target modifications.[11]
Table 1: Comparison of Sulfhydryl-Reactive Groups
| Feature | Iodoacetamide (SIA) | Chloroacetamide (Inferred) |
| Reactivity | High | Moderate |
| Specificity for Cysteine | Good, but with known off-target reactions | Potentially higher due to lower reactivity |
| Common Side Reactions | Alkylation of Methionine, Histidine, Lysine | Expected to be similar but at a lower rate |
| Reaction Speed | Fast | Slower |
Amine-Reactive Groups
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride: The primary amine on this molecule is nucleophilic and can be used to react with an activated carboxyl group (e.g., using EDC) on a target protein. Alternatively, the amine itself can be the target for another amine-reactive reagent.
-
Succinimidyl Iodoacetate (SIA): The NHS ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines at physiological to slightly alkaline pH.[13] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce conjugation efficiency.[13]
Experimental Characterization of Protein Adducts
The definitive characterization of protein adducts relies on analytical techniques such as mass spectrometry (MS) and, for smaller adducts or peptides, Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is the primary tool for identifying and characterizing protein adducts.[14] Both "top-down" (analysis of the intact protein) and "bottom-up" (analysis of digested peptides) approaches can be employed.
Sources
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. fishersci.com [fishersci.com]
- 3. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. N-Succinimidyl Iodoacetate | 39028-27-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. covachem.com [covachem.com]
- 8. scbt.com [scbt.com]
- 9. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Target Validation of Covalent Inhibitors: A Comparative Analysis Featuring CRISPR-Cas9
Abstract
The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. This is particularly true for covalent inhibitors, such as N-(4-aminobutyl)-2-chloroacetamide hydrochloride, whose therapeutic effects are mediated by the formation of a stable bond with their protein target. Identifying this target with high confidence is paramount for further development. This guide provides an in-depth comparison of modern target validation methodologies, with a primary focus on CRISPR-Cas9-based genetic screens. We will explore the principles, experimental workflows, and relative merits of CRISPR knockout (CRISPRko) screens versus traditional biochemical methods like chemical proteomics and older genetic tools such as shRNA. By explaining the causality behind experimental choices and presenting detailed protocols, this guide serves as a comprehensive resource for researchers aiming to robustly validate the molecular targets of novel chemical entities.
Introduction: The Challenge Presented by N-(4-aminobutyl)-2-chloroacetamide hydrochloride
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a chemical entity featuring a chloroacetamide functional group. This group is a well-known electrophilic "warhead" that acts as a sulfhydryl-reactive alkylating agent, capable of forming a permanent, covalent bond with the thiol group of cysteine residues on proteins.[1][2] This reactivity profile suggests that the compound's biological activity stems from its function as a covalent inhibitor.
While the covalent mechanism offers high potency and prolonged duration of action, it presents a significant challenge: identifying which of the thousands of proteins in the cell is the specific, functionally relevant target. A phenotypic screen might reveal that the compound induces a desired effect, such as cell death in a cancer line, but it does not reveal the "why." Is the effect due to inhibition of a known oncology target, a novel protein, or even an off-target effect? Answering this is the goal of target identification and validation.
The Gold Standard: Unbiased Target Validation with CRISPR-Cas9
The advent of CRISPR-Cas9 has revolutionized functional genomics, providing a precise and scalable tool to probe gene function.[3] For small molecule target identification, genome-wide pooled CRISPR screens have become the gold standard because they provide a direct functional readout in a living cell system.[4][5][6] The underlying principle is simple: if knocking out a specific gene confers resistance to a drug, that gene likely encodes the drug's target or a protein essential for its activity.
The CRISPR Knockout (CRISPRko) Pooled Screen
A genome-wide CRISPRko screen systematically ablates every protein-coding gene, one by one, across a large population of cells. When this population is treated with a cytotoxic compound like our hypothetical N-(4-aminobutyl)-2-chloroacetamide hydrochloride, cells that harbor a knockout of the essential target gene will survive, while others perish.
The workflow for such a screen is a robust, multi-step process designed for high confidence hit identification.
Detailed Protocol: Genome-Wide CRISPRko Resistance Screen
-
Library Transduction: A pooled lentiviral library, containing thousands of single guide RNAs (sgRNAs) targeting all genes in the genome, is transduced into a Cas9-expressing cancer cell line. A low multiplicity of infection (MOI ~0.3) is crucial to ensure most cells receive only a single sgRNA, linking one gene knockout to one phenotype.
-
Antibiotic Selection: Cells are treated with an antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Population: A sample of the cell population is harvested to serve as the "Time 0" reference, representing the initial sgRNA distribution.
-
Drug Treatment: The remaining cells are split into two groups: a control group treated with vehicle (DMSO) and an experimental group treated with N-(4-aminobutyl)-2-chloroacetamide hydrochloride at a lethal concentration (e.g., LC50-LC80). The treatment is maintained for a duration that allows for significant cell death, typically 10-14 days.
-
Genomic DNA Extraction: Genomic DNA is extracted from the surviving cells in the treatment group and from the final control population.
-
Next-Generation Sequencing (NGS): The sgRNA sequences integrated into the genome are amplified via PCR and sequenced using NGS.
-
Data Analysis: The sequencing reads for each sgRNA are counted. Bioinformatic algorithms (e.g., MAGeCK) are used to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control.[7] Genes targeted by multiple, highly-enriched sgRNAs are considered high-confidence resistance hits and, therefore, putative drug targets.
Orthogonal Validation with CRISPRi/a
While CRISPRko provides strong evidence, orthogonal validation is a hallmark of scientific rigor. CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) use a nuclease-dead Cas9 (dCas9) fused to transcriptional repressors (e.g., KRAB) or activators (e.g., VPR), respectively.[4] These tools modulate gene expression rather than ablating the gene entirely.
-
CRISPRi: If knocking down the putative target gene with CRISPRi also confers resistance to the compound, it validates the knockout screen result. This is particularly useful if the target protein is essential for cell survival, where a full knockout would be lethal even without the drug.
-
CRISPRa: Overexpressing the target gene via CRISPRa may lead to increased sensitivity to the drug, providing another layer of evidence. This is based on the premise that more target protein requires more drug to achieve the same level of inhibition.
Comparative Analysis: Alternative Target Validation Methods
While CRISPR screens are powerful, it is essential to understand their performance in the context of other available technologies.
Chemical Proteomics
Chemical proteomics directly identifies protein-drug interactions.[8][9] A common approach is affinity purification coupled with mass spectrometry (AP-MS).[10] For a covalent inhibitor, the compound can be modified with a tag (like biotin) attached via a linker. This tagged probe is incubated with cell lysate, and the covalently bound proteins are "pulled down" using streptavidin beads and identified by mass spectrometry.[11]
-
Strengths: Directly identifies physical binders, which is a significant advantage. It does not rely on a cellular phenotype.
-
Weaknesses: Requires chemical modification of the compound, which may alter its activity or binding profile. It is prone to identifying non-specific binders and cannot, on its own, distinguish between proteins that bind the drug and the specific target responsible for the biological effect.[11][12]
RNA Interference (shRNA)
Before CRISPR, short hairpin RNA (shRNA) screens were the primary tool for genetic loss-of-function studies.[13] shRNAs are processed by the cell's machinery into siRNAs, which target specific mRNAs for degradation, thereby reducing protein expression.[14][15]
-
Strengths: shRNA technology is well-established, with many available libraries.
-
Weaknesses: Prone to significant off-target effects, where the shRNA inadvertently silences other unintended genes.[16] The knockdown is often incomplete, leaving residual protein that can complicate the interpretation of results.[15] Multiple studies have shown that CRISPR screens generally outperform shRNA screens in terms of specificity and hit reliability.[4][16][17]
Head-to-Head Comparison
To aid in experimental design, the following table summarizes the key performance characteristics of each methodology.
| Feature | CRISPR-Cas9 Screens | Chemical Proteomics (AP-MS) | shRNA Screens |
| Principle | Functional gene knockout/modulation | Direct biochemical pull-down | mRNA degradation (knockdown) |
| Primary Output | Genes that functionally modify drug response | Proteins that physically bind the drug | Genes whose knockdown modifies drug response |
| Specificity | High; sgRNA targeting is highly specific | Moderate; risk of non-specific binders | Low to Moderate; prone to off-target effects[16] |
| Effectiveness | Complete gene knockout (permanent) | Identifies binders, not functional targets | Incomplete knockdown (transient)[15] |
| Throughput | High (Genome-wide) | Moderate to High | High (Genome-wide) |
| Confirms Function | Yes (by definition) | No (requires secondary functional validation) | Yes (with caveats due to off-targets) |
| Compound Mod? | No | Yes (requires tagging) | No |
| Key Advantage | High-confidence functional link | Direct evidence of physical interaction | Established technology |
| Key Limitation | Indirect evidence of binding | Cannot confirm functional relevance | High rate of false positives/negatives |
Conclusion and Recommendation
For validating the target of a novel covalent inhibitor like N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a CRISPR-based genetic screen is the most robust and reliable primary approach. Its ability to provide an unbiased, functional readout of drug-target interaction in a cellular context is unparalleled. A genome-wide CRISPRko screen can rapidly identify a small number of high-confidence candidate genes from the entire proteome.
While chemical proteomics can serve as a valuable orthogonal method to confirm a direct physical interaction with the top hit from a CRISPR screen, it should not be used as the sole discovery tool due to its inherent limitations in distinguishing functional targets from non-specific binders.[12] shRNA technology, while historically important, has largely been superseded by CRISPR due to superior specificity and reliability.[14][17]
By integrating a primary CRISPRko screen with secondary validation using CRISPRi/a and, ideally, biochemical confirmation with the purified protein, researchers can build an irrefutable case for their compound's mechanism of action, paving the way for successful downstream drug development.
References
-
A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]
-
Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]
-
Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]
-
CRISPR approaches to small molecule target identification. PubMed Central (PMC). Available at: [Link]
-
Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires?. Quora. Available at: [Link]
-
A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9. ResearchGate. Available at: [Link]
-
Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification. PubMed Central (PMC). Available at: [Link]
-
Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI. Available at: [Link]
-
RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives. Frontiers. Available at: [Link]
-
The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]
-
CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology. Available at: [Link]
-
Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. Available at: [Link]
-
shRNA Knockdown Versus CRISPR Or TALEN Knockout. VectorBuilder. Available at: [Link]
-
CRISPR Approaches to Small Molecule Target Identification. Request PDF on ResearchGate. Available at: [Link]
-
Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Scispot. Available at: [Link]
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. MySkinRecipes. Available at: [Link]
-
Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model. PubMed Central (PMC). Available at: [Link]
-
Novel irreversible peptidic inhibitors of transglutaminase 2. PubMed Central (PMC). Available at: [Link]
-
Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Publishing. Available at: [Link]
-
Transglutaminase 2 inhibitors and their therapeutic role in disease states. PubMed. Available at: [Link]
-
Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype. PubMed. Available at: [Link]
-
A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease. PubMed. Available at: [Link]
-
CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A. PubMed Central (PMC). Available at: [Link]
-
Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem. Available at: [Link]
-
Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning of essential genes. National Institutes of Health (NIH). Available at: [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed Central (PMC). Available at: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]
-
DNA-guided CRISPR/Cas12 for RNA targeting. PubMed Central (PMC). Available at: [Link]
-
Chloroacetamide. Wikipedia. Available at: [Link]
-
2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | C15H12Cl2N2O2 | CID. PubChem. Available at: [Link]
-
Target Validation with CRISPR. Biocompare.com. Available at: [Link]
-
N-(4-Aminobutyl)-2-chloroacetamide 1g. Dana Bioscience. Available at: [Link]
Sources
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning of essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 11. europeanreview.org [europeanreview.org]
- 12. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 15. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing N-(4-aminobutyl)-2-chloroacetamide hydrochloride for Live-Cell Labeling: A Comparative Analysis
<content_type_and_audience_of_the_guide>
A Senior Application Scientist's Guide to Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of N-(4-aminobutyl)-2-chloroacetamide hydrochloride (NAb-2-ClAc-HCl) labeling with established alternatives. It is designed to equip researchers with the necessary technical understanding and experimental frameworks to make informed decisions for live-cell imaging and functional studies.
Introduction: The Imperative of Biocompatibility in Protein Labeling
Visualizing proteins in their native cellular environment is fundamental to understanding biological processes. While genetically encoded fluorescent proteins have been invaluable, they can be large and sometimes perturb protein function.[1][2][3] Chemical labeling strategies, which couple small, bright organic fluorophores to a protein of interest, offer a powerful alternative.[4][5]
N-(4-aminobutyl)-2-chloroacetamide hydrochloride represents a class of chemical labeling reagents that utilize a chloroacetamide moiety to form a stable covalent bond with nucleophilic amino acid residues.[6][7] However, the introduction of any exogenous agent into a living system necessitates a rigorous assessment of its biocompatibility. An ideal labeling reagent should be a silent observer, providing a bright signal without altering the cell's health, behavior, or the function of the labeled protein. This guide will dissect the biocompatibility of NAb-2-ClAc-HCl, comparing it to widely-used genetic tags (HaloTag®, SNAP-tag®) and another prominent chemical method, click chemistry.
Mechanism of Action: Covalent Alkylation
NAb-2-ClAc-HCl is an alkylating agent.[8] The chloroacetamide group is an electrophile that reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues, forming a stable thioether bond.[6][7] While this provides a stable, covalent linkage, the reactivity of the chloroacetamide group is not perfectly specific. At higher concentrations or non-optimal pH, off-target labeling of other residues like lysine, histidine, or even acidic residues can occur.[7] This lack of absolute specificity is a critical consideration, as unintended modification of other proteins can lead to cellular toxicity or functional artifacts.
Caption: Mechanism of NAb-2-ClAc-HCl labeling and potential off-target effects.
A Framework for Assessing Biocompatibility
A comprehensive biocompatibility assessment goes beyond simple cell survival. It requires a multi-pronged approach to detect subtle perturbations that could confound experimental results.
-
Cytotoxicity: Does the label induce cell death? This is the most fundamental measure of toxicity. Assays like LDH release (measuring membrane integrity) and metabolic assays (MTT, WST) are standard.[9][10][11]
-
Apoptosis: Does the label trigger programmed cell death? This can occur even at sub-lethal concentrations. Annexin V staining is the gold standard for detecting early apoptotic events.[9][10][12]
-
Cellular Proliferation: Does the label affect the cell's ability to divide? A reduction in proliferation can indicate metabolic stress or cell cycle arrest.
-
Functional Perturbation: Does the label alter the function of the target protein or associated pathways? This is the most challenging aspect to assess but is critical for functional studies.[13][14]
Comparative Analysis: NAb-2-ClAc-HCl vs. Alternatives
No labeling method is perfect; each has its own set of advantages and disadvantages. The choice depends on the specific experimental context.
| Parameter | NAb-2-ClAc-HCl | Genetic Tags (HaloTag®/SNAP-tag®) | Click Chemistry (Copper-Free) |
| Specificity | Moderate to High (Cys-reactive) | Very High (Enzyme-substrate) | Very High (Bio-orthogonal) |
| Size of Tag | Very Small (Reagent only) | Large (~20-33 kDa protein tag)[15] | Small (Modified amino acid) |
| Potential for Perturbation | Off-target alkylation, potential for cytotoxicity from unreacted reagent.[7] | Steric hindrance from large tag can affect protein function/localization.[13] | Generally low, considered highly biocompatible.[16][17][18] |
| Permeability | Generally cell-permeable. | Requires transfection to express the fusion protein.[19] | Reagents are typically cell-permeable.[20] |
| Ease of Use | Simple addition to media. | Requires molecular cloning and transfection.[19] | Two-step process: metabolic incorporation followed by labeling.[20] |
| Biocompatibility | Variable: Dose-dependent cytotoxicity is a known concern for chloroacetamides.[21][22] | High: Generally considered non-toxic, but overexpression can be a burden.[23] | Very High: Designed for use in living systems without copper-induced cytotoxicity.[18][24] |
Experimental Protocols for Biocompatibility Assessment
The following protocols provide a robust framework for evaluating any new labeling reagent. Crucially, all experiments must include:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO, PBS) used to dissolve the labeling reagent.
-
Unlabeled Control: Untreated cells to establish a baseline for health and function.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis) to validate the assay.
Workflow for Biocompatibility Testing
Caption: General experimental workflow for assessing labeling reagent biocompatibility.
Protocol 1: Cytotoxicity Assessment via LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[9][11][21]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Treatment: The next day, remove the media and add fresh media containing a range of concentrations of NAb-2-ClAc-HCl (e.g., 0.1 µM to 100 µM), alongside vehicle and positive controls.
-
Incubation: Incubate for a period relevant to your planned imaging experiment (e.g., 24 hours).
-
Assay:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (commercially available kit) to each well.
-
Incubate at room temperature, protected from light, for the manufacturer-recommended time.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely).
Protocol 2: Apoptosis Detection via Annexin V Staining
This flow cytometry-based assay identifies cells in the early stages of apoptosis.[9][10]
-
Cell Seeding & Treatment: Plate cells in 6-well plates. Treat with the desired concentration of NAb-2-ClAc-HCl (determined from cytotoxicity assays) for the relevant duration.
-
Cell Harvest: Gently collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[12]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Assessing Functional Perturbation
This is highly specific to the protein of interest. The goal is to design an assay that measures a known function of your target protein.
-
Example: Kinase Activity: If your target is a kinase, you can perform a downstream western blot to check the phosphorylation status of a known substrate. A change in phosphorylation after labeling could indicate functional perturbation.
-
Example: Protein Localization: Image the localization of your labeled protein. Does it still reside in the correct subcellular compartment? Does it translocate appropriately in response to a known stimulus? Proximity labeling techniques can also be used to see if the protein's interaction network is altered.[25][26]
Data Interpretation: A Hypothetical Case Study
Imagine testing NAb-2-ClAc-HCl against HaloTag and a copper-free Click Chemistry reagent on HEK293T cells.
Table 1: Cytotoxicity and Apoptosis after 24h Labeling
| Labeling Method | Concentration | % Cytotoxicity (LDH) | % Apoptosis (Annexin V+) |
| Vehicle Control | - | 2.1 ± 0.5% | 3.5 ± 0.8% |
| NAb-2-ClAc-HCl | 1 µM | 3.5 ± 0.7% | 4.1 ± 1.1% |
| 10 µM | 8.9 ± 1.2% | 15.6 ± 2.3% | |
| 50 µM | 45.3 ± 4.1% | 52.8 ± 5.5% | |
| HaloTag Ligand | 5 µM | 2.5 ± 0.6% | 3.9 ± 0.9% |
| Click-iT™ Reagent | 25 µM | 2.8 ± 0.4% | 4.0 ± 1.0% |
| Staurosporine | 1 µM | 60.1 ± 5.8% | 85.2 ± 6.2% |
-
Interpretation: In this hypothetical dataset, NAb-2-ClAc-HCl shows clear dose-dependent toxicity. At 1 µM, it appears relatively benign, but at 10 µM, it induces a significant increase in apoptosis without widespread cytotoxicity, suggesting it is triggering a programmed cell death pathway. At 50 µM, it is clearly toxic. In contrast, both the HaloTag ligand and the Click Chemistry reagent show minimal impact on cell health at their effective working concentrations.
Conclusion and Recommendations
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a small, cell-permeable labeling reagent that offers a simple method for covalently modifying proteins. However, its utility is constrained by clear, dose-dependent effects on cell viability and apoptosis. The reactive nature of the chloroacetamide group, while effective for labeling, carries an inherent risk of off-target effects and cytotoxicity.[21][22]
Recommendations:
-
When to Consider NAb-2-ClAc-HCl: This reagent may be suitable for short-term imaging experiments in robust cell lines where low concentrations (<1-5 µM) are sufficient for labeling and where potential off-target effects are less critical than the need for a very small tag.
-
When to Use Alternatives: For long-term imaging (>24 hours), sensitive functional assays, or use in delicate primary cell types, the superior biocompatibility of genetic tags like HaloTag/SNAP-tag or bio-orthogonal click chemistry is highly recommended.[16][23] These methods, while sometimes more complex to implement, provide a much higher degree of confidence that the observed biology is not an artifact of the labeling process itself.
Ultimately, the burden of proof lies with the researcher. It is imperative to perform rigorous biocompatibility testing within the specific context of your cell type and experimental question before relying on data generated with any chemical labeling reagent.
Caption: Decision tree for selecting an appropriate live-cell labeling method.
References
-
Click chemistry with copper -- a biocompatible version. EurekAlert!. Available at: [Link]
-
Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli. Nature Communications. Available at: [Link]
-
Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. Available at: [Link]
-
Copper-catalyzed click reaction on/in live cells. RSC Publishing. Available at: [Link]
-
Click Chemistry as a Tool for Cell Engineering and Drug Delivery. PMC - NIH. Available at: [Link]
-
Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Cell-Based Assays. Biocompare. Available at: [Link]
-
HaloTag labeling protocol. Abberior. Available at: [Link]
-
Unintended perturbation of protein function using GFP nanobodies in human cells. PMC - NIH. Available at: [Link]
-
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]
-
Protein Self-Labeling with Halo, SNAP, and CLIP Tagging. Bitesize Bio. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. Available at: [Link]
-
Chloroacetamide | ClCH2CONH2. PubChem - NIH. Available at: [Link]
-
MTT assay shows cytotoxicity but Annexin V indicates viability ;possible reasons? ResearchGate. Available at: [Link]
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. MySkinRecipes. Available at: [Link]
-
MTT assay and Annexin V-FITC/PI staining assay for assessment of... ResearchGate. Available at: [Link]
-
Proximity labeling reveals dynamic changes in the SQSTM1 protein network. PMC - NIH. Available at: [Link]
-
Recent progress in enzymatic protein labelling techniques and their applications. PMC - NIH. Available at: [Link]
-
Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide–Protein Interactions. ResearchGate. Available at: [Link]
-
Clickable HaloTag ligands for live cell labeling and imaging. ResearchGate. Available at: [Link]
-
Chemical tags and beyond: Live-cell protein labeling technologies for modern optical imaging. PubMed. Available at: [Link]
-
Chemical tags: applications in live cell fluorescence imaging. PubMed. Available at: [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]
-
Overview of common live cell labeling methods. ResearchGate. Available at: [Link]
-
Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. Available at: [Link]
-
Development and validation of functional proximity labeling to study... ResearchGate. Available at: [Link]
-
N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. MySkinRecipes. Available at: [Link]
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride. ChemBK. Available at: [Link]
Sources
- 1. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical tags and beyond: Live-cell protein labeling technologies for modern optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical tags: applications in live cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]
- 9. biocompare.com [biocompare.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unintended perturbation of protein function using GFP nanobodies in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Click chemistry with copper -- a biocompatible version | EurekAlert! [eurekalert.org]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 18. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 24. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proximity labeling reveals dynamic changes in the SQSTM1 protein network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-aminobutyl)-2-chloroacetamide hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory management that underpins the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a compound that, due to its structural components, requires careful handling as hazardous waste.
The disposal procedures outlined herein are based on a synthesis of information from safety data sheets for analogous compounds and general principles of hazardous waste management promulgated by regulatory bodies. The core logic is to treat this compound with the caution it deserves, particularly focusing on its halogenated nature.
Hazard Identification and Risk Assessment
-
Harmful to aquatic life [2]
Given these intrinsic hazards, N-(4-aminobutyl)-2-chloroacetamide hydrochloride must be managed as a hazardous chemical waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling N-(4-aminobutyl)-2-chloroacetamide hydrochloride for disposal, it is imperative to don the appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected before use.[2] | To prevent skin contact, which can lead to allergic reactions.[1][2] Proper glove removal technique is crucial to avoid cross-contamination.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | To protect the eyes from potential splashes or dust particles. |
| Lab Coat | A standard lab coat, buttoned, with sleeves extended to the wrists. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | If handling the solid form where dust may be generated, a NIOSH-approved respirator may be necessary.[3] Work should be done in a fume hood. | To prevent inhalation of the compound, which could have toxic effects. |
General Handling Precautions:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust when handling the solid material.[3][4]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]
Step-by-Step Disposal Protocol
The proper disposal of N-(4-aminobutyl)-2-chloroacetamide hydrochloride involves its classification, segregation, and packaging as a halogenated organic waste.
Step 1: Waste Classification
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a halogenated organic compound due to the presence of a carbon-chlorine bond.[5][6] This classification is critical for proper waste segregation.
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[7]
-
DO NOT mix N-(4-aminobutyl)-2-chloroacetamide hydrochloride with non-halogenated organic waste.
-
DO NOT mix with aqueous waste, acids, or bases.[5]
-
Keep solid and liquid waste forms separate.[7]
Step 3: Containerization and Labeling
-
Select an Appropriate Container:
-
Label the Container:
-
As soon as the first waste is added, label the container clearly with the words "Hazardous Waste."[9]
-
The label must also include the full chemical name: "N-(4-aminobutyl)-2-chloroacetamide hydrochloride."
-
Indicate the primary hazards: "Toxic," "Reproductive Hazard," "Skin Sensitizer."
-
Maintain a log of the contents and their approximate quantities on the container or an attached tag.
-
Step 4: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[7][8]
-
Keep the container closed at all times, except when adding waste.[8]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility.[10]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, contact your EHS department immediately.
-
Don Appropriate PPE: Wear the PPE outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Waste Minimization
In line with the principles of green chemistry, laboratories should strive to minimize waste generation.[11] Strategies include:
-
Purchasing only the necessary quantities of chemicals for planned experiments.[8]
-
Careful planning of experiments to reduce the amount of excess material.
-
Exploring less hazardous alternatives when scientifically feasible.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
Caption: Disposal workflow for N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
- LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 2-Chloroacetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Chloroacetamide.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloroacetamide.
- Unknown. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2023, September 21). Safety Data Sheet - 2-Chloroacetamide.
- Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloroacetamide.
- Quality Environmental Containers, Inc. (2021, May 23). Safety Data Sheet - 2-Chloroacetamide.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. qecusa.com [qecusa.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. iip.res.in [iip.res.in]
Safeguarding Your Research: A Practical Guide to Handling N-(4-aminobutyl)-2-chloroacetamide hydrochloride
A Senior Application Scientist's In-Depth Technical Guide to Laboratory Safety and Chemical Handling
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety of our researchers. The novel compound, N-(4-aminobutyl)-2-chloroacetamide hydrochloride, presents a unique set of handling challenges that necessitate a robust and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in scientific principles and field-proven best practices. Our objective is to empower you, our valued scientific partners, with the knowledge to handle this compound with the utmost confidence and safety.
While a specific Safety Data Sheet (SDS) for N-(4-aminobutyl)-2-chloroacetamide hydrochloride (CAS No. 1423029-28-0) is not yet widely available, its structural similarity to 2-chloroacetamide (CAS No. 79-07-2) allows us to extrapolate and establish a rigorous safety framework. The chloroacetamide functional group is a known reactive moiety, and it is prudent to handle this compound with the care afforded to its more well-characterized analogue.
Understanding the Potential Hazards
Based on the known toxicology of 2-chloroacetamide, we must anticipate that N-(4-aminobutyl)-2-chloroacetamide hydrochloride may exhibit similar hazardous properties. The primary concerns are:
-
Acute Oral Toxicity : Similar compounds are classified as toxic if swallowed[1]. Ingestion could lead to serious, and potentially fatal, health consequences.
-
Skin Sensitization : There is a strong likelihood of this compound causing an allergic skin reaction upon contact[1]. Repeated exposure can increase the severity of the reaction.
-
Suspected Reprotoxicity : Analogous chemicals are suspected of damaging fertility or the unborn child[1]. This is a critical consideration for all personnel of child-bearing potential.
-
Aquatic Toxicity : The compound may be harmful to aquatic life, necessitating careful disposal procedures to prevent environmental contamination.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling N-(4-aminobutyl)-2-chloroacetamide hydrochloride in a solid form and when in solution.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Double-gloving with nitrile gloves | EN 374 | Provides protection against splashes and allows for safe removal of the outer glove in case of contamination. Inspect gloves for any defects before use[2]. |
| Eyes/Face | Safety glasses with side shields and a face shield | NIOSH or EN 166 approved | Protects against splashes, dust, and aerosols. A face shield offers an additional layer of protection for the entire face[2]. |
| Body | Chemical-resistant lab coat or coveralls | A fully buttoned lab coat made of a low-permeability material prevents skin contact with spills. | |
| Respiratory | NIOSH-approved respirator (e.g., N95 for powders, or with organic vapor cartridges for solutions) | Recommended when handling the solid powder to prevent inhalation of dust particles, or when there is a risk of aerosol generation from solutions. Work should be conducted in a certified chemical fume hood[3]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its final disposal.
Caption: Workflow for Safe Handling of N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
1. Preparation:
- Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood[3]. Ensure the area is clean and uncluttered.
- Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and has been inspected for any damage[2].
- Gather Materials: Have all necessary equipment, such as spatulas, weighing paper, and solvents, inside the fume hood to minimize traffic in and out of the containment area.
2. Handling:
- Donning PPE: Put on your PPE in the following order: lab coat, inner gloves, respirator, safety glasses, face shield, and outer gloves.
- Weighing: If working with the solid, carefully weigh the required amount on weighing paper. Avoid creating dust. If any dust is generated, gently clean it with a damp paper towel, which should then be disposed of as hazardous waste[2].
- Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
- Experimental Procedures: Conduct all experimental steps within the fume hood.
3. Cleanup and Disposal Plan:
- Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable method is to rinse with a solvent that the compound is soluble in, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
- Waste Disposal: All solid waste (e.g., contaminated gloves, weighing paper, paper towels) and liquid waste (e.g., reaction mixtures, solvent rinses) must be disposed of in a properly labeled hazardous waste container[4][5]. Do not dispose of this material down the drain[2].
- Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing. The outer gloves should be removed first, followed by the face shield, lab coat, safety glasses, respirator, and finally the inner gloves.
- Personal Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][4]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention[3][4].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using absorbent material, wearing the appropriate PPE. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring a safe working environment for yourself and your colleagues.
References
- RI DEM. (n.d.). Personal Protection Equipment (PPE).
- Quality Environmental Containers. (2021, May 23). SAFETY DATA SHEET. Retrieved from Quality Environmental Containers website.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Medic 911. (n.d.). Personal Protective Equipment.
- Clean Air Essentials. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- LGC Standards. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
